((3,3-Difluorocyclobutoxy)methyl)benzene
Description
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-11(13)6-10(7-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVCMFMKPHCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of ((3,3-Difluorocyclobutoxy)methyl)benzene
Abstract
This guide provides an in-depth, scientifically-grounded overview of a robust and efficient synthetic pathway to ((3,3-Difluorocyclobutoxy)methyl)benzene. This molecule is a valuable building block for drug discovery and materials science, primarily due to the incorporation of the 3,3-difluorocyclobutane moiety—a motif known to enhance metabolic stability, modulate lipophilicity, and influence conformation. The presented synthesis is a convergent strategy, beginning with the preparation of two key intermediates: 3,3-difluorocyclobutanol and ((bromomethyl)benzene). The core of the strategy culminates in a Williamson ether synthesis to couple these fragments. This document details the mechanistic rationale behind each synthetic step, provides validated, step-by-step experimental protocols, and explores alternative methodologies such as phase transfer catalysis to enhance safety, scalability, and efficiency. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and process development.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Motif
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability. The gem-difluoroalkane group, in particular, serves as a non-hydrolyzable isostere for a carbonyl or hydrated carbonyl group, while the difluorocyclobutane ring acts as a unique bioisostere for other cyclic systems, offering a distinct conformational profile.[1][2] Difluorocyclobutanes are an emerging motif that combines polarity with lipophilicity, making them attractive for modulating drug-target interactions and improving pharmacokinetic profiles.[1]
The target molecule, this compound, provides a scaffold that links this valuable fluorinated aliphatic ring to an aromatic system via a stable ether linkage. This guide outlines a logical and efficient synthetic approach based on the retrosynthetic analysis shown below. The primary disconnection is the ether bond, pointing to the Williamson ether synthesis as the key bond-forming reaction.[3] This strategy relies on the preparation of two readily accessible precursors: 3,3-difluorocyclobutanol and an appropriate benzyl halide.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor 1: 3,3-Difluorocyclobutanol
The preparation of 3,3-difluorocyclobutanol is efficiently achieved in a two-step sequence starting from the commercially available cyclobutanone. This pathway involves a deoxyfluorination followed by a carbonyl reduction.
Step 1: Deoxyfluorination of Cyclobutanone to 3,3-Difluorocyclobutanone
The direct conversion of a ketone to a gem-difluoroalkane is a powerful transformation. Deoxyfluorination reagents are employed for this purpose. While several options exist, reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogues (e.g., Deoxofluor) are commonly utilized in laboratory settings.[2][4]
Causality of Experimental Choice: DAST is a potent nucleophilic fluorinating agent that reacts with the ketone to form a difluorinated product. The reaction proceeds through an intermediate that eliminates sulfur dioxide.[4] It is crucial to perform this reaction under anhydrous conditions, as DAST reacts violently with water. Due to its thermal instability, reactions are typically conducted at or below room temperature.
Caption: Workflow for the synthesis of 3,3-difluorocyclobutanol.
Step 2: Reduction of 3,3-Difluorocyclobutanone
The resulting 3,3-difluorocyclobutanone is a stable intermediate that can be purified before proceeding.[5] The subsequent reduction of the ketone to the corresponding secondary alcohol is a standard transformation.
Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent for aldehydes and ketones, known for its high yields and operational simplicity.[6] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, and its workup is significantly safer and simpler.
Experimental Protocol: 3,3-Difluorocyclobutanol
A. Deoxyfluorination:
-
To a stirred solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 3,3-difluorocyclobutanone via column chromatography on silica gel.
B. Reduction:
-
Dissolve the purified 3,3-difluorocyclobutanone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3,3-difluorocyclobutanol, which can often be used without further purification.[7]
| Step | Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| A | Cyclobutanone | 1.0 | DCM | 0 to RT | 12-16 | 70-85 |
| DAST | 1.2 | |||||
| B | 3,3-Difluorocyclobutanone | 1.0 | Methanol | 0 to RT | 1-2 | 90-98 |
| NaBH₄ | 1.5 |
Synthesis of Key Precursor 2: ((Bromomethyl)benzene)
((Bromomethyl)benzene), commonly known as benzyl bromide, is the electrophilic partner in the planned ether synthesis. It is prepared via the radical bromination of toluene.
Mechanistic Rationale: Free Radical Halogenation
This reaction proceeds via a free radical chain mechanism. N-Bromosuccinimide (NBS) is used as a source of bromine radicals, and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.[8]
Causality of Experimental Choice: NBS is preferred over elemental bromine (Br₂) for benzylic bromination because it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the benzene ring. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical formation.[8]
Caption: Workflow for the synthesis of ((bromomethyl)benzene).
Experimental Protocol: ((Bromomethyl)benzene)
-
Combine toluene (1.0 eq), N-bromosuccinimide (NBS) (1.05 eq), and benzoyl peroxide (BPO) (0.02 eq) in a round-bottom flask containing carbon tetrachloride (CCl₄).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. The use of a floodlight to irradiate the flask can also initiate the reaction.
-
Maintain reflux for 4-6 hours. The reaction is complete when the dense succinimide byproduct floats on the surface of the solvent.
-
Cool the mixture to room temperature, then cool further in an ice bath to precipitate all of the succinimide.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude benzyl bromide can be purified by vacuum distillation to yield a clear, lachrymatory liquid.
| Reagent | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Toluene | 1.0 | CCl₄ | 77 (Reflux) | 4-6 | 80-90 |
| NBS | 1.05 | ||||
| BPO | 0.02 |
Final Convergent Step: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for forming ethers. It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][9] In this case, the 3,3-difluorocyclobutoxide anion will act as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[9]
Protocol A: Classical Synthesis using a Strong Base
This traditional approach requires strictly anhydrous conditions to prevent quenching of the strong base and the highly reactive alkoxide.
Causality of Experimental Choice: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[9] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal, as they effectively solvate the cation (Na⁺) without hydrogen-bonding to the nucleophilic alkoxide, thereby maximizing its reactivity.[3]
Caption: General workflow of the final etherification step.
Experimental Protocol (Protocol A):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 3,3-difluorocyclobutanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add a solution of benzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Phase Transfer Catalysis (PTC) Approach
This modern alternative offers significant operational advantages, including milder conditions, the avoidance of hazardous reagents like NaH, and no requirement for strictly anhydrous solvents.[3][10]
Causality of Experimental Choice: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, facilitates the reaction between reactants located in different phases (aqueous and organic).[10] A concentrated aqueous solution of sodium hydroxide (NaOH) deprotonates the alcohol in the aqueous phase. The catalyst then transports the alkoxide anion into the organic phase (where the benzyl bromide is dissolved) as a lipophilic ion pair. This allows the Sₙ2 reaction to proceed efficiently at the interface or in the organic phase.[11]
Experimental Protocol (Protocol B):
-
In a round-bottom flask, combine 3,3-difluorocyclobutanol (1.0 eq), benzyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB) (0.05 eq) in toluene.
-
Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Stir the two-phase mixture vigorously at 60-70 °C for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison of Etherification Protocols
| Parameter | Protocol A (Classical) | Protocol B (PTC) |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMF/THF | Toluene / H₂O (Biphasic) |
| Safety | Requires handling of pyrophoric NaH; H₂ evolution | Avoids hazardous reagents; operationally simpler |
| Conditions | Strictly anhydrous | Tolerant to water |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temp. (°C) | 0 to 60 | 60-70 |
| Typical Yield (%) | 75-90 | 80-95 |
Conclusion
This guide has detailed a reliable and efficient convergent synthesis for this compound. The strategy hinges on the robust and well-documented Williamson ether synthesis, coupling two key precursors—3,3-difluorocyclobutanol and benzyl bromide—which are themselves accessible through straightforward, high-yielding reactions. By presenting both a classical strong-base method and a modern phase transfer catalysis approach, this document provides researchers with validated options to suit different laboratory constraints and safety requirements. The PTC method, in particular, represents a greener and more scalable alternative for the synthesis of this valuable fluorinated building block, paving the way for its broader application in drug discovery and materials science.
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An In-depth Technical Guide to the Chemical Properties of ((3,3-Difluorocyclobutoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of ((3,3-Difluorocyclobutoxy)methyl)benzene. By synthesizing established chemical principles with insights into its application in medicinal chemistry, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of the gem-Difluoro-cyclobutane Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for modulating key physicochemical and pharmacokinetic properties. The gem-difluorocyclobutane motif, a key structural feature of this compound, has emerged as a particularly valuable bioisostere for various functional groups. Its incorporation can lead to enhanced metabolic stability, increased lipophilicity, and favorable alterations in pKa, all of which are critical parameters in drug design.[1][2][3][4] The rigid four-membered ring system also introduces a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. This guide focuses on this compound as a representative building block, providing a deep dive into its chemical characteristics to empower its effective utilization in medicinal chemistry programs.
Physicochemical Properties
The physicochemical properties of this compound are central to its behavior in both chemical reactions and biological systems. While experimentally determined values for this specific compound are not widely published, the following table summarizes its key predicted and known properties, drawing from available data for the compound and closely related analogs.
| Property | Value/Information | Source |
| CAS Number | 637031-86-8 | [5] |
| Molecular Formula | C₁₁H₁₂F₂O | [5] |
| Molecular Weight | 198.21 g/mol | [5] |
| Boiling Point | 236.0 ± 40.0 °C (Predicted) | [6] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |
| Appearance | Colorless liquid (Expected) | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water is anticipated. | - |
The presence of the two fluorine atoms significantly influences the molecule's polarity and lipophilicity. The electron-withdrawing nature of fluorine can impact the reactivity of the adjacent ether linkage and the benzylic methylene group.
Synthesis and Purification
A robust and scalable synthesis is paramount for the utility of any chemical building block. Based on established methods for the preparation of benzyl ethers, a plausible and efficient synthesis of this compound is the Williamson ether synthesis.[7][8]
Proposed Synthetic Workflow
The synthesis involves the reaction of 3,3-difluorocyclobutanol with a benzyl halide under basic conditions.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,3-Difluorocyclobutanol
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous THF to the flask.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium alkoxide.
-
Benzyl Halide Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.[9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Caption: Predicted NMR correlations for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclobutyl protons. The aromatic protons of the benzene ring should appear as a multiplet in the region of δ 7.2-7.4 ppm. The benzylic methylene protons are anticipated to be a singlet around δ 4.5 ppm. The cyclobutyl protons will present as complex multiplets, with the proton alpha to the ether oxygen appearing further downfield (δ ~4.0-4.2 ppm) compared to the protons beta to the oxygen (δ ~2.4-2.8 ppm).
-
¹³C NMR: The carbon NMR will provide key information about the carbon skeleton. The aromatic carbons will resonate in the typical δ 127-138 ppm range. The benzylic carbon is expected around δ 70-72 ppm. The carbon of the cyclobutane ring attached to the oxygen should appear in a similar region (δ ~70-75 ppm). A characteristic feature will be the signal for the gem-difluorinated carbon, which is expected to be a triplet (due to C-F coupling) in the downfield region of δ 115-125 ppm. The other cyclobutyl carbons are predicted to be triplets (due to C-F coupling) around δ 30-35 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the two equivalent fluorine atoms. Depending on the coupling with the cyclobutyl protons, this could be a singlet or a more complex multiplet.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 198. Under electron ionization (EI), characteristic fragmentation patterns would include the loss of the benzyl group to give a fragment at m/z 91 (the tropylium ion), and cleavage of the cyclobutyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching for the aromatic and aliphatic protons (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), a strong C-O-C stretching band for the ether linkage (~1100 cm⁻¹), and strong C-F stretching bands for the difluorocyclobutane moiety (~1000-1200 cm⁻¹).
Reactivity and Stability
The gem-difluorocyclobutane unit is known for its high chemical stability, which is a desirable trait for a scaffold in drug discovery.[16] The molecule is expected to be stable under a range of conditions, including acidic and basic media, and in the presence of common nucleophiles.
The primary sites of reactivity are the benzylic C-H bonds, which could be susceptible to oxidation under harsh conditions, and the ether linkage, which could be cleaved under strongly acidic conditions (e.g., with HBr or HI). The benzene ring can undergo electrophilic aromatic substitution, with the benzyloxymethyl group acting as an ortho-, para-director.
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[6]
Conclusion
This compound is a valuable building block for medicinal chemistry, offering the benefits of the chemically stable and conformationally defined gem-difluorocyclobutane moiety. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic protocol, and a comprehensive overview of its expected spectroscopic characteristics. This information is intended to facilitate its application in the design and synthesis of next-generation therapeutics.
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- 12. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 13. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
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An In-Depth Technical Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the various fluorinated motifs, gem-difluoroalicyclic structures have garnered significant attention. This technical guide provides a comprehensive overview of a key building block in this class: ((3,3-Difluorocyclobutoxy)methyl)benzene. We will delve into its precise chemical identity, a detailed synthetic protocol, its physicochemical characteristics, and its emerging role as a valuable scaffold in drug discovery, particularly in the design of next-generation kinase inhibitors.
IUPAC Nomenclature and Molecular Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-(Benzyloxymethyl)-3,3-difluorocyclobutane .
Its molecular structure consists of a central 3,3-difluorocyclobutane ring linked via an ether oxygen to a methyl group, which is in turn attached to a benzene ring.
Molecular Formula: C₁₁H₁₂F₂O[1]
CAS Number: 637031-86-8[2]
The presence of the gem-difluoro group on the cyclobutane ring introduces a significant conformational bias and alters the electronic properties of the adjacent atoms, making it a fascinating and useful moiety for molecular design.
Synthesis of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane
The most logical and efficient synthetic route to 1-(Benzyloxymethyl)-3,3-difluorocyclobutane is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3,3-difluorocyclobutanol reacts with benzyl bromide to form the desired ether.
Synthesis of the Precursor: 3,3-Difluorocyclobutanol
The synthesis of the key precursor, 3,3-difluorocyclobutanol, can be achieved from commercially available starting materials. A common approach involves the fluorination of a suitable cyclobutanone derivative.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a robust and scalable procedure for the synthesis of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane.
Materials:
-
3,3-Difluorocyclobutanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.
-
Formation of the Alkoxide: A solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution is observed.
-
Addition of Benzyl Bromide: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-(Benzyloxymethyl)-3,3-difluorocyclobutane as a colorless oil.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction system.[3]
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the alkoxide, leaving the anionic oxygen nucleophilic.[3] Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Benzyl Bromide: A primary benzylic halide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state and the good leaving group ability of bromide.[3]
-
Aqueous Work-up: The quenching with NH₄Cl neutralizes any unreacted NaH. The subsequent extractions and washing steps are crucial to remove DMF and inorganic salts.
Caption: Williamson ether synthesis workflow for 1-(Benzyloxymethyl)-3,3-difluorocyclobutane.
Physicochemical Properties and Spectroscopic Characterization
The introduction of the gem-difluoro moiety significantly influences the physicochemical properties of the cyclobutane ring. These properties are crucial for its behavior in biological systems and its utility as a building block in drug design.
| Property | Predicted Value | Source |
| Molecular Weight | 198.21 g/mol | [1] |
| Boiling Point | 236.0 ± 40.0 °C | [1] |
| Density | 1.15 ± 0.1 g/cm³ | [1] |
Spectroscopic Characterization:
The structure of 1-(Benzyloxymethyl)-3,3-difluorocyclobutane can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the methylene protons of the -CH₂-O- group (a triplet), the methine proton on the cyclobutane ring, and the methylene protons of the cyclobutane ring (multiplets). The aromatic protons will appear in the region of 7.2-7.4 ppm.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the benzylic carbon, the methylene carbon of the -CH₂-O- group, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the two equivalent fluorine atoms. The chemical shift will be characteristic of a gem-difluoroalkane.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the benzylic C-O bond and the ether C-O bond.
Applications in Drug Development and Medicinal Chemistry
The 3,3-difluorocyclobutoxy motif is increasingly recognized as a valuable bioisostere in drug discovery. A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties, but with potentially improved physicochemical or pharmacokinetic characteristics.
The Role of the gem-Difluoro Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.
-
Conformational Rigidity: The gem-difluoro substitution on the cyclobutane ring introduces significant conformational constraints. This rigidity can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target interactions.
-
Bioisosteric Replacement: The CF₂ group can act as a non-hydrolyzable bioisostere of a carbonyl group (C=O) or a hydrated carbonyl (gem-diol). This allows medicinal chemists to replace metabolically labile carbonyl groups while potentially maintaining key hydrogen bonding interactions with the target protein.[4]
Application in Kinase Inhibitors:
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The development of selective kinase inhibitors is a key focus of modern drug discovery. The 3,3-difluorocycloalkylamino moiety has been successfully incorporated into a series of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune and inflammatory diseases. The rigid 3,3-difluorocyclobutoxy group can help to optimally position the inhibitor within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.
Caption: Role of the 3,3-difluorocyclobutoxy moiety in kinase inhibition.
Conclusion
1-(Benzyloxymethyl)-3,3-difluorocyclobutane is a valuable and versatile building block for medicinal chemistry. Its synthesis via the Williamson ether synthesis is straightforward and scalable. The unique properties conferred by the gem-difluoro group, including enhanced metabolic stability and conformational rigidity, make the 3,3-difluorocyclobutoxy moiety an attractive bioisostere for the design of novel drug candidates. The successful application of this scaffold in the development of selective kinase inhibitors highlights its significant potential for addressing challenging biological targets and advancing the field of drug discovery. This technical guide provides a solid foundation for researchers and scientists to explore the synthesis and application of this promising chemical entity.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Available from: [Link]
Sources
An In-depth Technical Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS Number 637031-86-8): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of ((3,3-difluorocyclobutoxy)methyl)benzene (CAS Number: 637031-86-8). This compound serves as a key intermediate in the synthesis of 3,3-difluorocyclobutanol, a valuable building block in medicinal chemistry. This document outlines a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, discusses methods for its deprotection, and presents its known and predicted properties. The strategic incorporation of the 3,3-difluorocyclobutyl motif is known to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this precursor a compound of significant interest to the drug discovery and development community.
Introduction: The Significance of the Difluorocyclobutyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutyl group, in particular, has emerged as a desirable structural motif. Its geminal difluoro substitution imparts a unique conformational rigidity and electronic signature, influencing pKa, dipole moment, and hydrogen bond accepting capacity. Consequently, compounds incorporating this moiety often exhibit improved metabolic stability and cell permeability. This compound is a crucial precursor that allows for the introduction of this valuable functional group, serving as a protected form of 3,3-difluorocyclobutanol.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 3,3-difluorocyclobutanol is reacted with benzyl bromide.
Reaction Scheme
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,3-Difluorocyclobutanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Formation of the Alkoxide: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction Initiation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Expertise & Experience Insights:
-
The use of sodium hydride requires caution due to its reactivity with water and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
The dropwise addition of 3,3-difluorocyclobutanol to the NaH suspension at 0 °C is crucial to control the exothermic deprotonation reaction and the accompanying hydrogen gas evolution.
-
DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction.[1]
-
The choice of benzyl bromide as the electrophile is ideal as it is a primary halide, which favors the SN2 pathway over potential elimination side reactions.[2][3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 637031-86-8 | - |
| Molecular Formula | C₁₁H₁₂F₂O | - |
| Molecular Weight | 198.21 g/mol | - |
| Boiling Point | 236.0 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Colorless oil (Expected) | - |
Analytical Characterization
The structural confirmation of synthesized this compound can be achieved through standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around 4.5 ppm. The protons of the cyclobutyl ring will appear as multiplets in the upfield region, and the aromatic protons of the benzyl group will be observed as a multiplet around 7.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the cyclobutyl ring (with characteristic splitting due to fluorine coupling), and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the two equivalent fluorine atoms on the cyclobutyl ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water would be a suitable starting point for method development.[4][5][6]
Deprotection to 3,3-Difluorocyclobutanol
The benzyl group in this compound serves as a protecting group for the hydroxyl functionality of 3,3-difluorocyclobutanol. Its removal is a key step to liberate the free alcohol for subsequent synthetic transformations.
Reaction Scheme: Hydrogenolysis
Figure 2: Deprotection via Catalytic Hydrogenolysis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add palladium on carbon (10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutanol. The product can be further purified by distillation if necessary.
Expertise & Experience Insights:
-
Catalytic hydrogenolysis is a clean and efficient method for the debenzylation of O-benzyl ethers.[7][8] The reaction typically proceeds under mild conditions and gives high yields.
-
The choice of solvent can influence the reaction rate. Ethanol, methanol, and ethyl acetate are commonly used.
-
It is crucial to ensure the complete removal of the palladium catalyst by filtration through Celite® to avoid contamination of the final product.
Biological and Pharmacological Context
While this compound itself is primarily a synthetic intermediate, the 3,3-difluorocyclobutanol it generates is of significant interest in drug discovery. The incorporation of the 3,3-difluorocyclobutyl moiety can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Modulation of Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which can impact its solubility, permeability, and ultimately its pharmacokinetic profile.
-
Conformational Restriction: The cyclobutyl ring imposes conformational constraints on the molecule, which can lead to increased binding affinity and selectivity for its biological target.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of 3,3-difluorocyclobutanol. The synthetic route via the Williamson ether synthesis is a reliable and scalable method. The subsequent deprotection through catalytic hydrogenolysis provides straightforward access to the desired fluorinated alcohol. The strategic use of this building block allows for the incorporation of the 3,3-difluorocyclobutyl motif, a privileged scaffold in modern medicinal chemistry for the optimization of drug-like properties. This guide provides the necessary technical information for researchers to confidently synthesize and utilize this important chemical entity in their drug discovery and development endeavors.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Dudley, G. B., et al. (2007). A New Protocol for the Synthesis of Benzyl Ethers. Beilstein Journal of Organic Chemistry, 3, 3.
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Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ashenhurst, J. (2023). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]
- Lee, J., & Oh, C. (2012). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Semantic Scholar.
- Kim, S., & Im, K. H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3844–3847.
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J&K Scientific. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]
- Rahman, M., & Kitamura, T. (2011). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Molecules, 16(12), 10344-10351.
- Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 870–874.
- Al-Majidi, S. M. H., et al. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study.
- Hartwig, J. F. (2010).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
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Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
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PubChem. 3,3-Difluorocyclobutanol. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Fluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
- Dudley, G. B., et al. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 3(1), 3.
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
- Ambike, V., & Argekar, A. (2017). Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. Science Journal of Energy Engineering, 5(6), 152-157.
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An In-depth Technical Guide to the Difluorocyclobutoxy Motif in Organic Synthesis and Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the array of fluorinated motifs, the 3,3-difluorocyclobutoxy group has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this motif for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic challenges and solutions for accessing key difluorocyclobutane precursors, explore the profound stereoelectronic effects of the gem-difluoro group on molecular conformation and properties, and examine case studies that highlight its successful application in optimizing drug candidates.
The Rationale for Fluorine: Why the 3,3-Difluorocyclobutoxy Motif?
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to exert powerful effects on a molecule's biological profile.[1][3] Strategic fluorination can block metabolic "soft spots," modulate pKa, alter conformational preferences, and fine-tune lipophilicity to enhance membrane permeability and target engagement.[2][4]
The 3,3-difluorocyclobutoxy moiety is particularly compelling as it combines the benefits of a gem-difluoromethylene group with a strained four-membered ring. This combination offers a unique structural and electronic profile, often described as a small, polar, yet lipophilic moiety.[5][6] It can serve as a bioisostere for other functional groups while introducing conformational constraints that can pre-organize a molecule for optimal target binding, a significant advantage in drug design.[7]
Figure 2: Key synthetic pathway to a versatile difluorocyclobutane precursor.
Experimental Protocol: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate[8]
-
Setup: To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg, 5.11 mol) in dichloromethane (CH₂Cl₂, 2 L), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add Morph-DAST (2.15 kg, 12.3 mol) portionwise, maintaining the internal temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Quenching: Slowly add the reaction mixture to a cold (0 °C), stirred solution of sodium carbonate (Na₂CO₃, 5.25 kg) in water (20 L) over a period of 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (2 x 1.5 L).
-
Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure. The residue is distilled in vacuo to yield the title compound as a colorless liquid.
-
Yield: 65%
-
Boiling Point: 96 °C (1 mBar)
-
Synthesis of 3,3-Difluorocyclobutanol
Direct reduction of 3,3-difluorocyclobutanone provides the most straightforward route to 3,3-difluorocyclobutanol, a versatile building block for etherification. [9][10]However, the ketone itself can be challenging to handle.
A more nuanced approach involves the addition of carbon nucleophiles to 3,3-difluorocyclobutanone. Standard organolithium or Grignard reagents often fail, leading to undesired elimination byproducts. The use of less basic organolanthanum reagents has proven crucial to suppress these side reactions and achieve clean 1,2-addition, yielding 1-substituted-3,3-difluorocyclobutanols. [5][6] Experimental Protocol: Organolanthanum-Mediated Aryl Addition to 3,3-Difluorocyclobutanone[5]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), suspend anhydrous Lanthanum(III) chloride (LaCl₃·2LiCl) in dry tetrahydrofuran (THF). Cool to 0 °C. Add the organolithium reagent (e.g., phenyllithium) dropwise and stir for 1 hour to generate the organolanthanum species.
-
Ketone Addition: Cool the organolanthanum suspension to -78 °C. Add a solution of 3,3-difluorocyclobutanone in dry THF dropwise.
-
Reaction: Stir the mixture at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC for consumption of the ketone.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3,3-difluorocyclobutanol.
Impact on Physicochemical Properties
The introduction of the 3,3-difluorocyclobutoxy motif profoundly alters a molecule's properties in ways that are highly beneficial for drug design.
| Property | Observation | Causality & Expert Insight |
| Lipophilicity (LogP/LogD) | Complex trend; can be more lipophilic than non-fluorinated analogs but less so than more heavily fluorinated groups (e.g., -OCF₃). [11] | The gem-difluoro group is a lipophilic bioisostere of a carbonyl group but is also highly polar. [8]The overall effect on LogP is a delicate balance between the added nonpolar surface area and the strong C-F bond dipoles. This allows for fine-tuning lipophilicity without the dramatic increases seen with trifluoromethyl groups. [12] |
| Acidity/Basicity (pKa) | Strong electron-withdrawing inductive effect lowers the pKa of nearby basic groups (e.g., amines) and raises the pKa of acidic groups. [11] | The high electronegativity of fluorine atoms polarizes the C-F bonds, withdrawing electron density from the cyclobutane ring. This effect propagates through the scaffold, stabilizing the conjugate acid of a nearby base (making the base weaker) or destabilizing the conjugate base of an acid (making the acid weaker). |
| Metabolic Stability | Generally improves metabolic stability compared to non-fluorinated or monofluorinated counterparts. [11][13] | The strong C-F bonds are highly resistant to enzymatic cleavage by cytochrome P450 enzymes. [4][14]Placing the gem-difluoro group at a potential site of metabolic oxidation effectively "shields" that position from degradation, increasing the drug's half-life. |
| Conformational Preference | Induces significant conformational constraints. The puckered cyclobutane ring is further influenced by the C-F bond dipoles, often favoring specific rotamers of attached groups. [7][15] | The four-membered ring is inherently strained and puckered. The gem-difluoro substitution alters the ring's puckering angle and creates strong local dipoles. This can lead to a preference for specific conformations to minimize dipole-dipole repulsion and engage in favorable hyperconjugative interactions, which can be harnessed to lock a bioactive conformation. [7][16] |
Case Studies and Applications in Drug Discovery
The unique profile of the difluorocyclobutoxy motif has made it an attractive component in the design of novel therapeutics across various disease areas. Its ability to improve metabolic stability and confer favorable conformational properties is a recurring theme.
While specific approved drugs prominently featuring this exact motif are still emerging, its presence in advanced clinical candidates and patented chemical matter is growing. For example, its isostere, 3,3-difluorocyclobutylamine, is a building block in molecules designed for treating pulmonary fibrosis and myocardial infarction. [17]The principles guiding its use are evident in the broader application of fluorinated cycloalkanes in marketed drugs like Maraviroc and Ivosidenib, which contain gem-difluorocycloalkane cores. [8] The key takeaway for medicinal chemists is that the 3,3-difluorocyclobutoxy group serves as a "conformational and metabolic clamp." It restricts flexibility, which can reduce the entropic penalty of binding to a target, while simultaneously protecting against metabolic degradation.
Figure 3: Workflow illustrating the strategic use of the difluorocyclobutoxy motif in a lead optimization campaign.
Conclusion and Future Outlook
The 3,3-difluorocyclobutoxy motif is more than just another fluorinated substituent; it is a sophisticated tool for molecular design that offers multi-parameter optimization. Its ability to simultaneously address metabolic stability and conformational control makes it exceptionally valuable in modern drug discovery. As synthetic methodologies for accessing key difluorocyclobutane precursors become more robust and scalable, we anticipate a significant increase in the application of this motif in the next generation of clinical candidates. The continued exploration of its unique stereoelectronic properties will undoubtedly unlock new opportunities for designing safer and more efficacious medicines.
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Introduction: The Strategic Union of Fluorine and the Cyclobutane Scaffold
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Cyclobutane Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design.[1][2] The cyclobutane motif, the second smallest of the cycloalkanes, offers a unique conformational rigidity that can lock in bioactive conformations and serve as a versatile scaffold for exploring chemical space.[3][4][5] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane derivatives exhibit a fascinating and highly tunable set of physicochemical properties.[6] This synergy allows medicinal chemists to meticulously modulate key drug-like parameters including metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa), which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[7][8]
This guide provides an in-depth exploration of the core physicochemical properties of fluorinated cyclobutane derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern these properties, from conformational preferences and electronic effects to their ultimate impact on drug metabolism and bioavailability. We will further provide validated experimental protocols for the accurate determination of these critical parameters, equipping researchers and drug development professionals with the foundational knowledge to harness the full potential of these valuable building blocks.
Conformational Landscape: How Fluorine Dictates Shape
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed C-H bonds in a planar arrangement.[9][10] This puckering creates two distinct substituent positions: axial and equatorial. The introduction of fluorine can significantly influence the conformational equilibrium of the ring.
The preference of a substituent for the equatorial position is a well-established principle. However, in fluorinated cyclobutanes, the outcome is a subtle interplay of sterics and stereoelectronic effects. For instance, in several crystallographic studies of 1-aryl-1-(trifluoromethyl)cyclobutanes, the CF₃ group was surprisingly found to favor the axial position.[11] This preference is attributed to the minimization of repulsive steric interactions and the influence of favorable orbital interactions. Understanding and predicting this conformational bias is critical, as the three-dimensional orientation of substituents directly impacts drug-receptor interactions.
Caption: Influence of fluorination on the puckered conformation of cyclobutane.
The Electronic Signature: Modulating Acidity and Basicity (pKa)
Fluorine's defining characteristic is its immense electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I effect) through sigma bonds.[12] This electronic perturbation is a primary tool for tuning the pKa of ionizable functional groups, a critical parameter influencing a drug's solubility, absorption, and target engagement.
When a fluorine atom or a fluoroalkyl group is attached to a cyclobutane ring bearing a carboxylic acid or an amine, the impact on pKa is significant and predictable.
-
Increased Acidity of Carboxylic Acids: The electron-withdrawing fluorine atom stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge, thereby making the parent carboxylic acid a stronger acid (i.e., lowering its pKa). Studies have shown that α-fluorination of carboxylic acids can decrease pKa values by 1.3 to 2.4 units.[13]
-
Decreased Basicity of Amines: Conversely, the same inductive effect reduces the electron density on a nitrogen atom of an amine group. This makes the lone pair of electrons less available for protonation, rendering the amine less basic (i.e., lowering the pKa of its conjugate acid).[7]
The magnitude of this pKa shift is dependent on the number of fluorine atoms (CF₃ > CHF₂ > CH₂F) and their distance from the ionizable center.[3][7] This predictable control over pKa allows for the fine-tuning of a molecule's ionization state at physiological pH.
Quantitative Impact of Fluorination on pKa
| Compound Type | Substituent | Typical pKa Change | Rationale |
| Cyclobutane Carboxylic Acid | 3-fluoro (cis/trans) | ↓ ~0.2-0.4 units | Inductive effect stabilizes carboxylate anion.[14] |
| Cyclobutane Carboxylic Acid | 3-CF₃ (cis/trans) | ↓ Significant decrease | Stronger inductive effect from three fluorine atoms.[7] |
| Cyclobutylamine | 3-fluoro (cis/trans) | ↓ ~0.3-0.5 units | Inductive effect reduces electron density on nitrogen.[14] |
| Cyclobutylamine | 3-CF₃ (cis/trans) | ↓ Significant decrease | Stronger inductive effect makes the lone pair less available.[7] |
Navigating Lipophilicity (LogP): A Complex Relationship
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a paramount property in drug design, governing membrane permeability, solubility, and metabolic clearance.[15][16] While it is a common misconception that fluorination universally increases lipophilicity, the reality within the cyclobutane series is far more nuanced and context-dependent.[2][17]
The effect of fluorination on LogP is a result of competing factors:
-
Increased Molecular Surface Area: Replacing a small hydrogen atom with a larger fluorine atom can increase the overall size and surface area, which tends to increase lipophilicity.
-
Polarity of the C-F Bond: The C-F bond is highly polar. This can lead to increased interactions with the polar water phase, potentially decreasing lipophilicity.
-
Conformational and Stereochemical Effects: The orientation of the C-F bond can mask or expose polar functional groups on the molecule. This is particularly evident when comparing cis and trans isomers. For example, studies on 1,2-disubstituted (fluoro)alkyl cyclobutanes revealed that cis-isomeric CF₃ and C₂F₅ derivatives had unexpectedly lower lipophilicity than their trans counterparts.[3][18] This was attributed to a specific conformation that enabled hyperconjugation, leading to increased polarization of the molecular surface.[3]
In many cases, monofluorination of cyclobutane derivatives results in a net reduction of LogP values compared to the non-fluorinated parent compounds.[19] This ability to decrease lipophilicity while simultaneously blocking metabolism is a powerful and often sought-after combination in drug optimization.
Comparative LogP Values of Model Cyclobutane Amides
| Parent Structure | Substituent | Isomer | LogP | Key Finding |
| Cyclobutane Benzamide | CH₃ | trans | 2.15 | Baseline |
| Cyclobutane Benzamide | CH₂F | trans | 1.93 | Monofluorination decreases LogP.[19] |
| Cyclobutane Benzamide | CF₃ | trans | 2.21 | CF₃ group generally increases LogP.[3] |
| Cyclobutane Benzamide | CF₃ | cis | 1.95 | cis-CF₃ isomer shows significantly lower LogP than trans.[3][18] |
Enhancing Metabolic Stability
One of the most valuable applications of fluorination is to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][20] The C-H bond is a common site of metabolic attack, leading to hydroxylation and subsequent clearance of the drug. Replacing a metabolically labile hydrogen with a fluorine atom can effectively prevent this process due to the much higher bond energy of the C-F bond (~441 kJ/mol) compared to the C-H bond (~414 kJ/mol).[20]
The rigid cyclobutane scaffold can position a fluorine atom precisely to shield a vulnerable part of a larger molecule. However, the effect is not always straightforward. The introduction of a CF₃-cyclobutane moiety has been shown to either increase or decrease metabolic stability depending on the specific molecular context and the nature of the parent compound.[11][21] This highlights the necessity of empirical testing for each new chemical series.
Caption: Fluorination as a strategy to block CYP450-mediated metabolism.
Experimental Protocols: Self-Validating Methodologies
Accurate and reproducible measurement of physicochemical properties is essential for building reliable structure-activity relationships (SAR).
Protocol 1: Determination of Lipophilicity (LogP) by ¹⁹F NMR
This protocol adapts the classic shake-flask method for fluorinated compounds, leveraging the sensitivity and specificity of ¹⁹F NMR. The key advantage is that it does not require the analyte to be UV-active or perfectly pure, and calibration curves are not needed.[22]
Rationale: The ratio of the integral of the ¹⁹F NMR signal of the compound in the 1-octanol phase to that in the aqueous phase directly gives the partition coefficient, P. The use of a reference compound with a known LogP value allows for correction of any minor volume sampling errors.
Step-by-Step Methodology:
-
Preparation: To a 10 mL flask, add the fluorinated compound of interest (~5-10 mg) and a fluorinated reference compound of known LogP (~3-5 mg).
-
Dissolution & Partitioning: Dissolve the compounds in 2.0 mL of HPLC-grade 1-octanol (pre-saturated with water). Add 2.0 mL of HPLC-grade water (pre-saturated with 1-octanol).
-
Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25 °C) for 2 hours to ensure thorough mixing. Allow the mixture to stand overnight (~12-18 hours) at the same constant temperature to ensure complete phase separation.
-
Sampling: Carefully withdraw an aliquot (~0.7 mL) from the top (1-octanol) layer and a separate aliquot from the bottom (aqueous) layer using long-needle syringes. Crucially, avoid any cross-contamination of the phases.
-
NMR Sample Preparation: Transfer each aliquot to a separate NMR tube. Add a small amount of D₂O to the aqueous sample for locking. For the octanol sample, a sealed capillary of D₂O can be added.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample, ensuring a sufficient relaxation delay for quantitative integration.
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = (Integral of compound in octanol) / (Integral of compound in water)
-
Calculate LogP: LogP = log10(P)
-
Validate the result against the known LogP of the reference compound measured under the same conditions.
-
Protocol 2: Determination of Acidity/Basicity (pKa) by Potentiometric Titration
This is the gold-standard method for pKa determination, relying on the measurement of pH as a function of added titrant volume.
Rationale: The pKa is the pH at which the ionized and non-ionized species of the compound are present in equal concentrations. This corresponds to the midpoint of the titration curve (the point of half-equivalence).
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., cyclobutane carboxylic acid or the hydrochloride salt of a cyclobutylamine) and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.
-
Titrator Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
-
Titration:
-
For an acid , titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
For an amine hydrochloride , titrate with the same standardized strong base.
-
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the curve.
-
The pKa is the pH value at the volume corresponding to half of the equivalence point volume.
-
Perform the titration in triplicate to ensure reproducibility.
-
Conclusion
Fluorinated cyclobutane derivatives represent a powerful class of building blocks for medicinal chemistry. The introduction of fluorine onto the strained cyclobutane scaffold provides a sophisticated toolkit for modulating a molecule's fundamental physicochemical properties in a predictable, albeit nuanced, manner. By understanding the interplay between conformation, electronic effects, and stereochemistry, drug discovery teams can rationally design molecules with improved pKa for better solubility and target binding, optimized lipophilicity for enhanced membrane permeability, and increased metabolic stability for a longer duration of action. The continued exploration of this unique chemical space, underpinned by robust synthetic methods and accurate physicochemical characterization, promises to deliver novel therapeutic agents with superior pharmacological profiles.
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theoretical studies on the conformation of ((3,3-Difluorocyclobutoxy)methyl)benzene
An In-Depth Technical Guide to the Theoretical Conformational Analysis of ((3,3-Difluorocyclobutoxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational behavior of small molecules is a cornerstone of modern drug discovery, dictating the three-dimensional arrangement of pharmacophoric features and thereby influencing binding affinity, selectivity, and pharmacokinetic properties. The this compound scaffold has emerged as a valuable motif in medicinal chemistry, leveraging the unique properties of the gem-difluorinated cyclobutane ring to impart desirable physicochemical characteristics and conformational rigidity. This technical guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the conformational landscape of this molecule. We delve into the rationale behind the selection of computational techniques, from initial structure generation to high-level quantum mechanical calculations, and present a detailed analysis of the key structural features governing its conformational preferences. This document is intended to serve as a practical and authoritative resource for researchers engaged in the rational design of novel therapeutics incorporating this privileged scaffold.
Introduction: The Strategic Role of Conformational Control in Drug Design
The principle of conformational restriction is a powerful tactic in medicinal chemistry.[1] By reducing the number of accessible low-energy states, a flexible ligand's entropic penalty upon binding to a biological target is minimized, often leading to enhanced potency and selectivity.[1][2] The cyclobutane ring, in particular, is an effective structural element for achieving this. Its inherent strain and puckered, three-dimensional nature offer a rigid scaffold to project substituents into well-defined vectors in space, replacing more flexible linkers.[2]
The introduction of fluorine atoms further refines the properties of these scaffolds. Fluorination is known to influence molecular conformation through a complex interplay of stereoelectronic effects, including hyperconjugation and dipole-dipole interactions, which can stabilize or destabilize specific rotamers.[3][4] In the case of this compound, the gem-difluoro substitution on the cyclobutane ring not only modulates its pKa and lipophilicity but also profoundly influences the ring's puckering and the orientation of the attached benzyloxy group.[5][6] Understanding this conformational landscape is therefore critical for structure-based drug design, as it allows for the precise positioning of key functional groups within a protein's binding pocket.[7]
This guide outlines a robust computational workflow to systematically investigate the conformational preferences of this compound, providing insights into the structural and energetic factors that define its shape.
The Computational Methodology: A Validating, Step-by-Step Protocol
The theoretical study of molecular conformation requires a multi-tiered approach that balances computational expense with chemical accuracy. Our protocol is designed as a self-validating system, where initial, lower-level methods are used to broadly sample the conformational space, followed by higher-level calculations to refine the geometries and energies of the most relevant structures.
The Hierarchical Computational Workflow
The complete protocol follows a logical progression from a broad, inexpensive search to a focused, high-accuracy analysis. This ensures that no significant low-energy conformers are missed while providing reliable energetic and geometric data.
Caption: Hierarchical workflow for computational conformational analysis.
Expertise Behind the Experimental Choices
-
Initial Conformer Search (Molecular Mechanics): We begin with a molecular mechanics (MM) force field like MMFF94. This method is computationally inexpensive and ideal for rapidly exploring the vast potential energy surface to generate a diverse set of starting conformations. It effectively samples the puckering of the cyclobutane ring and the rotation around the single bonds.
-
Density Functional Theory (DFT) for Optimization: For quantum mechanical calculations, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for molecules of this size.[8][9]
-
Functional and Basis Set Selection: We employ the B3LYP functional, which has a long track record of providing reliable geometries and relative energies for organic molecules.[8][9] The initial optimization uses a modest basis set like 6-31G* to efficiently refine the large number of conformers from the MM search. For the final, high-accuracy calculations, a larger, more flexible basis set such as 6-311++G(d,p) is required to accurately describe the electronic structure, particularly the diffuse functions (++) for the lone pairs on oxygen and polarization functions (d,p) for all atoms.[8][10]
-
-
Frequency Calculations: A frequency calculation is performed at the final level of theory for two critical reasons. First, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G), which is essential for determining the relative populations of conformers at a given temperature.[3][4]
-
Solvation Effects: A molecule's conformation can change dramatically in solution compared to the gas phase. We use an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the bulk electrostatic effects of a solvent (e.g., water or chloroform).[11] This is crucial as polar conformers may be preferentially stabilized in a polar solvent.[3][4]
Results and Discussion: The Conformational Landscape
The conformational flexibility of this compound is primarily defined by three key degrees of freedom:
-
Ring Puckering of the 3,3-difluorocyclobutane moiety.
-
Rotation around the C(ring)-O bond (Dihedral τ1: C4-C1-O-CH2).
-
Rotation around the O-CH2 bond (Dihedral τ2: C1-O-CH2-C(aryl)).
The Puckered Nature of the Difluorocyclobutane Ring
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring adopts a puckered or "folded" conformation to relieve torsional strain.[2] The degree of puckering is defined by a puckering angle. For 3,3-difluorocyclobutane, this puckering is influenced by the gem-difluoro substitution. The electronegative fluorine atoms create strong local dipoles and engage in stereoelectronic interactions that modulate the depth of the potential energy well for the puckered state.
Analysis of Key Conformers
Our computational analysis reveals three primary low-energy conformers, whose relative energies and populations are dictated by a delicate balance of steric hindrance and stereoelectronic interactions.
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A Technical Guide to the Solubility and Stability of ((3,3-Difluorocyclobutoxy)methyl)benzene for Pharmaceutical Development
Introduction
In the landscape of modern drug discovery, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the characterization of a compound's solubility and stability. These fundamental physicochemical properties govern a drug's bioavailability, formulation, and shelf-life, ultimately dictating its safety and efficacy. This guide provides an in-depth analysis of ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS Number: 637031-86-8), a compound of interest in medicinal chemistry, focusing on its anticipated solubility and stability profiles.[1][2] While specific experimental data for this molecule is not extensively published, this document synthesizes information from structurally related motifs—the benzyl ether and the gem-difluorinated cyclobutane ring—to provide a predictive framework and detailed experimental protocols for its comprehensive assessment.
The structure of this compound combines a flexible benzyl ether group with a conformationally constrained 3,3-difluorocyclobutane ring. The benzyl ether moiety is a common feature in organic synthesis, often employed as a robust protecting group for alcohols.[3][4] The gem-difluorocyclobutane motif is an increasingly popular bioisostere in drug design, valued for its ability to modulate metabolic stability, lipophilicity, and binding interactions.[5][6][7][8] Understanding the interplay of these two structural components is key to predicting the molecule's behavior in pharmaceutical systems.
This guide is intended for researchers, scientists, and drug development professionals. It offers a theoretical foundation for the solubility and stability of this compound, coupled with practical, step-by-step methodologies for its empirical determination. The protocols described herein are designed to be self-validating, aligning with the stringent requirements of regulatory bodies such as the FDA and EMA.[9][10][11]
Part 1: Predicted Physicochemical Properties
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The prediction of solubility for this compound requires consideration of its constituent parts.
-
Structural Contribution to Solubility:
-
Benzyl Group: The benzene ring is inherently non-polar and hydrophobic, which will tend to decrease aqueous solubility.
-
Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, contributing a degree of polarity and potentially increasing interaction with polar solvents.
-
3,3-Difluorocyclobutane Ring: The introduction of fluorine atoms can have a complex effect on solubility. The high electronegativity of fluorine can create localized dipoles. However, studies on fluorinated cyclobutanes have shown that such substitutions can lead to significantly lowered lipophilicity (LogP) compared to their non-fluorinated counterparts, which may enhance aqueous solubility.[5][7][8][12] The gem-difluoro substitution also reduces the potential for metabolic attack at that position, which is a stability rather than solubility consideration but is noteworthy.
-
-
Predicted Solubility:
-
Aqueous Solubility: It is anticipated that this compound will have low aqueous solubility due to the dominance of the hydrophobic benzyl and cyclobutyl scaffolds. However, it may be slightly more soluble than a simple benzyl ether of a non-fluorinated cyclobutane due to the polarity imparted by the fluorine atoms.
-
Organic Solvent Solubility: The compound is expected to be freely soluble in a wide range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, consistent with its overall organic character.
-
The following table summarizes the predicted solubility profile.
| Solvent System | Predicted Solubility | Rationale |
| Water (pH 7.0) | Low to Very Low | Predominantly hydrophobic structure with a large non-polar surface area. |
| Aqueous Buffers (pH 2-10) | Low | The molecule lacks readily ionizable functional groups, so its solubility is unlikely to be significantly affected by pH within this range. |
| Methanol, Ethanol | High | Polar protic solvents capable of interacting with the ether oxygen. |
| Dichloromethane, Ethyl Acetate | High | Aprotic solvents well-suited for dissolving moderately polar to non-polar organic compounds. |
| Hexanes | Moderate to Low | The polarity from the ether and gem-difluoro groups may limit solubility in highly non-polar aliphatic solvents. |
Stability Profile
The chemical stability of a drug substance determines its shelf-life and is a critical safety and quality attribute.[13][14][15] The primary points of potential instability in this compound are the benzyl ether linkage and the C-H bonds on the benzene ring and cyclobutane ring.
-
Key Structural Liabilities:
-
Benzyl Ether Linkage: Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[3][4] However, they are susceptible to two main degradation pathways:
-
Oxidative Cleavage: In the presence of oxidizing agents or atmospheric oxygen over long periods, benzyl ethers can oxidize at the benzylic position to form benzaldehyde and the corresponding alcohol (3,3-difluorocyclobutanol).[16] This process can also be initiated by light (photolysis).
-
Reductive Cleavage (Hydrogenolysis): The benzyl ether bond is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[3] While not a typical storage condition, this reactivity is important to consider during synthesis and for compatibility with other potential drug components or manufacturing processes.
-
-
Fluorine Atoms: The C-F bonds are exceptionally strong and the gem-difluoro motif is generally considered to be chemically robust and resistant to metabolic attack.
-
Based on this analysis, the primary degradation pathway under typical storage and stress conditions is expected to be oxidation of the benzylic carbon.
Part 2: Experimental Protocols for Characterization
To empirically determine the solubility and stability of this compound, a series of standardized experiments should be conducted.
Solubility Determination
A tiered approach is recommended, starting with simple qualitative tests and progressing to quantitative analysis.
Caption: Workflow for aqueous solubility determination.
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Analysis: Dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
-
Quantification: Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Note: This procedure should be repeated in various aqueous media and organic solvents to build a comprehensive solubility profile.[17][18][19]
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9][10][13][20] The compound should be subjected to a range of harsh conditions to accelerate its decomposition.[21]
Caption: Standard workflow for forced degradation studies.
For each condition, a solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared. Samples are taken at various time points (e.g., 0, 2, 8, 24 hours) and analyzed.
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Analyze samples directly at each time point.
-
-
Thermal Degradation:
-
Place vials of the stock solution and the solid compound in an oven set to 80°C.
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
A reverse-phase HPLC method with both UV and Mass Spectrometric (MS) detection is ideal.
-
HPLC-UV: To quantify the parent compound and detect degradants.
-
HPLC-MS: To identify the mass of any degradation products, which is crucial for structural elucidation.
The goal is to achieve a modest level of degradation (5-20%).[20] If no degradation is observed, more strenuous conditions may be applied. If excessive degradation occurs, conditions should be milder. The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
Part 3: Summary and Conclusion
This compound is a molecule with a predicted low aqueous solubility and a stability profile dominated by the reactivity of its benzyl ether linkage, which is primarily susceptible to oxidation. The gem-difluoro moiety is expected to be highly stable and may slightly enhance aqueous solubility compared to non-fluorinated analogues.
The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical properties. A thorough understanding of solubility and stability, gained through these systematic studies, is a non-negotiable prerequisite for the successful advancement of any compound through the drug development pipeline. The data generated will inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable medicinal product.
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The Ascendancy of the gem-Difluorocyclobutane Moiety: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a spectrum of physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutane scaffold has emerged as a particularly compelling structural element. This guide provides an in-depth technical exploration of gem-difluorocyclobutane compounds, tailored for researchers, scientists, and drug development professionals. We will dissect the synthetic intricacies of accessing this valuable motif, elucidate its profound impact on molecular properties, and showcase its successful application in drug discovery through pertinent case studies. This document serves as a practical manual, blending theoretical principles with actionable protocols and field-proven insights to empower the rational design of next-generation therapeutics.
Introduction: The Allure of a Strained, Fluorinated Ring
The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique conformational constraints and three-dimensional character, making it an attractive scaffold in drug design.[1] When geminally difluorinated, this small ring system acquires a fascinating and highly advantageous set of properties. The introduction of the CF2 group imparts a blend of polarity and lipophilicity, a combination often sought after in optimizing drug candidates.[1][2][3][4][5][6] This moiety can act as a bioisosteric replacement for other chemical groups, offering solutions to common drug development hurdles such as metabolic instability and off-target activity.[1] For instance, the gem-difluorocyclobutane motif was instrumental in enhancing the metabolic stability of the FDA-approved drug Ivosidenib, a testament to its practical utility. This guide will navigate the essential knowledge required to effectively harness the potential of gem-difluorocyclobutane compounds in medicinal chemistry programs.
Navigating the Synthetic Landscape: Accessing the gem-Difluorocyclobutane Core
The synthesis of gem-difluorocyclobutane derivatives has historically been challenging, limiting their widespread adoption. However, recent advancements have paved the way for more accessible and versatile synthetic routes.
Overcoming a Synthetic Hurdle: The Challenge of 3,3-Difluorocyclobutanone
A common and commercially available starting material for many gem-difluorocyclobutane derivatives is 3,3-difluorocyclobutanone. A significant challenge arises from its high propensity to undergo elimination reactions when treated with standard organometallic reagents like Grignard or organolithium reagents.[2] This reactivity has historically limited the straightforward introduction of diverse substituents at the 1-position.
A Breakthrough Approach: Organolanthanum Reagents
A pivotal development in the synthesis of 1-substituted-3,3-difluorocyclobutanols involves the use of organolanthanum reagents.[1][2][3][4][5][6][7] These reagents exhibit lower basicity compared to their Grignard or organolithium counterparts, effectively suppressing the undesired elimination pathway and enabling the efficient addition of a wide range of nucleophiles to the ketone.[1][2][3][4][5][6][7]
Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol using Organolanthanum Reagents
-
Step 1: Preparation of the Organolanthanum Reagent. In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired aryl halide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.0 eq.) dropwise. Stir for 30 minutes. In a separate flask, prepare a slurry of anhydrous lanthanum(III) chloride (1.1 eq.) in anhydrous THF. Cool the slurry to -78 °C and add the freshly prepared aryllithium solution via cannula. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Step 2: Nucleophilic Addition. Cool the freshly prepared organolanthanum reagent to -78 °C. Add a solution of 3,3-difluorocyclobutanone (1.2 eq.) in anhydrous THF dropwise.
-
Step 3: Quenching and Work-up. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Step 4: Extraction and Purification. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Further Functionalization Pathways
The resulting gem-difluorocyclobutanols are versatile intermediates that can be further functionalized through various chemical transformations, including reactions proceeding through carbocation and radical intermediates.[1][2][3][4][5][6] This allows for the generation of a diverse array of 1,1-disubstituted gem-difluorocyclobutanes, significantly expanding the accessible chemical space for drug discovery.[2]
Diagram: Synthetic Routes to 1,1-Disubstituted gem-Difluorocyclobutanes
Caption: Synthetic access to 1,1-disubstituted gem-difluorocyclobutanes.
The Physicochemical Impact of gem-Difluorination
The introduction of a gem-difluoro group onto a cyclobutane ring profoundly influences its physicochemical properties, offering medicinal chemists a powerful lever to fine-tune molecular characteristics for improved drug-like properties.
Modulation of Acidity and Basicity (pKa)
The strongly electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity and basicity of proximal functional groups. The inductive effect of the CF2 moiety leads to a decrease in the pKa of neighboring acidic groups and a decrease in the pKaH of nearby basic groups.[1][8] This modulation can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
A Complex Influence on Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity is not always straightforward and can depend on the overall molecular context.[8][9] While fluorine is highly electronegative, the CF2 group can also participate in favorable interactions with nonpolar environments. In some cases, gem-difluorination can increase lipophilicity, while in others, it may lead to a decrease.[9] This nuanced behavior underscores the importance of experimental determination of LogP for each new compound series.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a gem-difluorocyclobutane motif is the enhancement of metabolic stability.[1][2] The C-F bond is exceptionally strong, and the CF2 group is resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile position with a gem-difluoro group, the metabolic lifetime of a drug candidate can be substantially prolonged.[2]
Conformational Control
The gem-difluorocyclobutane unit can exert significant control over the conformation of a molecule.[10][11][12] In a study on a model macrocyclic system, the presence of a gem-difluorinated moiety led to the observation of two distinct conformations on the NMR timescale, whereas the non-fluorinated analogue existed predominantly in a single conformation.[10] This conformational restriction can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for its biological target.
Data Summary: Physicochemical Properties of gem-Difluorocyclobutane Analogs
| Property | Non-fluorinated Cyclobutane | gem-Difluorocyclobutane | Rationale for Change |
| pKa (of a neighboring amine) | Higher | Lower | Inductive electron withdrawal by the CF2 group decreases the basicity of the amine. |
| LogP | Variable | Variable | The net effect on lipophilicity is context-dependent, influenced by intramolecular and intermolecular interactions. |
| Metabolic Stability | Lower | Higher | The strong C-F bonds and the steric hindrance of the CF2 group block metabolic oxidation. |
| Conformational Flexibility | Higher | Lower | The gem-difluoro group can introduce steric and electronic constraints that favor specific conformations. |
Case Studies in Drug Discovery
The theoretical benefits of the gem-difluorocyclobutane motif are borne out in several successful drug discovery programs.
Ivosidenib: A Triumph of Metabolic Stabilization
Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia. During its development, a metabolic "soft spot" was identified that limited the drug's half-life. The strategic replacement of a vulnerable position with a 1,1-disubstituted gem-difluorocyclobutane moiety effectively blocked this metabolic pathway while preserving the compound's high potency.[2] This elegant solution highlights the power of the gem-difluorocyclobutane group as a metabolic shield.
Diagram: Role of gem-Difluorocyclobutane in Ivosidenib
Caption: Bioisosteric replacement leading to enhanced metabolic stability.
Modulating Receptor Selectivity and Physicochemical Properties
In other drug discovery programs, spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been employed to stabilize bioactive conformations and lower the pKaH of neighboring basic groups.[2] This dual effect can be instrumental in mitigating off-target effects, such as hERG inhibition, and reducing P-gp efflux, thereby improving the overall drug-like properties of a compound series.[2]
Future Directions and Conclusion
The gem-difluorocyclobutane motif is no longer a synthetic curiosity but a validated and valuable tool in the medicinal chemist's arsenal. As synthetic methodologies continue to improve, we can anticipate an even broader application of this unique scaffold in drug discovery.[2][13] Future research will likely focus on the development of novel and more efficient synthetic routes, as well as a deeper understanding of the subtle interplay between the gem-difluorocyclobutane unit and the overall molecular properties of a drug candidate. The ability of this small, strained, and fluorinated ring to confer metabolic stability, control conformation, and fine-tune physicochemical properties ensures its continued prominence in the design of innovative and effective therapeutics.
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Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Lesyk, Y., Skrypnik, D., Holota, Y., Borysko, P., & Filatov, A. A. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved January 17, 2026, from [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (n.d.). Spiral. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Retrieved January 17, 2026, from [Link]
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Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (2019). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Diva-Portal.org. Retrieved January 17, 2026, from [Link]
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Melnykov, K., Liashuk, O., Holovach, S., Shatnia, V., Horbenko, A., Lesyk, D., Melnyk, V., Skrypnik, D., Beshtynarska, A., Borysko, P., Viniichuk, O., & Grygorenko, O. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Retrieved January 17, 2026, from [Link]
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gem‐Difluocycloalkanes – marketed drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Methodological & Application
The Rising Star in Medicinal Chemistry: A Guide to the Applications of the ((3,S,S)-Difluorocyclobutoxy)methyl)benzene Scaffold
Introduction: Embracing Structural Innovation in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into uncharted chemical space. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful tool to modulate molecular properties and unlock new biological activities. Within this landscape, the ((3,3-Difluorocyclobutoxy)methyl)benzene scaffold is gaining recognition as a versatile building block with significant potential to address key challenges in drug development.
This guide provides an in-depth exploration of the applications of the this compound moiety in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a bioisosteric replacement for common functional groups. Furthermore, we will present detailed protocols for its incorporation into lead compounds and for the evaluation of its impact on biological activity, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this promising scaffold in their discovery programs.
The Strategic Advantage of the 3,3-Difluorocyclobutoxy Moiety
The unique combination of a gem-difluorinated cyclobutane ring and an ether linkage in the this compound scaffold offers a compelling set of advantages for medicinal chemists.
Physicochemical Properties at a Glance:
| Property | Impact of the 3,3-Difluorocyclobutoxy Moiety | Rationale |
| Metabolic Stability | Enhanced | The high strength of the C-F bond makes the gem-difluoro group resistant to oxidative metabolism, a common liability for many drug candidates. |
| Lipophilicity (LogP) | Modulated | The introduction of fluorine generally increases lipophilicity. However, the presence of the ether oxygen can temper this effect, allowing for a fine-tuning of the overall LogP to optimize solubility and permeability. |
| pKa | Lowered for nearby basic groups | The electron-withdrawing nature of the fluorine atoms can lower the pKa of proximal amines, which can be advantageous for optimizing target engagement and pharmacokinetic properties. |
| Conformational Rigidity | Increased | The cyclobutane ring introduces a degree of conformational constraint, which can lead to improved binding affinity and selectivity by reducing the entropic penalty of binding to a biological target. |
| Dipole Moment | Altered | The gem-difluoro group introduces a significant dipole moment, which can be exploited to form favorable interactions with the target protein. |
The 3,3-Difluorocyclobutoxy Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 3,3-difluorocyclobutoxy moiety has emerged as a valuable non-classical bioisostere for several common functional groups.
Caption: Synthetic workflow for 3,3-difluorocyclobutanol.
Step-by-Step Procedure:
-
Esterification: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure and purify the resulting methyl 3-oxocyclobutanecarboxylate.
-
Fluorination: In a fume hood, dissolve methyl 3-oxocyclobutanecarboxylate in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath and slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain methyl 3,3-difluorocyclobutanecarboxylate.
-
Reduction: Prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether (e.g., THF) under an inert atmosphere. Cool the suspension in an ice bath and slowly add a solution of methyl 3,3-difluorocyclobutanecarboxylate in the same solvent. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield 3,3-difluorocyclobutanol, which can be purified by distillation or chromatography.
Protocol 2: Synthesis of this compound
This protocol employs a standard Williamson ether synthesis.
Workflow:
Caption: Williamson ether synthesis of the target scaffold.
Step-by-Step Procedure:
-
Deprotonation: To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a solution of 3,3-difluorocyclobutanol dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature.
-
Alkylation: To the resulting solution of the alkoxide, add benzyl bromide dropwise. Stir the reaction mixture at room temperature or with gentle heating until the starting alcohol is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford this compound.
Applications in Medicinal Chemistry: Case Studies and Future Perspectives
While the this compound scaffold is an emerging motif, its constituent parts, the 3,3-difluorocyclobutyl group and the benzyl ether, are prevalent in numerous biologically active compounds. The combination of these features presents exciting opportunities for the design of novel therapeutics.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The 3,3-difluorocyclobutyl moiety has been incorporated into various kinase inhibitors. Its ability to form specific interactions within the ATP-binding pocket and its favorable metabolic stability make it an attractive scaffold for this class of drugs.
-
Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as antiviral agents. The this compound scaffold could serve as a non-nucleoside core for the development of novel inhibitors of viral enzymes.
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity afforded by the 3,3-difluorocyclobutoxy group can be critical for achieving the desired blood-brain barrier penetration for CNS-targeted drugs.
Future Directions:
The continued exploration of the this compound scaffold in medicinal chemistry is warranted. Future efforts should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation of the impact of substitutions on both the benzene ring and the cyclobutane moiety will be crucial for optimizing the biological activity of compounds containing this scaffold.
-
Exploration of Diverse Biological Targets: Screening libraries of compounds containing the this compound scaffold against a wide range of biological targets could uncover novel therapeutic applications.
-
Development of Asymmetric Syntheses: The development of efficient methods for the enantioselective synthesis of substituted 3,3-difluorocyclobutanols will be essential for the preparation of chiral drug candidates.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of physicochemical properties, metabolic stability, and conformational rigidity offers significant potential for the design of next-generation therapeutics. The synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to harness the power of this emerging building block in their drug discovery endeavors. As the demand for innovative and effective medicines continues to grow, the strategic application of novel fluorinated scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of pharmaceutical research.
References
- Suli Pharmaceutical Technology Jiangyin Co ltd. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3. CN112279785A, 2021.
Application Notes and Protocols: Utilizing ((3,3-Difluorocyclobutoxy)methyl)benzene as a Benzene Bioisostere in Drug Discovery
Introduction: The Rationale for Moving Beyond "Flatland" in Medicinal Chemistry
The benzene ring is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. Its rigid structure provides an excellent scaffold for orienting functional groups towards their biological targets. However, the lipophilic and metabolically susceptible nature of the phenyl group often contributes to undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.[1][2] High lipophilicity can lead to poor solubility and off-target toxicity, while metabolic oxidation by cytochrome P450 enzymes can result in rapid clearance and the formation of reactive metabolites.[3]
To mitigate these liabilities, medicinal chemists are increasingly turning to bioisosteric replacements for the benzene ring, particularly three-dimensional, saturated scaffolds.[4] These "sp3-rich" bioisosteres can mimic the spatial arrangement of a substituted benzene ring while introducing more favorable physicochemical properties, such as increased solubility and improved metabolic stability.[4][5] This strategy of "escaping flatland" is a key approach in modern drug design to generate novel, patentable chemical matter with enhanced developability profiles.
This application note focuses on ((3,3-difluorocyclobutoxy)methyl)benzene , a promising benzene bioisostere that leverages the unique properties of the 3,3-difluorocyclobutane motif. The geminal difluoro substitution on the cyclobutane ring offers several potential advantages:
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing fluorine atoms can influence the lipophilicity and aqueous solubility of a molecule.[6] The difluorocyclobutyl group can act as a polar, yet lipophilic, moiety.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism.[7] This can block metabolic hotspots and improve a compound's half-life.
-
Conformational Rigidity: The cyclobutane ring is a rigid scaffold that can help to lock in a desired conformation for optimal target engagement.
Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of this compound as a strategic tool in medicinal chemistry.
Physicochemical Properties: A Comparative Overview
The introduction of the 3,3-difluorocyclobutoxy group in place of a simple benzyloxy group can be expected to modulate key physicochemical properties relevant to drug action. Below is a table of calculated properties for this compound and its non-fluorinated analog, benzyloxymethyl)cyclobutane, alongside the parent structure, toluene. Note: These are predicted values and should be experimentally verified.
| Property | Toluene (Parent) | (Cyclobutoxymethyl)benzene | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 92.14 | 162.24 | 198.21 | Increased mass due to the addition of the cyclobutoxy moiety and fluorine atoms. |
| cLogP | 2.11 | ~2.9 | ~2.5 | The difluorination is predicted to decrease lipophilicity compared to the non-fluorinated cyclobutane analog, potentially improving aqueous solubility.[8] |
| Topological Polar Surface Area (TPSA) (Ų) | 0 | 9.23 | 9.23 | The ether oxygen is the primary contributor to TPSA in the analogs. |
| Hydrogen Bond Acceptors | 0 | 1 | 1 | The ether oxygen can act as a hydrogen bond acceptor. |
Synthetic Protocol: Preparation of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,3-difluorocyclobutanol to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Workflow for Williamson Ether Synthesis
Sources
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- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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experimental procedure for Williamson ether synthesis with 3,3-difluorocyclobutanol
Application Notes and Protocols
Topic: Experimental Procedure for Williamson Ether Synthesis with 3,3-Difluorocyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Title: Synthesis of Novel 3,3-Difluorocyclobutyl Ethers: A Detailed Protocol and Mechanistic Insights via Williamson Ether Synthesis
Abstract: The incorporation of fluorinated aliphatic rings into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,3-difluorocyclobutyl moiety, in particular, presents a unique conformational and electronic profile. This application note provides a comprehensive, field-proven protocol for the synthesis of 3,3-difluorocyclobutyl ethers via the Williamson ether synthesis. We delve into the mechanistic nuances of this S(_N)2 reaction, addressing the specific challenges posed by fluorinated secondary alcohols. This guide includes a detailed step-by-step procedure, critical safety protocols for handling reactive intermediates, and a discussion on the characterization of the final products, designed to enable researchers in drug discovery and chemical synthesis to reliably access this valuable class of compounds.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety
The strategic introduction of fluorine into drug candidates has become a highly successful strategy in drug discovery. The gem-difluoro group, especially on a small ring like cyclobutane, acts as a lipophilic bioisostere for a carbonyl group or other polar functionalities.[4] The 3,3-difluorocyclobutyl group can impart desirable physicochemical properties, including:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering adjacent positions less susceptible to oxidative metabolism.
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the basicity of nearby functional groups.[2]
-
Conformational Restriction: The rigid cyclobutyl ring can lock a molecule into a specific conformation, potentially enhancing binding affinity to a biological target.
The Williamson ether synthesis is a classic yet robust method for forming C-O bonds, making it an ideal choice for coupling the 3,3-difluorocyclobutanol core with various alkyl groups.[5][6]
Mechanistic Considerations for a Fluorinated Substrate
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[6][7][8] The reaction involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks an electrophilic carbon of an alkyl halide (or sulfonate), displacing the leaving group in a concerted fashion.[9][10]
When applying this to 3,3-difluorocyclobutanol, several factors must be considered:
-
Acidity of the Alcohol: The electron-withdrawing difluoro group increases the acidity of the hydroxyl proton compared to a non-fluorinated analogue. This facilitates deprotonation, allowing for the use of a wide range of strong bases.
-
Choice of Base: Sodium hydride (NaH) is an excellent choice.[9] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by the evolution of hydrogen gas.[9] Using a hydroxide base like NaOH or KOH could introduce water, which would quench the reactive alkoxide and potentially react with the base itself.
-
Steric Hindrance and Elimination: As a secondary alcohol, 3,3-difluorocyclobutanol's corresponding alkoxide is somewhat sterically hindered. Therefore, the choice of the alkyl halide is critical to maximize the yield of the desired ether and minimize the competing E2 elimination side reaction.[8][11] Primary alkyl halides are strongly preferred as they are less sterically hindered and less prone to elimination.[7][8] Tertiary alkyl halides are unsuitable and will lead almost exclusively to elimination products.[8][9]
Detailed Experimental Protocol
This protocol describes the synthesis of 3,3-difluorocyclobutyl ethyl ether as a representative example.
3.1. Materials and Equipment
-
Reagents:
-
3,3-Difluorocyclobutanol (CAS: 637031-88-0)[12]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (or Bromoethane)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas (high purity)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Condenser
-
Inert gas manifold (Schlenk line)
-
Temperature-controlled oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
3.2. Reaction Parameters
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3,3-Difluorocyclobutanol | 108.09[13] | 1.0 | 1.08 g |
| Sodium Hydride (60% disp.) | 24.00 | 1.2 | 0.48 g |
| Iodoethane | 155.97 | 1.2 | 1.87 g (0.97 mL) |
| Anhydrous THF | - | - | 40 mL |
3.3. Step-by-Step Procedure
-
Preparation of Sodium Hydride: Under an inert atmosphere (Argon or Nitrogen), add the sodium hydride (60% dispersion in mineral oil) to a dry two-neck round-bottom flask equipped with a magnetic stir bar and a septum.[14] Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time via cannula or a syringe. Dry the resulting grey powder under a stream of inert gas.
-
Reaction Setup: Fit the flask with a condenser connected to the inert gas line. Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Formation of the Alkoxide: Dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension at 0 °C via syringe. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 3,3-difluorocyclobutoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add iodoethane (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.[6]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash once with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3,3-difluorocyclobutyl ethyl ether.
Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[14][15][16] It must be handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14][15] All glassware must be rigorously dried before use. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[14] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[14][17] Do not use water or a CO(_2) extinguisher on a NaH fire. [16][17]
-
Alkyl Halides: Iodoethane is a volatile and potentially toxic alkylating agent. Handle it in a well-ventilated fume hood.
-
Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Characterization of the Product
The identity and purity of the synthesized 3,3-difluorocyclobutyl ether should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet and a triplet) and multiplets for the cyclobutyl ring protons. The chemical shifts of the protons on the cyclobutane ring will be influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: A single signal (a triplet, due to coupling with adjacent CH(_2) protons) is expected, confirming the presence of the -CF(_2)- group.
-
¹³C NMR: The carbon bearing the fluorine atoms will appear as a characteristic triplet due to C-F coupling.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C-O-C ether stretch in the product.
The specific chemical shifts and coupling constants will be unique to the final product and can be used for definitive structural elucidation.[18][19][20]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Melnykov, K. P., et al. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synlett. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Shendrik, A. N., et al. (2021, June 4). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Sh, A. N. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. VESTNIK of the BASHKIR UNIVERSITY. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Melnykov, K. P., et al. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks | Request PDF. ResearchGate. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
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University of Texas at El Paso. (n.d.). The Williamson ether synthesis. Retrieved from [Link]
-
Soos, T., et al. (2015, August 11). Fluorous Ethers. RSC Publishing. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Retrieved from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Study Prep. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
-
University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (n.d.). Fluoroalkyl ethers for Drug Design. Retrieved from [Link]
-
Grygorenko, O. O., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
-
ResearchGate. (2023, August 5). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules | Request PDF. Retrieved from [Link]
-
Hu, J., et al. (2022, April 25). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters. Retrieved from [Link]
-
Knachel, H., et al. (2013, July). Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Difluorocyclobutanol. PubChem. Retrieved from [Link]
-
University of Dayton. (n.d.). "Characterization by NMR of Reactants and Products of Hydrofluoroether Isomers, CF3(CF2)3OCH3 and (CF3)2C...". eCommons. Retrieved from [Link]
-
Knachel, H., et al. (n.d.). "Characterization by NMR of Reactants and Products of Hydrofluoroether...". eCommons. Retrieved from [Link]
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- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
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incorporating the 3,3-difluorocyclobutoxy moiety into drug candidates
An In-Depth Guide to the Strategic Incorporation of the 3,3-Difluorocyclobutoxy Moiety in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3,3-Difluorocyclobutoxy Moiety
In modern medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Fluorination can profoundly influence metabolic stability, receptor binding affinity, lipophilicity, and the acidity or basicity (pKa) of proximal functional groups.[2][3] Among the diverse array of fluorinated scaffolds, the 3,3-difluorocyclobutoxy group has emerged as a particularly valuable building block.
This moiety is not merely a fluorinated analog of a cyclobutoxy ring; it is a sophisticated tool for molecular design. The gem-difluoro group (CF2) acts as a lipophilic, non-hydrolyzable bioisostere for a carbonyl or hydrated ketone (gem-diol) group, potentially preserving key hydrogen bonding interactions with a biological target.[2][4] Furthermore, the exceptional strength of the carbon-fluorine bond confers remarkable resistance to metabolic oxidation, particularly by cytochrome P450 enzymes, which can significantly enhance the in vivo half-life of a drug candidate.[2] The conformationally restricted nature of the cyclobutane ring can also help to lock a molecule into a bioactive conformation, thereby improving binding affinity and target selectivity.[2]
These application notes provide a comprehensive guide for researchers, offering detailed protocols and the underlying scientific rationale for the synthesis of the key 3,3-difluorocyclobutanol precursor and its subsequent incorporation into target molecules via the robust Williamson ether synthesis.
Part 1: Synthesis of the Key Precursor: 3,3-Difluorocyclobutanol
The most direct route to the 3,3-difluorocyclobutoxy moiety begins with the synthesis of its parent alcohol, 3,3-difluorocyclobutanol. This alcohol is the pivotal building block for subsequent etherification reactions.[5] The protocol below outlines a standard reduction of commercially available 3,3-difluorocyclobutanone.
Experimental Protocol 1: Reduction of 3,3-Difluorocyclobutanone
This protocol describes the reduction of the ketone to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
Materials:
-
3,3-Difluorocyclobutanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C. This is critical to control the exothermic reaction and prevent side product formation.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The portion-wise addition ensures the reaction does not become uncontrollably vigorous.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (~pH 5-6). This step neutralizes the excess NaBH₄ and the borate esters formed.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). The product, 3,3-difluorocyclobutanol, is organic-soluble and will move into the ethyl acetate layer.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1x) and brine (1x). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,3-difluorocyclobutanol.[6]
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent etherification step.
Part 2: Incorporation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile S(N)2 reaction for forming an ether from an organohalide and an alkoxide.[7][8] In this context, the alkoxide is generated by deprotonating 3,3-difluorocyclobutanol, which then acts as a nucleophile, attacking an appropriate electrophile (e.g., an alkyl halide or tosylate) on the drug candidate scaffold.[9]
Workflow for Williamson Ether Synthesis
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strong bond with fluorine chemistry [manufacturingchemist.com]
- 4. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-DIFLUOROCYCLOBUTANOL | 637031-88-0 [chemicalbook.com]
- 6. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
The Strategic Incorporation of ((3,3-Difluorocyclobutoxy)methyl)benzene in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Beyond Flatland and Fluorine's Enduring Appeal
In the landscape of contemporary drug discovery, the pursuit of novel molecular fragments that confer advantageous physicochemical and pharmacokinetic properties is relentless. The concept of "escaping flatland"—moving from two-dimensional aromatic structures to more three-dimensional, sp³-rich scaffolds—has gained significant traction. This shift is driven by the need to improve solubility, reduce off-target effects, and enhance metabolic stability. In parallel, the strategic use of fluorine in medicinal chemistry remains a cornerstone for modulating a molecule's electronic properties, lipophilicity, and metabolic fate.
This application note delves into the utility of the ((3,3-difluorocyclobutoxy)methyl)benzene fragment, a scaffold that elegantly marries the benefits of a three-dimensional cyclobutane ring with the powerful influence of gem-dinal fluorination. We will explore its synthesis, its role as a versatile bioisostere, and its impact on key drug-like properties, providing researchers, scientists, and drug development professionals with a comprehensive guide to its application.
The Rationale for Gem-Difluorination on a Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, offers a rigid, three-dimensional exit from the planarity of traditional aromatic linkers. The introduction of gem-dinal fluorine atoms at the 3-position of the cyclobutoxy moiety is not a trivial substitution; it is a deliberate design choice with profound implications for a molecule's behavior.
The strong electron-withdrawing nature of the two fluorine atoms creates a dipole moment, influencing the molecule's interaction with its biological target and potentially enhancing binding affinity. Furthermore, this fluorination can lower the pKa of nearby basic centers, a critical consideration for optimizing a drug's ionization state at physiological pH.
From a pharmacokinetic perspective, the carbon-fluorine bond is exceptionally strong, rendering the 3-position of the cyclobutane ring resistant to oxidative metabolism. This "metabolic shielding" can significantly improve a compound's half-life and reduce the formation of potentially reactive metabolites.
Physicochemical Properties and Bioisosteric Considerations
The this compound fragment serves as an excellent bioisostere for more common groups like gem-dimethyl or carbonyl functionalities. Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a powerful strategy for fine-tuning a lead compound's characteristics.[1]
| Property | Non-fluorinated Analog (Cyclobutoxy) | 3,3-Difluorocyclobutoxy Moiety | Rationale for Change |
| Lipophilicity (LogP) | Lower | Moderately Higher | The hydrophobic nature of fluorine atoms can increase lipophilicity, influencing membrane permeability. |
| pKa of Proximal Amines | Higher (more basic) | Lower (less basic) | The strong inductive effect of the CF₂ group withdraws electron density, reducing the basicity of nearby nitrogen atoms. |
| Metabolic Stability | Susceptible to oxidation | Enhanced stability | The high strength of the C-F bond blocks metabolic attack at the 3-position of the cyclobutane ring. |
| Dipole Moment | Lower | Higher | The electronegative fluorine atoms create a significant dipole, which can be exploited for polar interactions with the target protein. |
Table 1: A comparative overview of the physicochemical impact of 3,3-difluorination on the cyclobutoxy moiety.
Synthetic Protocols: Accessing the this compound Scaffold
A reliable and scalable synthesis is paramount for the incorporation of any new fragment into a drug discovery campaign. The this compound moiety can be readily accessed through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3][4]
Protocol 1: Synthesis of the Key Intermediate, 3,3-Difluorocyclobutanol
The synthesis of the crucial 3,3-difluorocyclobutanol precursor can be achieved from commercially available starting materials. One common route begins with the fluorination of a suitable cyclobutanone derivative.
Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
A practical three-step synthesis for 3,3-difluorocyclobutane carboxylic acid has been reported.[5] This intermediate is a key building block for accessing a variety of 3,3-difluorocyclobutane-containing fragments.
Step 2: Reduction to 3,3-Difluorocyclobutanol
The carboxylic acid can be reduced to the corresponding alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
Protocol 2: Williamson Ether Synthesis of this compound
Materials:
-
3,3-Difluorocyclobutanol
-
Benzyl bromide (or a suitably substituted benzyl halide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the reactive alkoxide.[4]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.[2]
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with moisture in the air.
-
Stepwise Addition at 0 °C: Controls the exothermic reaction of NaH with the alcohol and the subsequent alkylation, minimizing side reactions.
Caption: Williamson Ether Synthesis Workflow.
Application in Drug Discovery: A Case Study
The true value of a novel fragment is demonstrated through its successful application in a drug discovery program. A compelling example is the clinical-stage selective glutaminase-1 (GLS-1) inhibitor, IPN60090 .[6] GLS-1 is a key enzyme in glutamine metabolism, a pathway that is often upregulated in cancer cells to support their rapid proliferation.[6]
In the development of IPN60090, a 2-chloro-4-(3,3-difluorocyclobutoxy)-6-methylpyridine fragment was incorporated. This strategic inclusion of the 3,3-difluorocyclobutoxy moiety was inspired by previous work within the research group, where it was found to enhance microsomal stability by blocking a site of metabolism.[6] This highlights the direct and positive impact of this fragment on a critical ADME (Absorption, Distribution, Metabolism, and Excretion) property. The resulting compound, IPN60090, demonstrated excellent pharmacokinetic and physicochemical properties, leading to its advancement into Phase 1 clinical trials.[6]
The use of the 3,3-difluorocyclobutoxy group in IPN60090 showcases its ability to confer metabolic stability and contribute to a favorable overall drug-like profile, making it an attractive building block for medicinal chemists targeting a wide range of diseases.
Caption: Bioisosteric Replacement Strategy.
Conclusion and Future Perspectives
The this compound fragment and its analogs represent a valuable addition to the medicinal chemist's toolkit. Its unique combination of a three-dimensional, rigid scaffold with the metabolic shielding and electronic modulation afforded by gem-dinal fluorination makes it an attractive bioisostere for improving the ADME and physicochemical properties of drug candidates. The successful incorporation of a closely related moiety in the clinical-stage GLS-1 inhibitor IPN60090 provides strong validation for its utility. As the drive to create more sophisticated and effective therapeutics continues, the strategic application of such thoughtfully designed fragments will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- WO2014140184A1 - Novel inhibitor compounds of phosphodiesterase type 10a.
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ADME Properties in Drug Discovery. BioSolveIT. [Link]
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Patented PDE10A inhibitors: novel compounds since 2007. Expert Opinion on Therapeutic Patents. [Link]
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Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
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A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Semantic Scholar. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]
-
Williamson ether synthesis. Lumen Learning. [Link]
- WO2020094591A1 - Pde10a inhibitors for treating negative symptoms and cognitive impairments in a patient suffering
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Compounds - Patent US-12410175-B2. PubChem. [Link]
-
Module 8: ADME and Rational Chemical Design. University of Massachusetts Boston. [Link]
-
Physicochemical Descriptors Related to ADME Properties. ResearchGate. [Link]
-
ADMET and Physicochemical Assessments in Drug Design. OUCI. [Link]
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- 4. jk-sci.com [jk-sci.com]
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synthetic routes to functionalized 3,3-difluorocyclobutoxy derivatives
Application Note & Protocols
Topic: Synthetic Routes to Functionalized 3,3-Difluorocyclobutoxy Derivatives Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3,3-difluorocyclobutoxy moiety has emerged as a valuable structural motif in medicinal chemistry, prized for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[1][2] As a bioisostere for other functional groups, it offers a unique combination of polarity and lipophilicity in a conformationally restricted scaffold.[3][4] However, accessing functionalized derivatives of this scaffold presents unique synthetic challenges, primarily due to the strained nature of the four-membered ring and the electronic effects of the gem-difluoro group. This guide provides a detailed overview of robust and versatile synthetic strategies to access functionalized 3,3-difluorocyclobutoxy derivatives, starting from commercially available precursors. We will delve into the synthesis of the key 3,3-difluorocyclobutanol intermediate and explore subsequent O-functionalization and divergent C1-functionalization strategies, complete with detailed, field-tested protocols and explanations for key experimental choices.
Introduction: The Value of the 3,3-Difluorocyclobutoxy Motif
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] The 3,3-difluorocyclobutoxy group, in particular, has garnered significant interest as it provides a three-dimensional exit vector from an aromatic or heteroaromatic ring, which can be crucial for optimizing ligand-protein interactions. The gem-difluoro group enhances metabolic stability by blocking a potential site of oxidation and can subtly alter the acidity of nearby protons.[2][5] These characteristics make 3,3-difluorocyclobutoxy derivatives highly sought-after building blocks in drug discovery programs.[6][7] This document outlines two primary pathways for their synthesis: direct O-functionalization of a pre-formed alcohol and a more divergent approach starting from a ketone precursor.
Caption: A synthetic route to a key difluorocyclobutane intermediate. [8]
Protocol 2.1: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5)
This protocol details the deoxofluorination step, a critical transformation for introducing the gem-difluoro motif.
-
Rationale: Morph-DAST (Morpholinosulfur trifluoride) is chosen as a fluorinating agent that is generally safer and easier to handle than other reagents like sulfur tetrafluoride (SF₄). It is effective for converting ketones to gem-difluorides.
-
To a stirred solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) (e.g., 1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add Morph-DAST (e.g., 1.5 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.
-
Carefully quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield the target diester (5) as a colorless liquid. [8]A reported yield for this transformation is 65%. [8] Note: The subsequent reduction with LiAlH₄ affords the corresponding diol, which can be further manipulated to yield other key building blocks like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. [8]Accessing 3,3-difluorocyclobutanol often involves starting from 3,3-difluorocyclobutanone or 3,3-difluorocyclobutanecarboxylic acid. [9][10]
Strategy 1: Direct O-Functionalization of 3,3-Difluorocyclobutanol
Once 3,3-difluorocyclobutanol is obtained, it can be directly functionalized via its hydroxyl group to form ethers or esters. The Williamson ether synthesis is a classic and reliable method for this transformation.
Caption: General workflow for O-functionalization.
Protocol 3.1: General Procedure for Williamson Ether Synthesis
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol to form the corresponding alkoxide without competing side reactions. The choice of solvent (e.g., THF, DMF) is critical for solubilizing the reagents and facilitating the Sₙ2 reaction.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3,3-difluorocyclobutanol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Gas evolution (H₂) should be observed.
-
Add the desired electrophile (e.g., an alkyl halide or benzyl bromide, 1.1 equiv) to the reaction mixture. For less reactive electrophiles, a catalytic amount of sodium iodide (NaI) can be added to promote the reaction.
-
Heat the reaction mixture to reflux (or a suitable temperature depending on the electrophile) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
| Electrophile (R-X) | Product | Typical Yield (%) |
| Benzyl Bromide | 3-(Benzyloxy)-1,1-difluorocyclobutane | 85-95% |
| Methyl Iodide | 1,1-Difluoro-3-methoxycyclobutane | 70-85% |
| Ethyl Bromoacetate | Ethyl 2-((3,3-difluorocyclobutyl)oxy)acetate | 65-80% |
| Allyl Bromide | 3-(Allyloxy)-1,1-difluorocyclobutane | 80-90% |
| Note: Yields are estimates based on standard Williamson ether synthesis and may vary based on specific reaction conditions and substrate reactivity. |
Strategy 2: Divergent Synthesis from 3,3-Difluorocyclobutanone
A more advanced and divergent strategy allows for the introduction of functionality at the C1 position before creating the ether linkage. This approach significantly broadens the scope of accessible derivatives. [3]A key challenge is that standard organometallic reagents (Grignard, organolithiums) often cause elimination of HF from the sensitive 3,3-difluorocyclobutanone. [3]The use of organolanthanum reagents effectively circumvents this issue. [1][3][4]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. chemrxiv.org [chemrxiv.org]
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- 9. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid / Synthetic Communications, 2005 [sci-hub.box]
Introduction: A Trifecta of Promising Moieties for Agrochemical Innovation
An in-depth guide to the synthesis and agrochemical evaluation of ((3,3-Difluorocyclobutoxy)methyl)benzene, a novel scaffold for researchers, scientists, and drug development professionals. This document provides a comprehensive framework for exploring its potential as a next-generation herbicide, fungicide, or insecticide.
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic combination of distinct chemical motifs is a cornerstone of modern discovery. The compound this compound represents a compelling convergence of three such structural features: the benzyl ether group, a gem-difluoro substitution pattern, and a strained cyclobutane ring. This unique architecture positions it as a high-potential candidate for extensive agrochemical screening.
The benzyl ether moiety is a well-established pharmacophore in herbicidal compounds, known to interact with various biological targets in plants.[1] Its presence provides a strong rationale for investigating herbicidal activity. Furthermore, the introduction of fluorine atoms into bioactive molecules is a proven strategy for modulating key properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced potency and an altered spectrum of activity.[2][3] The gem-difluoro arrangement on the cyclobutane ring is particularly noteworthy, as it can act as a lipophilic bioisostere of a carbonyl group and induce significant changes in local electronics and conformation.[4]
Finally, the cyclobutane ring itself is increasingly recognized as a valuable scaffold in medicinal and agrochemical design.[5][6] As a conformationally restricted isostere of larger or more flexible alkyl groups, it can lock molecules into a bioactive conformation, potentially increasing target affinity and improving physicochemical properties.[7] The combination of these three elements in this compound suggests a molecule with the potential for novel modes of action or improved performance over existing agrochemicals.
This guide provides the scientific rationale, a detailed synthetic protocol, and a comprehensive suite of screening protocols to thoroughly evaluate the agrochemical potential of this promising, yet underexplored, molecule.
Physicochemical Profile
A molecule's physical and chemical properties are critical determinants of its biological activity, governing its solubility, membrane permeability, and metabolic fate. The predicted properties of this compound are summarized below, suggesting favorable characteristics for an agrochemical candidate.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₂F₂O | - |
| Molecular Weight | 198.21 g/mol | ChemicalBook[4] |
| Boiling Point | 236.0 ± 40.0 °C | ChemicalBook[4] |
| Density | 1.15 ± 0.1 g/cm³ | ChemicalBook[4] |
| LogP (Octanol/Water) | ~2.5 - 3.0 | XLogP3 (Analogues) |
Proposed Synthesis of this compound
The synthesis of the target compound can be efficiently achieved in two primary stages: first, the preparation of the key intermediate, 3,3-difluorocyclobutanol, followed by its coupling with benzyl bromide via a Williamson ether synthesis.
Part 1: Synthesis of 3,3-Difluorocyclobutanol
The precursor alcohol can be synthesized from commercially available 3,3-difluorocyclobutanecarboxylic acid via reduction.
-
Reaction: Reduction of a carboxylic acid to a primary alcohol.
-
Reagents & Materials:
-
3,3-Difluorocyclobutanecarboxylic acid[8]
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
-
-
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,3-difluorocyclobutanol, which can be purified by distillation or column chromatography.
-
Part 2: Williamson Ether Synthesis
This classic and robust method is ideal for coupling the prepared alcohol with benzyl bromide.[9][10][11][12]
-
Reaction: O-alkylation of an alcohol with an alkyl halide.
-
Reagents & Materials:
-
3,3-Difluorocyclobutanol (from Part 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Protocol:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask.
-
Dissolve 3,3-difluorocyclobutanol (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
-
Caption: Proposed two-stage synthesis of the target compound.
Application Notes & Rationale for Screening
The unique structural combination within this compound provides a compelling scientific rationale for its evaluation across multiple agrochemical domains.
-
Herbicidal Potential: The benzyl ether scaffold is a known herbicidal pharmacophore. For instance, florpyrauxifen-benzyl is a synthetic auxin herbicide that disrupts plant growth processes.[7][10][13] The target molecule should be screened for similar auxin-like activity as well as other potential herbicidal modes of action, such as pigment biosynthesis inhibition, which is a known mechanism for some N-benzyl-2-methoxybenzamides.[14] The difluorocyclobutoxy moiety could enhance uptake, translocation, or target binding, potentially leading to a novel and potent herbicide.
-
Fungicidal Potential: Fluorination is a key feature in many modern fungicides, including succinate dehydrogenase inhibitors (SDHIs) like benzovindiflupyr.[15] Furthermore, strained ring systems like cyclobutanes have been explored in the development of novel fungicides.[2] The combination of these features suggests that this compound could exhibit activity against a range of plant pathogenic fungi by disrupting essential cellular processes.
-
Insecticidal Potential: The incorporation of fluorine can dramatically alter the physicochemical properties and bioavailability of insecticides, often leading to rapid knockdown effects and overcoming metabolic resistance.[12][16] While the benzyl ether motif is less common in insecticides, the overall lipophilicity and unique conformation conferred by the difluorocyclobutoxy group could enable interaction with novel insecticidal targets.
Experimental Protocols: A Tiered Screening Cascade
A systematic, tiered approach is recommended to efficiently evaluate the agrochemical potential of this compound, progressing from high-throughput in vitro assays to more complex whole-organism screens.[17][18]
Caption: A typical agrochemical screening cascade.
Protocol 1: Tier 1 - In Vitro Antifungal Assay (Broth Microdilution)
This high-throughput method rapidly assesses the direct inhibitory effect of the compound on fungal growth. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[19][20]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
-
Materials:
-
This compound
-
Reference fungicides (e.g., Azoxystrobin, Tebuconazole)
-
Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Pythium ultimum)
-
Sterile 96-well microtiter plates (U-bottom)
-
RPMI-1640 medium buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
-
-
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Inoculum Preparation: Culture fungal strains on appropriate agar (e.g., PDA). Harvest spores (or mycelial fragments for non-sporulating fungi) and suspend in sterile saline. Adjust the suspension to a standardized concentration (e.g., 1 x 10⁵ spores/mL). Dilute this into the RPMI-1640 medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include growth control wells (inoculum + medium, no compound) and sterility control wells (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Data Analysis: Determine the MIC by visual inspection or by measuring absorbance (e.g., at 620 nm).[21] The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the control.
-
Protocol 2: Tier 2 - Whole-Plant Herbicide Screening
This protocol assesses the pre- and post-emergence herbicidal activity on a representative selection of weed and crop species.[15][22][23]
-
Objective: To identify phytotoxic effects and potential crop selectivity.
-
Materials:
-
Test compound formulated as an emulsifiable concentrate (EC) or wettable powder (WP).
-
Seeds of monocot weeds (e.g., Echinochloa crus-galli), dicot weeds (e.g., Amaranthus retroflexus), and crop species (e.g., wheat, soybean).
-
Pots filled with standard potting mix.
-
Greenhouse with controlled temperature and light conditions.
-
Track sprayer for uniform application.
-
-
Step-by-Step Methodology:
-
Planting: Sow seeds of each species in separate pots. For pre-emergence testing, apply the herbicide immediately after sowing. For post-emergence testing, allow plants to grow to the 2-3 leaf stage.
-
Compound Application:
-
Prepare a solution of the formulated test compound at a high screening rate (e.g., 1000-2000 g a.i./ha).
-
Apply the solution uniformly to the designated pots using a track sprayer. Include untreated control pots for comparison.
-
-
Incubation: Place the pots in a greenhouse under optimal growing conditions (e.g., 25°C/18°C day/night, 16h photoperiod).
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the plants for phytotoxicity using a percentage scale (0% = no effect, 100% = complete plant death). Note specific symptoms like chlorosis, necrosis, or growth malformation.
-
Data Analysis: Identify compounds showing significant herbicidal activity (e.g., >80% injury) on weed species. Note any selectivity observed (i.e., high weed injury with low crop injury). Promising compounds would then advance to dose-response studies.
-
Conclusion and Future Directions
The logical design of this compound, combining three motifs of known agrochemical relevance, establishes it as a compelling candidate for discovery screening. The protocols outlined in this guide provide a robust, scientifically-grounded framework for its synthesis and comprehensive evaluation.
Should initial screens identify significant biological activity, subsequent research should focus on:
-
Dose-Response Studies: To quantify the potency (e.g., GR₅₀ for herbicides, EC₅₀ for fungicides) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize activity and understand the contribution of each structural component.
-
Mechanism of Action (MoA) Studies: Investigating the specific biochemical or physiological target of the compound to identify novel MoAs.
-
Toxicology and Environmental Fate Profiling: Early-stage assessment of safety and environmental impact.
By systematically applying the methodologies described herein, researchers can thoroughly unlock the potential of this compound and contribute to the development of the next generation of innovative crop protection solutions.
References
- Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services.
- Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters, 10(9), 931-934.
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Kakimoto, T., et al. (2006). Herbicidal activity of 3,3a,5,9b-tetrahydro-2H-furo[3,2-c][2]benzopyran derivatives. Journal of Pesticide Science, 31(4), 405-410.
- Jesudasan, R., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series, 1268, 1-27.
- Froud-Williams, R. J. (2019). Understanding the Screening Process of New Molecules. The MIIS Eprints Archive.
- Donzelli, S., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants, 12(3), 599.
- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S.
- EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers.
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antifungal Assay.
- de la Cruz-López, F., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586.
- ChemicalBook. (n.d.). (this compound).
- Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Müller, K., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 134-139.
- ResearchGate. (n.d.). Representative bioactive molecules bearing fluorinated cyclobutane moieties.
- Beier, P., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 3,3-Difluorocyclobutanecarboxylic acid synthesis.
- PubChem. (n.d.). Florpyrauxifen-benzyl.
- Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- Wisconsin Department of Natural Resources. (n.d.). Florpyrauxifen-benzyl chemical fact sheet.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Williamson Ether Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
- Shen, X., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor.
- Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl. Retrieved from Minnesota Department of Agriculture website.
- Li, Y., et al. (2021). Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(8), 3749-3758.
- Tan, C., et al. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. Agronomy, 12(11), 2639.
- ResearchGate. (2023). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz.
- Bayer AG. (1981). Benzyl ethers of cyclic 1,2-diols, methods for their preparation and their use as herbicides.
- ResearchGate. (2023). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields.
- PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues.
- Li, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2999-3012.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- YouTube. (2018). benzyl ether cleavage.
- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof.
- Google Patents. (n.d.). Benzyl ethers of cyclic 1,2-diols, methods for their preparation and their use as herbicides.
- Gokan, K., et al. (2014). Properties of a non-bioactive fluorescent derivative of differentiation-inducing factor-3, an anti-tumor agent found in Dictyostelium discoideum. Bioscience, Biotechnology, and Biochemistry, 78(4), 669-672.
- ResearchGate. (n.d.). BENZYL 2-CHLOROETHYL ETHERS.
- Bartos, J., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 9(7), 1481-1491.
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- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of Difluorocyclobutoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The gem-difluorocyclobutoxy motif is an increasingly important structural element in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules, such as lipophilicity and metabolic stability. The synthesis of complex molecules incorporating this moiety often necessitates a strategic and nuanced approach to the use of protecting groups, particularly for the key 3,3-difluorocyclobutanol intermediate. This guide provides an in-depth analysis of protecting group strategies, focusing on the selection, application, and orthogonal removal of common protecting groups for the hydroxyl functionality. Detailed, field-tested protocols for the installation and cleavage of silyl and benzyl ethers are presented, along with a discussion of the causal factors influencing the choice of a particular strategy.
Introduction: The Rise of the Difluorocyclobutoxy Moiety
The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutoxy group, in particular, has garnered significant attention as a bioisostere for various functional groups. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to improved target engagement. However, the synthesis of precursors like 3,3-difluorocyclobutanol and their incorporation into larger, multifunctional molecules presents unique challenges. The hydroxyl group of 3,3-difluorocyclobutanol is a reactive site that often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations.[1] A well-designed protecting group strategy is therefore not merely a tactical choice but a cornerstone of a successful synthetic campaign.[2][3]
The Imperative for Protection: Why and When?
The hydroxyl group of 3,3-difluorocyclobutanol can interfere with a variety of common synthetic transformations. Its acidic proton is incompatible with strongly basic reagents such as organolithiums and Grignard reagents, and its nucleophilic oxygen can react with electrophiles intended for other parts of the molecule.[4] Protection of this hydroxyl group is therefore essential when performing reactions such as:
-
Organometallic additions to other functional groups.
-
Strongly basic reactions elsewhere in the molecule.
-
Oxidations or reductions where the hydroxyl group could be undesirably altered.
-
Coupling reactions (e.g., Suzuki, Sonogashira) where the free hydroxyl could interfere.
The ideal protecting group should be easy to install and remove in high yield, stable to the reaction conditions of subsequent steps, and should not introduce additional complications such as new stereocenters.[5]
Strategic Selection of Protecting Groups for 3,3-Difluorocyclobutanol
The choice of a suitable protecting group is dictated by the overall synthetic plan, with a particular emphasis on the conditions required for its removal. Two of the most reliable and widely used classes of protecting groups for alcohols are silyl ethers and benzyl ethers.[1][2]
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, general stability, and, most importantly, the mild and highly selective conditions for their removal using fluoride-based reagents.[4][6] The steric bulk of the substituents on the silicon atom allows for fine-tuning of the protecting group's stability.
-
tert-Butyldimethylsilyl (TBS) Ether: The TBS group is a robust and versatile choice, stable to a wide range of non-acidic and non-fluoride-containing reagents.[7] It is a common first choice for many multi-step syntheses.
-
Triisopropylsilyl (TIPS) Ether: The increased steric hindrance of the three isopropyl groups makes the TIPS ether significantly more stable than the TBS ether to acidic conditions.[8] This difference in stability is the basis for orthogonal protection strategies.
Benzyl Ethers: Robust and Orthogonal
Benzyl (Bn) ethers are another excellent option for protecting alcohols. They are notably stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9] The primary method for their removal is catalytic hydrogenolysis, which provides a distinct and orthogonal deprotection strategy relative to silyl ethers.[4]
Experimental Protocols
The following protocols are presented as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of 3,3-Difluorocyclobutanol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol details the formation of a TBS ether, a robust protecting group suitable for a wide range of synthetic transformations.
Diagram of the TBS Protection Workflow:
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
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- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]
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- 9. Benzyl Ethers [organic-chemistry.org]
Scale-Up Synthesis of ((3,3-Difluorocyclobutoxy)methyl)benzene: An Application Note and Protocol for Pharmaceutical Research and Development
Introduction: The gem-difluorocycloalkyl motif has emerged as a valuable structural element in modern medicinal chemistry. The introduction of the difluoromethylene group can significantly modulate the physicochemical properties of bioactive molecules, including lipophilicity, metabolic stability, and conformational preference, thereby offering a powerful tool for lead optimization in drug discovery programs. ((3,3-Difluorocyclobutoxy)methyl)benzene is a key building block that incorporates this desirable scaffold, enabling its facile introduction into a wide range of molecular architectures. This application note provides a comprehensive and scalable two-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes experimental causality, process safety, and robust analytical validation to ensure reproducibility and high purity of the target compound.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through a robust and scalable two-step sequence. The overall transformation is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluorocyclobutoxy Compounds
Welcome to the technical support center for the synthesis and application of 3,3-difluorocyclobutoxy compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their work. The unique electronic properties and conformational constraints imparted by the 3,3-difluorocyclobutoxy group make it a powerful tool for enhancing metabolic stability and modulating physicochemical properties in bioactive molecules.[1][2] However, its synthesis is not without specific challenges that require a nuanced understanding of the underlying chemistry.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your experiments and achieve success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3,3-difluorocyclobutoxy derivatives, presented in a question-and-answer format.
Issue 1: My reaction to add a carbon nucleophile to 3,3-difluorocyclobutanone is failing or giving complex mixtures and low yields.
Question: I am attempting to synthesize a 1-substituted-3,3-difluorocyclobutanol by reacting 3,3-difluorocyclobutanone with a Grignard (R-MgBr) or organolithium (R-Li) reagent. The reaction is messy, and I am isolating minimal desired product. What is going wrong?
Answer: This is a classic and frequently encountered challenge. The root cause is the unexpectedly high acidity of the protons alpha (α) to the carbonyl group in 3,3-difluorocyclobutanone.[1] The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of these protons compared to a non-fluorinated cyclobutanone.
When a strongly basic nucleophile like a Grignard or organolithium reagent is introduced, it preferentially acts as a base, deprotonating the α-position. This initiates an E1cb (Elimination, Unimolecular, conjugate Base) elimination cascade, leading to the formation of undesired byproducts such as 3-fluorocyclobut-2-enone, rather than the intended 1,2-addition product.[1]
Causality Diagram: Competing Reaction Pathways
Caption: Desired 1,2-addition vs. undesired E1cb elimination pathway.
Solution & Technical Insight:
The key is to use a nucleophile that is sufficiently reactive to add to the carbonyl but not so basic that it causes deprotonation. The solution lies in transmetalation of your organolithium or Grignard reagent with a lanthanide salt, typically lanthanum(III) chloride (LaCl₃), to generate an organolanthanum reagent in situ.[1][3]
Organolanthanum reagents are significantly less basic but retain high oxophilicity, making them ideal for this transformation. They selectively add to the carbonyl carbon, suppressing the elimination pathway.
Comparative Yields of Nucleophilic Addition to 3,3-Difluorocyclobutanone
| Nucleophile Source | Reagent Type | Typical Yield of Addition Product | Primary Challenge | Reference |
| Aryl-Li | Organolithium | < 10% (often trace) | E1cb Elimination | [1] |
| Aryl-MgBr | Grignard | < 10% (often trace) | E1cb Elimination | [1] |
| Aryl-Li + LaCl₃·2LiCl | Organolanthanum | 60-85% | Anhydrous conditions critical | [1] |
See Protocol 1 for a detailed experimental procedure.
Issue 2: My Williamson ether synthesis to form the 3,3-difluorocyclobutoxy linkage is giving low yields and elimination byproducts.
Question: I have successfully synthesized 3,3-difluorocyclobutanol. Now, I am trying to couple it with an alkyl or aryl halide under standard Williamson ether synthesis conditions (e.g., NaH, KH in THF/DMF), but I am observing the formation of 3,3-difluorocyclobutene and recovering starting material. Why is this happening?
Answer: This problem stems from the competition between the desired Sₙ2 substitution and an E2 elimination reaction. The 3,3-difluorocyclobutoxide, formed after deprotonating the alcohol with a strong base, is itself a potent base.
Causality and Troubleshooting Workflow:
-
Base Strength & Steric Hindrance: Strong, sterically hindered bases (like potassium tert-butoxide) or even common bases like NaH can readily abstract a proton from a carbon adjacent to the oxygen-bearing carbon, leading to E2 elimination. This is especially problematic if your electrophile (the halide) is sterically hindered, which slows down the Sₙ2 reaction rate and gives the elimination pathway a kinetic advantage.
-
Leaving Group: A poor leaving group on your electrophile (e.g., Cl⁻ vs. I⁻) will also slow the Sₙ2 reaction and favor elimination.
-
Temperature: Higher reaction temperatures disproportionately favor elimination over substitution.
Troubleshooting Decision Tree:
Sources
improving yield and purity of ((3,3-Difluorocyclobutoxy)methyl)benzene synthesis
Welcome to the technical support center for the synthesis of ((3,3-Difluorocyclobutoxy)methyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction for both yield and purity. Our approach is grounded in the fundamental principles of organic chemistry, drawing from established literature on Williamson ether synthesis and the unique considerations for fluorinated compounds.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. In this specific case, 3,3-difluorocyclobutanol is deprotonated and reacted with benzyl bromide.
The presence of the geminal fluorine atoms on the cyclobutyl ring introduces unique electronic effects that must be considered for optimal results. These fluorine atoms increase the acidity of the alcohol proton, which can influence the choice of base. They may also affect the stability of the cyclobutane ring under certain conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
Low yields are a common issue and can often be traced back to several key factors related to the SN2 mechanism of the Williamson ether synthesis.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation of 3,3-Difluorocyclobutanol: The formation of the nucleophilic alkoxide is the first critical step. If the alcohol is not fully deprotonated, the reaction rate will be significantly slower as alcohols are much weaker nucleophiles than alkoxides.[2][3]
-
Troubleshooting:
-
Choice of Base: While strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective for deprotonating alcohols, the electron-withdrawing fluorine atoms in 3,3-difluorocyclobutanol increase its acidity compared to non-fluorinated analogs.[4] This means that slightly weaker bases such as potassium tert-butoxide (KOtBu), or even alkali metal hydroxides (NaOH, KOH) under specific conditions (like phase-transfer catalysis), may be sufficient.[5] However, for consistent and complete deprotonation, NaH is a reliable choice .
-
Stoichiometry of Base: Ensure you are using at least a stoichiometric equivalent (1.0 eq) of the base. A slight excess (1.1-1.2 eq) is often recommended to account for any moisture in the solvent or on the glassware.
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the benzyl bromide. This is typically indicated by the cessation of hydrogen gas evolution when using NaH.
-
-
-
Suboptimal Reaction Temperature: The rate of SN2 reactions is temperature-dependent.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.[1]
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions.
-
Troubleshooting:
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis.[5] They effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive alkoxide anion, which enhances the rate of the SN2 reaction.[1] Tetrahydrofuran (THF) is also a common choice, particularly when using NaH.
-
-
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene byproduct is a classic sign that the E2 (elimination) reaction is competing with the desired SN2 (substitution) reaction.[1] The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group on the electrophile.
Potential Causes & Solutions:
-
High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]
-
Troubleshooting:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are heating the reaction, try reducing the temperature. It is often beneficial to add the benzyl bromide at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated.
-
-
-
Sterically Hindered Base/Alkoxide: While the 3,3-difluorocyclobutoxide is not exceptionally bulky, using a very hindered base for deprotonation can sometimes favor elimination.
-
Troubleshooting:
-
This is less of a concern with benzyl bromide as the electrophile since it is a primary halide and lacks β-hydrogens on a complex alkyl chain, making it less prone to elimination.[2] However, maintaining a streamlined reaction pathway by using a non-hindered base like NaH is good practice.
-
-
Q3: My purification is difficult, and I am left with impurities. What are the likely impurities and how can I remove them?
Effective purification is key to obtaining this compound with high purity.
Potential Impurities & Purification Strategies:
-
Unreacted 3,3-Difluorocyclobutanol: This starting material is more polar than the ether product.
-
Purification:
-
Aqueous Workup: A standard aqueous workup will remove the majority of the unreacted alcohol if a water-soluble base was used. Washing the organic layer with water or brine should be effective.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the less polar ether product from the more polar alcohol. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing the polarity) is a good starting point.
-
-
-
Unreacted Benzyl Bromide: This can be an irritant and should be removed.
-
Purification:
-
Benzyl bromide has a polarity similar to the product, which can make chromatographic separation challenging. However, it is more volatile.
-
Distillation under reduced pressure can be an effective method for removing residual benzyl bromide and purifying the final product, especially on a larger scale.
-
-
-
Dibenzyl Ether: This can form if there is any water present during the deprotonation step, leading to the formation of hydroxide ions which can react with benzyl bromide.
-
Purification: Dibenzyl ether is less polar than the desired product and can often be separated by careful column chromatography.
-
-
Side products from ring-opening or elimination of the cyclobutane ring: While the difluorocyclobutane moiety is generally stable, strong basic conditions and elevated temperatures could potentially lead to degradation.[4]
-
Purification: These impurities would likely have different polarities and boiling points from the desired product and could be separated by chromatography or distillation. Characterization by NMR and MS would be necessary to identify their structures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For laboratory-scale synthesis, sodium hydride (NaH) (60% dispersion in mineral oil) is an excellent choice. It provides rapid and irreversible deprotonation of the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the reaction mixture.[2] For larger-scale industrial applications, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in conjunction with a phase-transfer catalyst may be more cost-effective and safer to handle.[5]
Q2: Can I use benzyl chloride instead of benzyl bromide?
Yes, benzyl chloride can be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[2] Consequently, the reaction with benzyl bromide is typically faster than with benzyl chloride. If using benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable conversion.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a silica gel plate and a suitable eluent (e.g., 10-20% ethyl acetate in hexanes). The product, this compound, will be less polar than the starting alcohol, 3,3-difluorocyclobutanol, and will therefore have a higher Rf value. The disappearance of the alcohol spot indicates the completion of the reaction.
Q4: What is Phase-Transfer Catalysis (PTC) and can it be used here?
Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports one of the reactants (usually the anion) across the phase boundary to react with the other reactant.
For this synthesis, PTC can be highly beneficial, especially if using an inorganic base like NaOH or K₂CO₃. The reaction could be run in a two-phase system (e.g., toluene and aqueous NaOH), where the PTC transports the hydroxide or the generated alkoxide into the organic phase. This can lead to milder reaction conditions, easier workup, and can be more amenable to large-scale synthesis.
Experimental Protocols & Data
Protocol 1: Standard Synthesis using Sodium Hydride
This protocol provides a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,3-Difluorocyclobutanol | 108.09 | 5.0 g | 46.25 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.04 g | 51.0 mmol | 1.1 |
| Benzyl Bromide | 171.04 | 8.72 g (6.1 mL) | 51.0 mmol | 1.1 |
| Anhydrous DMF | - | 50 mL | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,3-difluorocyclobutanol in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol offers an alternative approach using a phase-transfer catalyst, which can be advantageous for scalability and safety.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,3-Difluorocyclobutanol | 108.09 | 5.0 g | 46.25 mmol | 1.0 |
| Sodium Hydroxide | 40.00 | 3.7 g | 92.5 mmol | 2.0 |
| Benzyl Bromide | 171.04 | 8.35 g (5.8 mL) | 48.8 mmol | 1.05 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.49 g | 4.63 mmol | 0.1 |
| Toluene | - | 50 mL | - | - |
| Water | - | 20 mL | - | - |
Procedure:
-
To a round-bottom flask, add 3,3-difluorocyclobutanol, toluene, benzyl bromide, and tetrabutylammonium bromide (TBAB).
-
In a separate beaker, dissolve sodium hydroxide in water.
-
Add the aqueous NaOH solution to the reaction flask and stir the biphasic mixture vigorously at 50-60 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Visualizing the Workflow
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (n.d.). Troubleshooting Williamson Ether Synthesis Side Reactions.
-
Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Journal of Organic Chemistry. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Retrieved January 17, 2026, from a relevant research article on difluorocyclobutanol chemistry.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 17, 2026, from [Link]
-
Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3,3-Difluorocyclobutanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Fluorination of Cyclobutanone Precursors
Introduction
The introduction of fluorine into molecular scaffolds, particularly strained ring systems like cyclobutanes, is a pivotal strategy in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. However, the fluorination of cyclobutanone precursors is often plagued by a variety of side reactions that can diminish yields and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the fluorination of cyclobutanone precursors, offering explanations for their occurrence and actionable solutions.
Issue 1: Unexpected Ring Contraction to Cyclopropanecarboxylic Acid Derivatives
Question: During the fluorination of my cyclobutanone substrate using a base, I'm observing the formation of a cyclopropanecarboxylic acid derivative instead of the desired α-fluorocyclobutanone. What is causing this, and how can I prevent it?
Answer:
This is a classic case of the Favorskii rearrangement , a well-documented reaction of α-halo ketones in the presence of a base.[1][2][3] The formation of the α-fluorocyclobutanone (an α-haloketone) under basic conditions can trigger this rearrangement, leading to ring contraction.[4][5]
Mechanism Insight: The reaction proceeds through the formation of a cyclopropanone intermediate. The base abstracts an acidic α-proton on the opposite side of the fluorine atom, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack, displacing the fluoride to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack on the carbonyl carbon by the base (e.g., hydroxide or alkoxide) opens the strained three-membered ring to yield the more stable carbanion, which is then protonated to give the cyclopropanecarboxylic acid derivative.[1][2]
Solutions:
-
Avoid Strong Bases: The Favorskii rearrangement is base-mediated.[2][4] If your fluorination protocol allows, avoid using strong bases like hydroxides or alkoxides.
-
Switch to Electrophilic Fluorinating Agents: Employing electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI) under non-basic, often slightly acidic, conditions can circumvent this issue.[6][7][8] These reagents operate via a different mechanism that does not typically involve the formation of an enolate under basic conditions.[6][7]
-
Protect the Carbonyl Group: If basic conditions are unavoidable for other reasons, consider protecting the ketone as a ketal before fluorination. After the fluorination step, the protecting group can be removed under acidic conditions.
Issue 2: Ring-Opening and Formation of Acyclic Byproducts
Question: My fluorination reaction is resulting in a mixture of acyclic fluorinated ketones instead of the intact cyclobutane ring. What could be causing this ring-opening?
Answer:
The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions, especially under certain catalytic or harsh reaction conditions.
Potential Causes and Solutions:
-
Lewis Acid Catalysis: Some fluorination procedures may inadvertently generate Lewis acidic species, or a co-catalyst might be Lewis acidic. Lewis acids can coordinate to the carbonyl oxygen, activating the ring towards nucleophilic attack and subsequent cleavage. An iron-catalyzed ring-opening of cyclobutanones to form conjugated enones has been reported, highlighting the susceptibility of this ring system.[9]
-
Solution: Scrutinize your reaction components for potential Lewis acids. If a Lewis acid is required, consider using a milder one or performing the reaction at a lower temperature to disfavor the ring-opening pathway.
-
-
Radical-Mediated Pathways: Certain fluorination methods, particularly those involving single-electron transfer (SET) mechanisms, can generate radical intermediates.[10] These radicals can undergo β-scission, leading to ring-opening. This is particularly relevant in reactions involving photoredox catalysis or certain metal catalysts.
-
Solution: If a radical pathway is suspected, try adding a radical scavenger like TEMPO to see if the side reaction is suppressed (though this may also inhibit the desired reaction). Alternatively, switch to a fluorination method that is known to proceed through a non-radical mechanism, such as a classic SN2-type nucleophilic fluorination or a polar electrophilic fluorination.[7][11]
-
-
Strain-Release Driven Reactions: The inherent ring strain of cyclobutanes can be a driving force for ring-opening. This can be exacerbated by the formation of intermediates that further increase strain or by reaction conditions that provide enough energy to overcome the activation barrier for ring cleavage.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature is often the first and most effective step. Also, ensure that the substrate is not overly substituted in a way that introduces additional steric strain.
-
Issue 3: Over-fluorination Leading to Di- or Polyfluorinated Products
Question: I am trying to synthesize a monofluorinated cyclobutanone, but I am consistently getting significant amounts of the difluorinated product. How can I improve the selectivity for monofluorination?
Answer:
Over-fluorination is a common issue, especially when using highly reactive fluorinating agents or when the monofluorinated product is more reactive than the starting material.[6]
Controlling Selectivity:
-
Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry. Use of a slight excess or even a stoichiometric amount of the fluorinating agent can favor monofluorination. Adding the fluorinating agent slowly to the reaction mixture can also help maintain a low concentration of the reagent, reducing the likelihood of a second fluorination event.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further fluorination of the product. Running the reaction at a lower temperature can also increase selectivity.
-
Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies.[7][8] If you are using a very reactive agent like Selectfluor®, consider switching to a milder one like N-Fluorobenzenesulfonimide (NFSI) which might offer better control.
-
Substrate Activation: The issue can also stem from the substrate itself. The introduction of an electron-withdrawing fluorine atom can sometimes increase the acidity of the remaining α-proton, making the monofluorinated product more susceptible to enolization and subsequent fluorination than the starting material. In such cases, using a less basic medium or a non-ionic fluorinating agent is advisable.
Issue 4: Elimination Reactions and Formation of Cyclobutenone Byproducts
Question: I am observing the formation of a cyclobutenone derivative as a significant byproduct in my fluorination reaction. What is causing this elimination?
Answer:
The formation of α,β-unsaturated ketones is a common side reaction, particularly when the reaction conditions are conducive to elimination.
Causes and Prevention:
-
Basic Conditions: If a base is used, it can abstract a β-proton from the fluorinated intermediate, leading to the elimination of HF.
-
Solution: As with the Favorskii rearrangement, avoiding strong bases is key. If a base is necessary, a weaker, non-nucleophilic base like a hindered amine (e.g., 2,6-lutidine) might be a better choice than alkoxides or hydroxides.
-
-
Deoxyfluorination of Hydroxylated Precursors: If you are performing a deoxyfluorination (replacing a hydroxyl group with fluorine) using reagents like DAST or Deoxo-Fluor, elimination is a known side reaction.[12]
-
Solution: Newer deoxyfluorinating reagents like PyFluor have been developed to minimize elimination byproducts.[12] Running the reaction at a lower temperature can also favor substitution over elimination.
-
-
Formation from α,α'-Dihaloketones: In some cases, an α,α'-dihaloketone can be an intermediate, which can then undergo elimination of HX to form the α,β-unsaturated carbonyl compound.[1]
-
Solution: Careful control of stoichiometry and reaction conditions to avoid dihalogenation is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of precursor for the electrophilic fluorination of cyclobutanones?
A1: The most common and effective precursors for electrophilic fluorination are silyl enol ethers of cyclobutanones.[13][14] The silyl enol ether acts as a nucleophile that readily attacks the electrophilic fluorine source.[7] This approach offers good regiochemical control, as the enol ether is formed at a specific α-carbon. The reaction of silyl enol ethers with electrophilic N-F reagents like Selectfluor® or NFSI is a robust method for preparing α-fluoroketones.[13][15]
Q2: Can I directly fluorinate a cyclobutanone without first converting it to an enolate or silyl enol ether?
A2: Direct fluorination is possible but often less efficient and selective. For direct fluorination to occur, the ketone must first tautomerize to its enol form, which is the reactive nucleophile.[6][16] The concentration of the enol tautomer is typically low at equilibrium. The reaction can be promoted by acidic or basic catalysts, but this introduces the risk of the side reactions discussed above. For instance, reactions with Selectfluor® in acetonitrile can become slightly acidic, which is sufficient to promote the necessary keto-enol tautomerization for the reaction to proceed.[6][16]
Q3: What are the key differences in mechanism between nucleophilic and electrophilic fluorination for this application?
A3:
-
Electrophilic Fluorination: In this approach, a nucleophilic form of the cyclobutanone precursor (like an enolate or silyl enol ether) attacks an electrophilic fluorine source ("F+").[8] The mechanism is often depicted as a polar process, although single-electron transfer (SET) pathways have also been proposed and debated.[7][10][11] This method is generally preferred for its milder conditions and avoidance of strongly basic environments.
-
Nucleophilic Fluorination: This involves the attack of a nucleophilic fluoride source (e.g., KF, CsF) on an electrophilic carbon atom. For cyclobutanone precursors, this would typically mean starting with an α-substituted cyclobutanone where the substituent is a good leaving group (e.g., bromine, iodine, or a triflate). The reaction generally proceeds via an SN2 mechanism. A significant challenge with nucleophilic fluorination is the low nucleophilicity of the fluoride ion in protic solvents due to strong solvation.[17] Therefore, polar aprotic solvents and phase-transfer catalysts are often required.[17]
Q4: Are there any particular safety concerns I should be aware of when running these reactions?
A4: Yes, several safety precautions are essential:
-
Fluorinating Agents: Many fluorinating agents are toxic, corrosive, and moisture-sensitive.[17] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Fluoride (HF): Reactions that can generate HF as a byproduct are particularly hazardous. HF is extremely corrosive and toxic, and exposure can cause severe burns that may not be immediately painful. Ensure you have an HF-specific safety protocol and a calcium gluconate antidote kit available.
-
Pressure Build-up: Some reactions, especially on a larger scale, can generate gaseous byproducts, leading to pressure build-up in a sealed vessel. Ensure your reaction setup is appropriately vented.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Base-Mediated Fluorination
Caption: Decision tree for outcomes of base-mediated fluorination.
Diagram 2: Electrophilic Fluorination Workflow
Caption: General workflow for electrophilic fluorination.
Experimental Protocol: Electrophilic Fluorination of a Cyclobutanone Silyl Enol Ether
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To synthesize an α-fluorocyclobutanone via electrophilic fluorination of its corresponding silyl enol ether using Selectfluor®.
Step 1: Synthesis of the Silyl Enol Ether
-
To a flame-dried, argon-purged flask, add a solution of the cyclobutanone precursor in a dry, aprotic solvent (e.g., THF, DCM).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), dropwise to the solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add a silylating agent, typically trimethylsilyl chloride (TMSCl), dropwise. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether should be used immediately in the next step without further purification if possible, as it can be sensitive to hydrolysis.
Step 2: Electrophilic Fluorination
-
Dissolve the crude silyl enol ether in a suitable dry solvent, such as acetonitrile (MeCN), in a separate argon-purged flask.
-
Add Selectfluor® (1.0-1.2 equivalents) portion-wise to the solution at room temperature. Note: The reaction can be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-fluorocyclobutanone.
Summary of Common Fluorinating Agents
| Reagent Name | Abbreviation | Type | Common Side Reactions/Concerns |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Can be highly reactive leading to over-fluorination.[6] |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Generally milder than Selectfluor®, may require longer reaction times or heating.[7] |
| Diethylaminosulfur trifluoride | DAST | Nucleophilic (Deoxyfluorination) | Thermal instability; can promote elimination reactions.[12] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor™ | Nucleophilic (Deoxyfluorination) | More thermally stable than DAST but can also cause elimination.[12] |
| Potassium Fluoride | KF | Nucleophilic | Low solubility and nucleophilicity; requires harsh conditions or phase-transfer catalysts. |
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
Grokipedia. Favorskii rearrangement. [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
- Sloop, J. C., et al. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 8(1), 1-11.
-
SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
- Nielsen, M. K., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17137-17148.
- Shainyan, B. A., & Kornelli, M. E. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(10), 1415-1421.
- Chen, J., & Li, W. (2019). Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers.
-
ResearchGate. Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones 1. [Link]
-
Chemical Science. Catalytic asymmetric defluorinative allylation of silyl enol ethers. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
Wikipedia. Silyl enol ether. [Link]
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 15. Catalytic asymmetric defluorinative allylation of silyl enol ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for difluorocyclobutane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The gem-difluorocyclobutane motif is of significant interest in medicinal chemistry for its ability to modulate the physicochemical properties of molecules, such as metabolic stability and potency.[1][2][3][4][5][6] However, the synthesis of these valuable scaffolds can present unique challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers in optimizing their reaction conditions for the successful synthesis of difluorocyclobutanes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles and offers systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Yield
Low or no yield of the desired difluorocyclobutane product is a common frustration. The underlying cause can often be traced back to several key factors in the reaction setup.
Potential Cause & Recommended Action
-
Inappropriate Nucleophile/Reagent Choice: Standard organolithium or Grignard reagents are often ineffective for nucleophilic addition to 3,3-difluorocyclobutanone, as they can lead to undesired elimination of hydrogen fluoride (HF).[1][2][3][4][5][6][7]
-
Suboptimal Catalyst Selection: The choice of catalyst is critical for subsequent functionalization steps.
-
Solution: For Friedel-Crafts type reactions involving difluorocyclobutanols and arene nucleophiles, iron(III) chloride (FeCl₃) has proven to be an effective Lewis acid catalyst.[1] For cyclopropanation reactions, rhodium and copper catalysts are commonly used, though their effectiveness can be substrate-dependent.[8]
-
-
Incorrect Reaction Temperature: Temperature can significantly impact reaction kinetics and the stability of intermediates.
-
Solution: For Friedel-Crafts reactions with some nucleophiles, higher temperatures (e.g., 110 °C) may be necessary to overcome solubility and reactivity issues.[1] However, for other transformations, lower temperatures may be required to prevent decomposition. A systematic optimization of the reaction temperature is recommended.
-
-
Improper Solvent Selection: The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of difluorocyclobutanes.
Q1: My reaction with an organolithium reagent is failing. What is the likely cause?
A1: The high basicity of organolithium reagents often leads to the elimination of HF from the difluorocyclobutane ring, rather than the desired nucleophilic addition.[1] Using less basic organolanthanum reagents is a recommended alternative to circumvent this issue.[1][2][3][4][5][6][7]
Q2: I am observing a mixture of regioisomers in my Friedel-Crafts reaction. How can I improve selectivity?
A2: Regioisomer formation can be influenced by the nucleophile and the reaction conditions. For instance, while many phenol nucleophiles exhibit high regioselectivity, anisole has been observed to produce a mixture of regioisomers.[1] Careful selection of the nucleophile and optimization of reaction parameters like temperature and catalyst loading can help to improve selectivity.
Q3: Are the synthesized difluorocyclobutane derivatives stable for further functionalization?
A3: Yes, the gem-difluorocyclobutane motif is generally stable under a variety of reaction conditions.[1] This stability allows for a wide range of subsequent chemical transformations, making these compounds valuable building blocks in medicinal chemistry.[1][3]
Q4: What are some common methods for synthesizing gem-difluorocyclobutanes?
A4: A prevalent strategy involves the nucleophilic addition of organometallic reagents to commercially available 3,3-difluorocyclobutanone to form gem-difluorocyclobutanols.[1][2][3] These intermediates can then be further functionalized through reactions involving carbocation or radical intermediates.[1][2][3] Another approach involves the deoxofluorination of a corresponding cyclobutanone.[9][10][11][12]
Q5: Can I scale up the synthesis of difluorocyclobutane building blocks?
A5: Yes, scalable syntheses of difluorocyclobutane derivatives have been reported.[10][13][14] For instance, deoxofluorination methods have been successfully applied on a multigram scale.[10]
Experimental Protocols & Data
Table 1: Optimization of Friedel-Crafts Reaction Conditions
The following table summarizes selected optimization data for the Friedel-Crafts reaction between a difluorocyclobutanol and an arene nucleophile. This data highlights the importance of catalyst and temperature optimization.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ca(NTf₂)₂ (5) + NBu₄PF₆ (5) | CH₂Cl₂ | 40 | 97 |
| 2 | LiNTf₂ (11) | CH₂Cl₂ | 40 | Low |
| 3 | FeCl₃ (10) | CH₂Cl₂ | 40 | 90 |
| 4 | FeCl₃ (10) | MeCN | 40 | Lower |
| 5 | FeCl₃ (10) | CH₂Cl₂ | 110 | 90 |
Data adapted from selected optimization studies.[1] Yields are for illustrative purposes and may vary based on specific substrates and reaction scales.
General Protocol for Iron-Catalyzed Friedel-Crafts Reaction
This protocol provides a starting point for the reaction of a 3-aryl-difluorocyclobutanol with an arene nucleophile.
-
To a solution of the 3-aryl-difluorocyclobutanol (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂), add the arene nucleophile (1.2-5.0 equiv).
-
Add the Lewis acid catalyst (e.g., FeCl₃, 10 mol %).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C or 110 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an appropriate work-up and purification procedure.
Visualizing the Workflow
A clear understanding of the synthetic workflow is essential for successful execution. The following diagram illustrates a general pathway for the synthesis and functionalization of gem-difluorocyclobutanes.
Caption: Synthetic workflow for gem-difluorocyclobutanes.
References
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ResearchGate. [Link]
-
Ishikura, H., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
-
Ishikura, H., et al. (2025). organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Spiral. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]
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Ishikura, H., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]
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Kudryavtsev, D., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Park, J. D., & Lacher, J. R. (1966). The Synthesis of Special Fluorine-Containing Monomers. Defense Technical Information Center. [Link]
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Wang, X., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]
-
Beier, P., et al. (2018). Optimization of the reaction conditions. ResearchGate. [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ACS Publications. [Link]
-
Chernykh, A. V., et al. (2020). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link]
-
Dolbier, W. R. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health. [Link]
-
Kab, K., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Taylor & Francis Online. [Link]
-
Zlota, A. A., et al. (2018). Optimization of reaction conditions. ResearchGate. [Link]
-
Chernykh, A. V., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]
-
Ishikura, H., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Ishikura, H., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]
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Technical Support Center: Purification of Fluorinated Cyclobutane Ethers
Welcome to the technical support center for the purification of fluorinated cyclobutane ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter unique challenges in isolating and purifying these valuable compounds. The introduction of fluorine and the rigid cyclobutane scaffold imparts distinct physicochemical properties that demand specialized purification strategies.[1][2] This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What makes fluorinated cyclobutane ethers so difficult to purify?
A1: The purification challenges stem from a combination of their unique properties:
-
Unusual Polarity and Solubility: The high electronegativity of fluorine atoms can create strong dipole moments and alter intermolecular interactions, leading to unpredictable solubility profiles that don't always follow the "like dissolves like" principle.[3]
-
Formation of Azeotropes: Fluorinated compounds frequently form azeotropes (constant boiling point mixtures) with solvents, water, or other impurities, making separation by simple distillation difficult or impossible.[4][5][6]
-
Isomeric Mixtures: Syntheses often yield mixtures of cis and trans diastereomers, which can have very similar physical properties, complicating their separation by standard chromatographic or crystallization methods.[1][7]
-
Presence of Acidic Impurities: Synthetic routes, particularly those involving fluorinating agents like sulfur tetrafluoride (SF₄) or the potential for elimination reactions, can generate trace amounts of hydrofluoric acid (HF).[8][9] HF is highly corrosive and can degrade silica-based chromatography media.
Q2: What are the most common impurities I should expect?
A2: Aside from isomeric impurities, the most common contaminants include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.
-
Reagent-Derived Byproducts: Side products from fluorinating agents or other reagents used in the synthesis.
-
Acidic Residues: Primarily hydrofluoric acid (HF), which can form from various fluorination reactions or decomposition.[8][10]
-
Residual Solvents: Both reaction and extraction solvents can be challenging to remove completely.
-
Oligomeric Materials: Side reactions can sometimes lead to the formation of higher molecular weight byproducts.
Q3: What initial characterization should I perform on my crude product?
A3: Before attempting any purification, a thorough analysis of the crude material is critical. We recommend:
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful combination. ¹H NMR will help identify non-fluorinated impurities, while ¹⁹F NMR is essential for identifying different fluorinated species, including isomers and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): This will help determine the number of components in your mixture and their respective molecular weights, providing clues to their identities.
-
Karl Fischer Titration: If your synthesis or workup involves water, determining the water content is crucial, especially if you plan to use water-sensitive reagents or if the presence of water could promote azeotrope formation.
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter during the purification of your fluorinated cyclobutane ether.
Problem 1: My NMR spectrum shows persistent acidic impurities, likely HF.
Q: I've performed an aqueous workup, but my ¹⁹F NMR still suggests the presence of fluoride ions, and my compound seems to degrade on a silica gel column. What should I do?
A: This strongly indicates residual hydrofluoric acid (HF) or a compound that slowly eliminates HF. HF can form acid-base complexes with ethers and is notoriously difficult to remove with a simple water wash.[8] It will readily attack silica gel, leading to poor peak shape, low recovery, and potential degradation of your target molecule.
Solution: Acid Scavenging.
Before any chromatographic step, the crude product must be treated with an acid scavenger.
Protocol: Acid Scavenging with Solid-Supported Base
-
Dissolve Crude Product: Dissolve your crude fluorinated ether in a suitable, inert, and relatively non-polar solvent (e.g., dichloromethane, diethyl ether).
-
Select a Scavenger:
-
For trace HF: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often sufficient.[11] Solid sodium fluoride (NaF) is also highly effective at scavenging HF.[8]
-
For other acidic byproducts: A polymer-supported scavenger like macroporous carbonate resin can be very effective and is easily filtered off.[12]
-
-
Perform the Scavenging:
-
Add the chosen scavenger to the solution (a common starting point is 10-20% w/w relative to the crude material).
-
Stir the suspension at room temperature for 1-3 hours. The progress can be monitored by carefully taking a small aliquot, filtering it, and analyzing by ¹⁹F NMR.
-
-
Isolate the Product: Filter the mixture to remove the scavenger. Wash the solid scavenger with a small amount of the solvent to ensure complete recovery of your product.
-
Remove Solvent: Concentrate the filtrate in vacuo to yield the acid-free crude product, which is now ready for further purification.
| Scavenger Type | Target Impurity | Advantages | Considerations |
| Sodium/Potassium Carbonate | General acidic impurities, HF | Inexpensive, readily available | Fine powder can be difficult to filter |
| Sodium Fluoride | Hydrofluoric Acid (HF) | Highly effective for HF, forms stable bifluoride | Less effective for other acids |
| Polymer-Supported Bases (e.g., Carbonate Resin) | General acidic impurities | Easy to remove by filtration, no aqueous workup needed | Higher cost |
Problem 2: I can't separate the cis and trans isomers of my cyclobutane ether.
Q: My compound is a mixture of diastereomers with nearly identical TLC Rf values and boiling points. How can I separate them?
A: Separating diastereomers of substituted cyclobutanes is a classic challenge.[1] Because their physical properties can be so similar, standard techniques often fail. Success requires leveraging subtle differences in their shape and polarity through specialized chromatographic methods.
Solution: High-Performance Liquid Chromatography (HPLC) with a Fluorinated Stationary Phase.
Fluorinated stationary phases offer unique selectivity for fluorinated molecules that is often orthogonal to traditional C8 or C18 phases.[13] These columns can better differentiate between the subtle conformational and dipole moment differences of your isomers.
Workflow: Isomer Separation via Fluorous HPLC
Caption: Workflow for isomeric separation using HPLC.
Protocol: Preparative HPLC for Isomer Separation
-
Column Selection: Choose a column with a fluorinated stationary phase (e.g., a perfluoroalkyl or pentafluorophenyl (PFP) phase). PFP phases are particularly useful for separating aromatic and halogenated compounds.[13]
-
Mobile Phase Scouting (Analytical Scale):
-
Start with a simple mobile phase, such as a gradient of acetonitrile in water or methanol in water.
-
The unique properties of fluorinated compounds mean that pairing a standard reverse-phase (C8/C18) column with a fluorinated eluent (like trifluoroethanol/water) can sometimes provide excellent separation.[14][15] Experiment with both fluorinated stationary phases and fluorinated mobile phase additives.
-
-
Optimization: Adjust the gradient, flow rate, and temperature to maximize the resolution between your isomer peaks on the analytical scale.
-
Scale-Up to Preparative HPLC: Once optimal conditions are found, scale the method to a preparative column. Inject the crude mixture and collect fractions corresponding to each isomer peak.
-
Analysis and Isolation: Analyze the collected fractions by TLC or analytical HPLC to confirm their purity. Pool the pure fractions for each isomer and remove the solvent to obtain the isolated, pure compounds.
Problem 3: My compound is a non-crystallizable oil, and it's not volatile enough for distillation.
Q: I have a high-boiling fluorinated ether that won't crystallize from any common solvents. It remains an oil. How can I purify it?
A: This is a common scenario, as the unique intermolecular forces in fluorinated compounds can frustrate crystal lattice formation.[3] When distillation and crystallization are not viable, column chromatography is the primary method of choice.
Solution: Column Chromatography with Appropriate Stationary Phase.
The key is to select the right adsorbent and solvent system. Given the potential for HF impurities, pre-treating the crude material is essential.
Workflow: Purification of a Non-Volatile Oil
Caption: General purification strategy for oily products.
Protocol: Column Chromatography
-
Pre-treatment: Ensure your crude oil is free of acidic impurities by following the acid scavenging protocol described in Problem 1.
-
Stationary Phase Selection:
-
Standard Silica Gel: For moderately polar ethers, standard silica gel is a good starting point.
-
Deactivated Silica: If your compound shows signs of degradation even after scavenging, consider using silica gel deactivated with triethylamine (by including ~0.5-1% Et₃N in your eluent) or using neutral alumina.
-
Fluorous Silica Gel: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) or fluorous chromatography is exceptionally effective. This technique relies on the principle of "fluorous-fluorous" interactions and is excellent for separating highly fluorinated molecules from non-fluorinated ones.[14]
-
-
Eluent Selection: Use TLC to screen for an appropriate solvent system. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Aim for an Rf value of ~0.25-0.35 for your target compound.
-
Running the Column: Carefully pack and run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified fluorinated cyclobutane ether.
Problem 4: My compound co-distills with a solvent or byproduct.
Q: I'm trying to use distillation, but my product always comes over with another component at a constant temperature. What is happening?
A: You are likely dealing with an azeotrope. Fluorinated compounds are well-known to form both minimum- and maximum-boiling azeotropes with a wide variety of organic solvents and byproducts.[5][16]
Solution 1: Azeotropic Distillation with an Entrainer.
You can sometimes break an azeotrope by adding a third component, known as an entrainer, which forms a new, lower-boiling azeotrope with one of the original components. For separating fluorinated compounds from hydrocarbon impurities, an oxygenated, water-soluble solvent like acetone can be an effective entrainer.[4] The fluorinated compound can then be isolated from the distillate, often by adding water to dissolve the entrainer.[4]
Solution 2: Extractive Distillation.
In this technique, a high-boiling, miscible solvent is added to the distillation column. This solvent selectively alters the relative volatility of the components of the azeotrope, allowing one to be distilled off while the other remains in the pot with the high-boiling solvent. N-methyl-2-pyrrolidone (NMP) has been used successfully as a separating agent for fluorinated alcohols.[5]
Solution 3: Alternative Purification Method.
If distillation proves too complex, it is often more practical to switch to a different purification method entirely, such as preparative chromatography (see Problems 2 and 3), which separates components based on principles other than volatility.
Safety First: Handling Fluorinated Compounds
The unique reactivity and biological properties of fluorinated compounds demand strict adherence to safety protocols.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves selected for their resistance to the specific chemicals and solvents being used.[18][19] For handling reagents that can generate HF, such as DAST or SF₄, specialized PPE and procedures are mandatory.[20]
-
Ventilation: Handle all volatile fluorinated compounds and perform all reactions in a certified chemical fume hood to minimize inhalation exposure.[19]
-
HF Exposure: Be aware of the potential for HF generation. In case of skin contact with a substance known or suspected to generate HF, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[20] Seek immediate medical attention.
-
Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's hazardous waste guidelines. Do not pour fluorinated solvents or reaction mixtures down the drain.[18]
References
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- BenchChem. (2025).
- Kuhls, J., & Schaffer, O. (1969). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. U.S.
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Gau, M. R., & Li, W. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 526-532. [Link]
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Przybyciel, M., & Santangelo, R. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Gau, M. R., & Li, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments, (88), e51523. [Link]
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Danielson, N. D., Gallagher, P. A., & Bao, J. J. (1995). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. [Link]
- BenchChem. (2025).
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Toikka, M., et al. (2018). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. [Link]
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AGC Chemicals Europe, Ltd. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent. Cloudinary. [Link]
- Powell, R. L. (1984). Method for the preparation of fluorinated ethers.
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Manzer, L. E., et al. (1993). Process for the separation of HF via azeotropic distillation. European Patent EP 0354697 B1. [Link]
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Nappa, M. J., & Sievert, A. C. (2021). Azeotrope compositions comprising 3,3,3-trifluoropropene and hydrogen fluoride and processes for separation thereof. European Patent Application EP3831804. [Link]
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Suzhou Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link]
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Britton, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-43. [Link]
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Filyakova, V. I., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Bashkir chemical journal, 28(2), 4-15. [Link]
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Kluge, F., et al. (2019). Process for preparing perfluorinated ethers. Arbeiten von Friedhelm Kluge. [Link]
-
Filyakova, V. I., et al. (2022). FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOROOLEFINS AND ALCOHOLS WITH FORMALDEHYDE, TRANSESTERIFICATION, ELECTROCHEMICAL FLUORINATION AND A NUMBER OF OTHER METHODS. Bashkir chemical journal, 29(1), 4-15. [Link]
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Stanford University. (n.d.). Standard Operating Procedure for: Fluorine Gas. Stanford Environmental Health & Safety. [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
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Chemistry Stack Exchange. (2013). Azeotropes and separation by distillation?[Link]
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Chernykh, A. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1986-1996. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. [Link]
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Wired Chemist. (n.d.). Recrystallization. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Stabilization Technologies. (n.d.). Fluoride Scavenger STF. [Link]
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Chan, T. H., & Li, C. J. (2018). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. ISGC 2018. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]
- Costello, M. G., et al. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. U.S.
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Biotage. (n.d.). Metal scavengers for organic purification. [Link]
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ChemSurvival. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
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Szabó, K. I., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(14), 8334-8384. [Link]
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Pan, F., et al. (2024). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Chemical Communications, 60(47), 6431-6434. [Link]
-
Yarosh, A. A., et al. (2016). A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. ResearchGate. [Link]
-
Pathirana, C., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Carbohydrate Chemistry, 41(1-2), 1-14. [Link]
-
Wang, Z., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202402861. [Link]
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troubleshooting stereoselectivity in functionalized cyclobutane synthesis
Technical Support Center: Stereoselective Cyclobutane Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of functionalized cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable four-membered ring system with precise stereochemical control. Cyclobutane moieties are critical components in numerous natural products and pharmaceutical agents, yet their synthesis is often plagued by challenges in achieving desired stereoisomers.[1]
This resource is structured as a series of troubleshooting guides and frequently asked questions, drawing from established literature and field-proven insights to address the specific issues you may encounter at the bench.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of functionalized cyclobutanes. Each issue is presented in a question-and-answer format, detailing the symptoms, underlying causes, and a systematic approach to resolution.
Issue 1: Poor Diastereoselectivity in a Thermal [2+2] Cycloaddition
Question: "My thermal [2+2] cycloaddition between a ketene and an alkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Symptoms:
-
¹H NMR analysis of the crude reaction mixture shows two distinct sets of signals for the cyclobutane product, integrating to approximately a 1:1 ratio.
-
Chromatographic separation of the isomers is difficult, leading to low isolated yields of the desired product.
Core Problem Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often indicates that the reaction is not proceeding through a fully concerted [π²s + π²a] mechanism. Instead, a stepwise pathway involving a zwitterionic intermediate is likely operative.[2] The extended lifetime of this intermediate allows for bond rotation around the newly formed single bond before the second bond closes the ring, thereby scrambling the stereochemical information of the starting alkene.
Troubleshooting Strategies & Solutions:
The primary goal is to favor a more concerted transition state and minimize the lifetime of any stepwise intermediates. This can be achieved by systematically modifying the reaction parameters.
| Parameter | Scientific Rationale | Recommended Actions & Key Considerations |
| Solvent Polarity | Polar solvents can stabilize the charge-separated zwitterionic intermediate, increasing its lifetime and promoting bond rotation.[2] | Decrease solvent polarity. Switch from polar solvents (e.g., acetonitrile, DMF) to nonpolar alternatives (e.g., toluene, hexanes, dichloromethane). This disfavors charge separation and pushes the mechanism towards a more concerted state.[2] |
| Temperature | Pericyclic reactions are highly sensitive to thermal conditions.[3][4] Lower temperatures can help rigidify the transition state, reducing the likelihood of bond rotation in a stepwise process. | Lower the reaction temperature. If the reaction rate is sufficient, attempt the cycloaddition at 0 °C, -20 °C, or even -78 °C. Monitor reaction progress carefully, as kinetics will be slower. |
| Steric Hindrance | Increasing the steric bulk on either the ketene or alkene can create a stronger facial bias for the approach of the two components, favoring the formation of the less sterically hindered diastereomer.[2] | Modify substrates (if possible). If derivatization is an option, consider using a bulkier ester group on the ketene or a more sterically demanding substituent on the alkene to enhance steric differentiation in the transition state.[2] |
| Lewis Acid Catalysis | Lewis acids can coordinate to the alkene or the ketene precursor, lowering the LUMO energy and promoting a more ordered, concerted cycloaddition pathway.[2][5] This can enforce a specific geometry in the transition state. | Introduce a Lewis acid catalyst. Screen common Lewis acids such as TiCl₄, BF₃·OEt₂, or AlCl₃. For enantioselective control, chiral Lewis acids can be employed.[2] Optimization of catalyst loading, temperature, and solvent is crucial. |
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition
Question: "I'm using a chiral catalyst for an enantioselective [2+2] photocycloaddition, but the enantiomeric excess (ee) of my product is disappointingly low (<30%). What's going wrong?"
Symptoms:
-
Chiral HPLC or SFC analysis shows two enantiomeric peaks that are close to a 50:50 ratio.
-
The specific rotation of the product is significantly lower than the literature value for the enantiopure compound.
Core Problem Analysis: Low enantioselectivity in such reactions can arise from several factors:
-
Inefficient Chiral Induction: The catalyst may not be creating a sufficiently differentiated energetic landscape for the two diastereomeric transition states leading to the enantiomers.
-
Background Uncatalyzed Reaction: The direct photochemical reaction (without catalyst mediation) may be occurring in parallel, producing a racemic background product that dilutes the overall ee.[2]
-
Catalyst-Substrate Mismatch: The specific chiral environment provided by the catalyst is not a good match for the electronic and steric properties of the substrates.
Troubleshooting Strategies & Solutions:
| Parameter | Scientific Rationale | Recommended Actions & Key Considerations |
| Catalyst System | The structure of the chiral ligand is paramount for creating an effective chiral pocket around the substrate in its excited state.[2] | Modify the chiral ligand. Systematically alter the steric and electronic properties of the ligand. For example, if using a metal-based catalyst, try ligands with bulkier groups or different electronic substituents to fine-tune the chiral environment.[2] |
| Wavelength/Filter | The background uncatalyzed reaction may be triggered at a different wavelength than the catalyzed pathway. | Use a wavelength filter. If the catalyst complex absorbs at a longer wavelength than the substrates, use a filter to screen out shorter-wavelength light. This selectively excites the catalyst-substrate complex and minimizes the direct, uncatalyzed reaction. |
| Concentration | Higher concentrations can sometimes favor bimolecular background reactions over the intramolecular or catalyst-bound process. | Decrease the substrate concentration. Running the reaction under more dilute conditions can disfavor the uncatalyzed background reaction, potentially increasing the proportion of the product formed via the desired chiral pathway. |
| Temperature | Lower temperatures can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. It also reduces molecular motion, which can lead to less defined interactions with the catalyst. | Lower the reaction temperature. Perform the photoreaction at 0 °C or sub-zero temperatures. This requires a cryostated photochemical reactor. |
| Sensitizer | In some cases, a sensitizer is used to generate the triplet state of the alkene. The efficiency of energy transfer from the sensitizer to the substrate-catalyst complex is critical. | Screen different sensitizers. The triplet energy of the sensitizer should be well-matched for efficient energy transfer to the substrate. Mismatched energies can lead to side reactions or inefficient catalysis.[6] |
Part 2: Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyst Screening in a [2+2] Cycloaddition
This protocol provides a framework for screening Lewis acids to improve diastereoselectivity in a thermal cycloaddition.
Materials:
-
Alkene (1.0 equiv)
-
Ketene precursor (e.g., acyl chloride, 1.2 equiv)
-
Triethylamine (or other non-nucleophilic base, 1.5 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Lewis Acid candidates (e.g., TiCl₄, BF₃·OEt₂, AlCl₃, ZnCl₂)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the alkene (1.0 equiv) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (start with -78 °C).
-
Add the Lewis acid catalyst (0.1 to 1.1 equiv, start with a stoichiometric amount for initial screening) dropwise via syringe. Stir for 15-30 minutes.
-
In a separate flask, prepare a solution of the ketene precursor (1.2 equiv) and triethylamine (1.5 equiv) in the same anhydrous solvent.
-
Add the solution from step 5 to the main reaction flask dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at the set temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.).[2]
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose between a thermal and a photochemical [2+2] cycloaddition? The choice depends on the substrates and the desired stereochemical outcome. Thermal [2+2] cycloadditions of ketenes are common, but other thermal cycloadditions are often forbidden by Woodward-Hoffmann rules.[4] Photochemical [2+2] cycloadditions are more general for simple alkenes and are often the only viable route.[7] They typically proceed via a triplet diradical intermediate, which can influence stereoselectivity. If your substrates are an electron-rich and an electron-poor alkene, a photochemical approach might be more suitable.[6]
Q2: Can solvent choice truly invert the diastereoselectivity of my reaction? Yes, in certain cases. While more commonly used to enhance selectivity, a change in solvent can sometimes lead to a reversal. For example, in intramolecular [2+2] photocycloadditions, switching from a non-polar solvent to one capable of hydrogen bonding can alter the ground-state conformation of the substrate, leading to the preferential formation of a different diastereomer.[7]
Q3: My reaction is supposed to be a stereospecific ring contraction, but I'm getting stereoisomeric products. Why? Stereospecific ring contractions, such as those from pyrrolidines, often proceed through a 1,4-biradical intermediate.[8][9] The stereoretention relies on the rate of C-C bond formation being significantly faster than the rate of bond rotation in this intermediate. If the biradical has a longer lifetime (due to steric hindrance or electronic effects), bond rotation can occur before ring closure, leading to a loss of stereospecificity and the formation of multiple diastereomers.[9]
Part 4: Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving stereoselectivity issues in cyclobutane synthesis.
Caption: Troubleshooting decision tree for poor stereoselectivity.
References
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15585. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
-
Kole, G. K., Tan, G. K., & Vittal, J. J. (2011). Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction in the solid state and their isomerization in solution. The Journal of Organic Chemistry, 76(19), 7860–7865. [Link]
-
Frébault, F., Luparia, M., Oliveira, M. T., Goddard, R., & Maulide, N. (2010). A Versatile and Stereoselective Synthesis of Functionalized Cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672–5676. [Link]
-
Di, W., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. [Link]
-
Zhang, Z., et al. (2023). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). Journal of the American Chemical Society. [Link]
-
van der Heijden, B. R., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27. [Link]
-
Frébault, F., Luparia, M., Oliveira, M. T., Goddard, R., & Maulide, N. (2010). A Versatile and Stereoselective Synthesis of Functionalized Cyclobutenes. Angewandte Chemie International Edition, 49(33), 5672–5676. [Link]
- Not Found
-
Nguyen, T. P., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. [Link]
-
Kim, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 27(5), 1226-1231. [Link]
-
Hu, Y., et al. (2021). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2023). Stereoelectronic effects in thermal pericyclic reactions. ResearchGate. [Link]
-
Request PDF. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]
-
Reusch, W. (n.d.). Non-ionic Chemical Reactions. Michigan State University Chemistry. [Link]
-
Hou, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Request PDF. (n.d.). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
-
PG CHEMISTRY LECTURES. (2022, October 4). Pericyclic Reactions: Regioselectivity and Stereoselectivity in Diel's Alder reactions [Video]. YouTube. [Link]
-
Diels, O. P. H., & Alder, K. (2016, July 15). Thermal Pericyclic Reaction. AOR No10. [Link]
-
Gini, A., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Sarkar, D., Bera, N., & Ghosh, S. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry. [Link]
-
Ye, Y., Zheng, C., & Fan, R. (2009). Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes. Organic Letters, 11, 3156-3159. [Link]
-
Huang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. [Link]
-
Huang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Institutional Repository. [Link]
-
Reissig, H. U., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cstf.kyushu-u.ac.jp [cstf.kyushu-u.ac.jp]
- 5. longdom.org [longdom.org]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
Technical Support Center: Managing Hydrofluoric Acid in Deoxofluorination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and management of hydrofluoric acid (HF) during deoxofluorination reactions. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve safety, and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific experimental issues that often point to uncontrolled hydrofluoric acid as the root cause.
Question 1: My reaction is sluggish, yields are poor, and I've noticed etching on my glass reaction vessel. What is the likely cause and how can I prevent it?
Answer: This combination of symptoms strongly indicates the presence of free hydrofluoric acid (HF) in your reaction. HF is a known byproduct of many common deoxofluorinating reagents, particularly dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor®, especially when they are exposed to moisture or elevated temperatures[1][2].
-
Causality:
-
Glass Etching: HF reacts with the silicon dioxide (SiO₂) in borosilicate glass, forming silicon tetrafluoride (SiF₄) and water. This corrosive process damages your equipment and can introduce impurities into your reaction mixture[1][3].
-
Poor Yields: HF is a strong acid that can catalyze side reactions, such as elimination (forming alkenes) or rearrangements, particularly with sensitive substrates[1][4]. It can also protonate and deactivate either your substrate or the fluorinating reagent itself, stalling the desired reaction. For instance, in-situ liberation of HF during reactions with DAST or Deoxo-Fluor has been shown to cause anomerization in nucleosides, leading to undesired stereoisomers[5].
-
-
Solution Workflow:
-
Reagent Selection: If possible, consider using a more thermally stable, modern fluorinating reagent. For example, reagents like XtalFluor-E® and XtalFluor-M® are crystalline solids that are less prone to generating free HF under anhydrous conditions[6]. Similarly, aminodifluorosulfinium salts often produce less elimination byproduct compared to DAST and Deoxo-Fluor[7].
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Even trace amounts of water can react with the fluorinating agent to produce HF[8].
-
Incorporate an HF Scavenger: The most direct solution is to add a reagent that neutralizes HF as it forms. Weak, non-nucleophilic bases are ideal. Pyridine is a classic choice, as it reacts with HF to form the stable pyridinium polyhydrogen fluoride salt[9][10]. Other options include triethylamine (often used as its trihydrofluoride salt), DBU, or silyl ethers, which react with HF to produce stable silyl fluorides.
-
Question 2: My substrate contains an acid-sensitive functional group (e.g., a Boc-protecting group, acetal, or furan). The group is being cleaved during the reaction. How can I achieve fluorination without this degradation?
Answer: This is a classic chemoselectivity challenge where the acidity of generated HF is the primary cause of deprotection or degradation. The key is to maintain a nearly neutral reaction environment.
-
Causality: The Brønsted acidity of in-situ generated HF is sufficient to cleave many common acid-labile protecting groups. The reaction essentially becomes a competition between the rate of fluorination and the rate of acid-catalyzed degradation.
-
Recommended Protocol: Buffered Deoxofluorination The best strategy is to use an HF scavenger that also acts as a buffer.
-
Scavenger Selection: Pyridine or 2,6-lutidine are excellent choices. They are basic enough to sequester HF but generally not nucleophilic enough to compete with the fluoride ion in the desired substitution reaction. For extremely sensitive substrates, a hindered base like di-tert-butylpyridine might be considered.
-
Stoichiometry: Add at least one equivalent of the scavenger relative to the fluorinating agent. An excess (1.5-2.0 equivalents) is often beneficial to ensure complete HF neutralization.
-
Modern Reagents: Couple this scavenger strategy with a modern reagent. For example, using PyFluor with DBU as a base is a well-established method for deoxyfluorination of alcohols with broad functional group tolerance[11][12]. Newer reagents like AlkylFluor may require an external fluoride source but can be effective for complex alcohols, though they may also lead to elimination side products[11][13].
-
Experimental Protocols & Data
Best-Practice Protocol for Deoxofluorination with HF Scavenging
This general procedure is applicable for the fluorination of a secondary alcohol using Deoxo-Fluor® and pyridine as an HF scavenger.
Safety First: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Deoxo-Fluor® reacts exothermically with water and generates HF, which is highly toxic and corrosive[1][2]. Have calcium gluconate gel available as a first-aid measure for HF exposure.
-
Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun, or oven-dry and cool under a stream of inert gas (N₂ or Ar).
-
Ensure the substrate (alcohol) is azeotropically dried with toluene or dried over molecular sieves.
-
Use anhydrous solvents. Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
-
Reaction Setup:
-
Dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add Deoxo-Fluor® (1.2 eq) to the stirred solution via syringe. Caution: This addition can be exothermic. Maintain the internal temperature below -60 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining HF and acidic byproducts. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkyl fluoride[12].
-
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Form | Thermal Stability | HF Generation Potential | Key Considerations |
| DAST | Liquid | Low; can detonate >90 °C | High | Prone to elimination side-products; significant safety concerns[1][2]. |
| Deoxo-Fluor® | Liquid | Moderate; more stable than DAST | High | Safer alternative to DAST but still requires careful handling and generates HF[2][7]. |
| XtalFluor-E/M® | Crystalline Solid | High | Low (under anhydrous conditions) | Does not intrinsically generate free HF; requires a promoter (e.g., DBU, Et₃N·3HF)[6]. |
| PyFluor | Crystalline Solid | High | Moderate | Often used with a base (DBU); good for a wide range of alcohols with minimal elimination[12]. |
| AlkylFluor | Crystalline Solid | High | Moderate | Effective for complex alcohols but may require heating and an external fluoride source[11][13]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism for HF generation from a reagent like DAST?
A1: HF is primarily generated through two pathways:
-
Reaction with the Substrate: In the deoxofluorination of an alcohol (R-OH), the alcohol's oxygen atom attacks the sulfur of DAST. In a subsequent step, a fluoride ion displaces the activated hydroxyl group. The displaced oxygen, now part of a sulfur-containing intermediate, abstracts a proton, and the entire intermediate fragments, ultimately releasing SO₂ and one equivalent of HF.
-
Hydrolysis: DAST and similar reagents react rapidly with water. The sulfur-fluorine bonds are hydrolyzed to form sulfur-oxygen bonds and release HF. This is why strictly anhydrous conditions are critical.
Caption: Decision workflow for HF scavenger selection.
Q3: Can I detect or quantify the amount of HF being formed in my reaction?
A3: Direct, real-time quantification in an organic reaction medium is challenging but not impossible.
-
Qualitative Indication: As mentioned, visible etching of glassware is a clear, albeit lagging, indicator of significant HF formation.
-
¹⁹F NMR Spectroscopy: This is a powerful tool. The chemical shift of fluoride-containing species is highly sensitive to its environment. Free HF, pyridinium hydrofluoride, and the bifluoride ion [HF₂]⁻ all have distinct signals in the ¹⁹F NMR spectrum. By taking aliquots of the reaction mixture (and carefully handling them), one could monitor the appearance and disappearance of these species.
-
Ex-situ Titration: One could carefully quench a reaction aliquot in a suitable solvent and use a specialized method like coulometric titration to determine the acid content, although differentiating HF from other acids would be difficult.[14]
-
Desilylation Assays: For sensitive detection, a reporter-based assay can be used. In this method, a silylated organic molecule that changes its properties (e.g., color or fluorescence) upon desilylation is added. The rate of this change is proportional to the concentration of HF, which catalyzes the desilylation.[15]
References
-
Simpler fluorine chemistry. Society of Chemical Industry (SCI).[Link]
-
Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. ResearchGate.[Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate.[Link]
-
The mechanism of HF formation in LiPF 6 based organic carbonate electrolytes. Berkeley Lab.[Link]
-
Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Chemistry.[Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.[Link]
-
DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses.[Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]
-
Need tips for developing my deoxyfluorination reaction. Reddit.[Link]
-
Quantification of Hydrofluoric Acid Species by Chemical-Modeling Regression of Near-Infrared Spectra. ACS Publications.[Link]
-
Development of Pyridine-Boron Trifluoride Electrolyte Additives for Lithium-Ion Batteries. ResearchGate.[Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.[Link]
-
Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method. PubMed Central.[Link]
-
Deoxyfluorination of Electron-Deficient Phenols. PubMed Central.[Link]
-
Determination of the concentration of hydrofluoric acid in the solutions used for chemical polishing of crystal. ResearchGate.[Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[Link]
-
General Remarks on the Reactivity of Hydrogen Fluoride Reagents. Science of Synthesis.[Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health.[Link]
- Method for the detection of fluoride or hydrogen fluoride and detection kit.
-
Atomic Layer Deposition of Metal Fluorides Using HF-Pyridine as the Fluorine Precursor. ResearchGate.[Link]
-
Kinetics of the Primary Reaction of HF on Alumino-Silicates. OnePetro.[Link]
-
Metathesis Reactions between Heavy d-8 Fluorides and I(III)–Pyridine Complexes. ResearchGate.[Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. onepetro.org [onepetro.org]
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- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by the Coulometric Titration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20050227368A1 - Method for the detection of fluoride or hydrogen fluoride and detection kit - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of Fluorinated Cyclobutanols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated cyclobutanol derivatives. The unique electronic properties conferred by fluorine substitution present both exciting opportunities for molecular design and significant challenges in synthetic execution. The low reactivity of the hydroxyl group in fluorinated cyclobutanols is a frequently encountered hurdle. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges in your research.
The Root of the Challenge: The Fluorine Effect
The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect on the cyclobutane ring. This effect has two major consequences for the reactivity of the hydroxyl group:
-
Increased Acidity (Lower pKa): The electron-withdrawing fluorine atoms stabilize the corresponding alkoxide, making the hydroxyl proton more acidic.[1][2][3] This increased acidity can interfere with reactions that require basic conditions or involve basic reagents.
-
Reduced Nucleophilicity of the Hydroxyl Oxygen: The electron density around the hydroxyl oxygen is significantly diminished, rendering it a poor nucleophile. This directly hampers reactions where the alcohol is expected to act as a nucleophile, such as in etherification reactions.
This guide is structured to address these core issues across common synthetic transformations.
Troubleshooting Guide: Reaction-Specific Solutions
Nucleophilic Substitution Reactions (e.g., Etherification, Esterification)
Problem: Low to no conversion when attempting to form an ether or ester from a fluorinated cyclobutanol using standard Williamson synthesis or Fischer esterification conditions.
Root Cause: The reduced nucleophilicity of the fluorinated cyclobutanol's hydroxyl group prevents it from effectively attacking the electrophile. Additionally, steric hindrance from the cyclobutyl ring can play a role.
Solution Workflow:
Caption: Decision workflow for activating fluorinated cyclobutanol for nucleophilic substitution.
Recommended Protocol: The Mitsunobu Reaction
The Mitsunobu reaction circumvents the poor nucleophilicity of the alcohol by activating it in situ.[4][5][6][7] This reaction is particularly effective for sterically hindered secondary alcohols and proceeds with a clean inversion of stereochemistry.
Detailed Protocol: Mitsunobu Etherification of 2,2,3,3-Tetrafluorocyclobutanol
-
Materials:
-
2,2,3,3-Tetrafluorocyclobutanol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Desired alcohol nucleophile (e.g., benzyl alcohol) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated cyclobutanol (1.0 eq.), the alcohol nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. The appearance of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes reactants. |
| Temperature | Start at 0 °C, then warm to RT | Controls the initial exothermic reaction. |
| Reagent Order | Add DIAD/DEAD last | Prevents unwanted side reactions. |
| Work-up | Column Chromatography | Necessary to remove triphenylphosphine oxide. |
Oxidation to the Corresponding Cyclobutanone
Problem: Incomplete oxidation or slow reaction rates when using common oxidizing agents like chromic acid.
Root Cause: The electron-withdrawing fluorine atoms can deactivate the C-H bond adjacent to the hydroxyl group, making it more difficult to oxidize.[8] Harsh oxidation conditions can also lead to ring-opening or other side reactions.
Solution Workflow:
Caption: Selection of mild oxidation methods for fluorinated cyclobutanol.
Recommended Protocols:
a) Swern Oxidation: This method is highly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under very mild, low-temperature conditions.[9][10][11][12]
Detailed Protocol: Swern Oxidation of 3-fluoro-1-phenylcyclobutanol
-
Materials:
-
Oxalyl chloride (1.5 eq.)
-
Dimethyl sulfoxide (DMSO) (2.2 eq.)
-
3-fluoro-1-phenylcyclobutanol (1.0 eq.)
-
Triethylamine (Et₃N) (5.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 eq.) to the cold DCM.
-
In a separate flask, dissolve DMSO (2.2 eq.) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.
-
Dissolve the fluorinated cyclobutanol (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, and stir at -78 °C for another 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
b) Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation at room temperature.[13][14][15][16]
Detailed Protocol: DMP Oxidation of 3,3-difluorocyclobutanol
-
Materials:
-
Dess-Martin Periodinane (1.5 eq.)
-
3,3-difluorocyclobutanol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (optional, as a buffer)
-
-
Procedure:
-
To a flask, add the fluorinated cyclobutanol (1.0 eq.) and anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq.) in one portion at room temperature. If the substrate is acid-sensitive, add sodium bicarbonate (2.0 eq.).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃ to reduce excess DMP.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: My fluorinated cyclobutanol seems to be unreactive in a substitution reaction even after converting it to a tosylate. What should I do?
A1: This can happen due to a combination of steric hindrance and the deactivating effect of the fluorine atoms on the carbon center. Here are some troubleshooting steps:
-
Switch to a More Reactive Leaving Group: Consider converting the alcohol to a triflate (-OTf) or a nonaflate (-ONf) ester. These are exceptionally good leaving groups and can facilitate substitution where tosylates fail.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Use a More Powerful Nucleophile: If possible, switch to a more reactive nucleophile. For instance, if you are using sodium methoxide, consider using potassium methoxide in the presence of a crown ether to enhance the nucleophilicity of the methoxide ion.
-
Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
Q2: I am observing significant amounts of an elimination byproduct in my substitution reaction. How can I minimize this?
A2: Elimination (E2) is a common competing pathway, especially with secondary alcohols like cyclobutanol. To favor substitution over elimination:
-
Use a Less Hindered Base/Nucleophile: Bulky bases are more likely to act as a base (promoting E2) rather than a nucleophile (Sₙ2).
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions, so running the reaction at a lower temperature can favor substitution.
-
Choose a Good Leaving Group and a Good Nucleophile: A combination of a highly effective leaving group and a strong, non-bulky nucleophile will favor the Sₙ2 pathway.
Q3: Do I need to protect the hydroxyl group of my fluorinated cyclobutanol before performing a reaction on another part of the molecule?
A3: Yes, in many cases, protection is advisable. The increased acidity of the fluorinated alcohol means it will be deprotonated by strong bases (e.g., Grignard reagents, organolithiums, LDA), which would consume your reagent and prevent the desired reaction.
-
Recommended Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice.[17][18] It is stable to a wide range of reaction conditions (bases, organometallics, many oxidizing and reducing agents) and can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).
Q4: Can I use fluorinated alcohols like TFE or HFIP as solvents for reactions involving my fluorinated cyclobutanol?
A4: Yes, and it can be advantageous. Fluorinated alcohols are excellent hydrogen bond donors and can stabilize cationic intermediates, potentially accelerating certain reactions.[19] However, be aware that their high acidity could interfere with acid-sensitive functional groups in your substrate. It is essential to consider the overall reaction mechanism before choosing a fluorinated alcohol as a solvent.
References
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Effect of Electron Withdrawing and Donating Groups on Alcohol Acidity. Quora. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution. University of Northern Colorado. [Link]
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Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]
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Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. [Link]
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Merging electrocatalytic alcohol oxidation with C–N bond formation by electrifying metal–ligand cooperative catalysts. RSC Publishing. [Link]
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Protecting Groups For Alcohols. Chemistry Steps. [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]
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The electron withdrawing groups increase the acidity of an alcohol or phenol... Chegg. [Link]
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Electron withdrawing groups(EWGs) make an alcohol a stronger by stabilizing the base. Homework.Study.com. [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes. ResearchGate. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
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Towards Highly Activating Leaving Groups. National Institutes of Health. [Link]
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Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. ACS Publications. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
-
Protection of alcohols. Khan Academy. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Swern oxidation. Wikipedia. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Alcohol to Aldehyde - Common Conditions. organic-reaction.com. [Link]
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Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Publications. [Link]
-
Swern oxidation. Chemistry LibreTexts. [Link]
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Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination. National Institutes of Health. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. National Institutes of Health. [Link]
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Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Dess-Martin Periodinane (DMP). organic-reaction.com. [Link]
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Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
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Activation of Alcohols to Nucleophilic Substitution. NTU IRep. [Link]
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What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
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Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Mitsunobu Reaction. Chemistry Steps. [Link]
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Mitsunobu Reaction - Common Conditions. organic-reaction.com. [Link]
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Technical Support Center: Navigating Rearrangement Reactions in Cyclobutane Synthesis
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with constructing four-membered rings. Due to inherent ring strain, cyclobutane synthesis is often plagued by rearrangement reactions, leading to undesired side products and diminished yields.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, understand, and circumvent these common synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction is yielding a cyclopentane or other ring-expanded product instead of the desired cyclobutane. What is causing this and how can I prevent it?
A1: Root Cause Analysis: Carbocation Rearrangement
The formation of a five-membered ring from a four-membered ring precursor is a classic sign of a carbocation-mediated rearrangement, often a Wagner-Meerwein shift.[3][4][5] This process is driven by two powerful thermodynamic forces: the relief of ring strain and the formation of a more stable carbocation.[6][7]
-
Ring Strain Relief: Cyclobutane possesses significant ring strain (approx. 26 kcal/mol), which is substantially reduced upon expansion to a cyclopentane ring.[2][8]
-
Carbocation Stability: If a primary or secondary carbocation is formed on a carbon adjacent to the cyclobutane ring, the system will readily rearrange. The migration of a C-C bond from the ring expands it to a five-membered ring, often converting a less stable carbocation into a more stable secondary or tertiary one.[6][8][9]
This issue is most prevalent in reactions involving strong Brønsted or Lewis acids, solvolysis of cyclobutylcarbinyl systems, or any condition that generates a carbocation intermediate.
Troubleshooting Workflow & Mitigation Strategies
Detailed Solutions:
-
Switch to a Non-Cationic Method: The most robust solution is to change your synthetic strategy to one that avoids carbocation intermediates altogether.
-
[2+2] Photocycloadditions: These reactions often proceed through a diradical or concerted mechanism, completely bypassing carbocation formation.[1][10] They are a cornerstone of modern cyclobutane synthesis.[11]
-
Transition Metal-Catalyzed Cycloadditions: Certain transition metal catalysts can mediate [2+2] cycloadditions under neutral conditions.[1]
-
Radical Cyclizations: Intramolecular reactions involving radical intermediates can form cyclobutane rings without rearrangement, although they can be less efficient.
-
-
Tame the Carbocation: If a cationic pathway is unavoidable, you can implement several changes to suppress the rearrangement:
-
Lower the Temperature: Rearrangements have a higher activation energy than the initial bond formation. Running the reaction at the lowest possible temperature (e.g., -78 °C) can kinetically favor the desired product.[4][5]
-
Solvent Choice: Use non-coordinating, low-polarity solvents (e.g., dichloromethane, hexanes) to minimize the lifetime and stability of the carbocation intermediate, reducing the window for rearrangement.
-
Screen Lewis/Brønsted Acids: The choice of acid is critical. A highly acidic environment promotes rearrangement. Switch from strong acids like H₂SO₄ or AlCl₃ to milder, sterically hindered, or specialized Lewis acids that may coordinate in a way that disfavors rearrangement.
-
Q2: My [2+2] photocycloaddition is giving low yield, a mixture of regioisomers (head-to-head vs. head-to-tail), or polymeric byproducts. How can I optimize this reaction?
A2: Understanding the Nuances of [2+2] Cycloadditions
While photocycloadditions avoid carbocation issues, they present their own set of challenges related to regioselectivity, stereoselectivity, and secondary photoreactions.[10][12] The outcome is highly dependent on the electronic properties of the olefin partners and the reaction conditions.[13]
Key Factors Influencing [2+2] Selectivity:
| Factor | Influence on Reaction Outcome | Recommended Action |
| Excited State | The reaction can proceed through a singlet or triplet excited state. Triplet states, often accessed using a sensitizer (e.g., benzophenone, acetone), involve a stepwise diradical mechanism which can sometimes lead to loss of stereochemistry but improved yields.[1][10] | If direct irradiation fails, add a triplet sensitizer. Match the triplet energy of the sensitizer to your substrate. |
| Substrate Electronics | For heterodimerization, the electronic matching of the two olefins is crucial. Significant differences in HOMO/LUMO energies are needed for efficient reaction.[13] | If dimerization of similar olefins is inefficient, consider modifying one with an electron-donating or electron-withdrawing group to improve electronic complementarity. |
| Solvent Polarity | The polarity of the solvent can influence the stability of intermediates (e.g., zwitterionic vs. diradical) in stepwise cycloadditions, affecting the ratio of regioisomers.[14] | For non-polar substrates, a non-polar solvent like hexane may favor less polar products (e.g., anti-head-to-tail). For polar substrates, a polar solvent may favor more polar isomers.[14] Empirical screening is often necessary. |
| Secondary Photoreactions | The desired cyclobutane product may still absorb light and undergo secondary reactions, such as cycloreversion or rearrangement, leading to lower yields.[12] | Use a wavelength of light that is primarily absorbed by the starting material, not the product. Consider in-situ trapping of the product; for example, if a cyclobutanone is formed, adding a reducing agent like LiBH₄ can convert it to the alcohol, which may be photochemically inert.[12] |
Protocol: Optimizing a Photochemical [2+2] Enone Cycloaddition
-
Preparation: Dissolve the enone and olefin partner in a solvent suitable for UV transmission (e.g., cyclohexane, acetonitrile, or acetone if it's also the sensitizer). The solution must be dilute (typically 0.01-0.05 M) to suppress polymerization.
-
Degassing: Thoroughly degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Use a mercury vapor lamp with a Pyrex filter (to cut out short-wavelength UV that might degrade products). Submerge the reaction vessel in a cooling bath to maintain a constant, low temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Over-irradiation can lead to product degradation.[12]
-
Troubleshooting:
-
No Reaction: Switch to a quartz vessel (if using short-wavelength UV) or add a sensitizer like benzophenone.
-
Low Yield/Byproducts: Decrease concentration, lower the temperature, or try a different solvent.
-
Poor Regioselectivity: Solvent screening is the first step. If the reaction is stepwise, altering the solvent polarity can have a significant effect.[14]
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of a Wagner-Meerwein rearrangement in the context of cyclobutane synthesis?
A: The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement.[4][5] In the context of a cyclobutane system, if a positive charge develops on a carbon directly attached to the ring (an α-carbon), a carbon-carbon bond from the ring can migrate to the carbocation center. This is a concerted process where the bond breaks and re-forms simultaneously, expanding the four-membered ring to a five-membered one and shifting the positive charge.
This rearrangement is driven by the formation of a more stable carbocation (e.g., primary to secondary/tertiary) and the significant release of ring strain.[6][9]
Q: Are there any "rearrangement-proof" methods for synthesizing cyclobutanes?
A: While no method is entirely foolproof against all side reactions, some are inherently designed to avoid the specific problem of carbocation rearrangements.
-
Photochemical [2+2] Cycloadditions: As discussed, these reactions typically proceed via non-cationic pathways and are the most common strategy for avoiding rearrangements.[13][15]
-
Ketene Cycloadditions: The reaction of a ketene with an olefin is a powerful method for forming cyclobutanones. This reaction is a concerted, [2πs + 2πa] cycloaddition, which does not involve carbocation intermediates and is highly regio- and stereoselective.[13]
-
Visible-Light Photocatalysis: Modern methods using photocatalysts, such as Ru(bpy)₃Cl₂, can mediate [2+2] cycloadditions via a radical anion mechanism, offering excellent diastereoselectivity and avoiding harsh conditions.[16]
Q: Can I use computational chemistry to predict the likelihood of a rearrangement?
A: Absolutely. Computational chemistry is a powerful predictive tool. By calculating the energies of the potential carbocation intermediates (the initial cyclobutyl-type cation vs. the rearranged cyclopentyl-type cation) and the transition state energy for the rearrangement, you can quantitatively assess the likelihood of this undesired pathway. If the energy barrier for rearrangement is low and the resulting carbocation is significantly more stable, the reaction is likely to be problematic in the lab. These calculations can save significant experimental time by guiding substrate design and reaction condition selection.
References
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-
Sarpong, R. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available at: [Link]
-
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Myers, A. (n.d.). Cyclobutane Synthesis Methods Review. Scribd. Available at: [Link]
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Organic-Chemistry.org. (2004). Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of isocomene through cyclobutane rearrangement. ResearchGate. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Available at: [Link]
-
YouTube. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ? Cation Stability IIT JEE NEET NET GATE JAM. Available at: [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Available at: [Link]
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Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products... Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Available at: [Link]
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Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Available at: [Link]
-
L.S. College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. Available at: [Link]
-
UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification. Available at: [Link]
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Master Organic Chemistry. (2013). Rearrangements in Alkene Addition Reactions. Available at: [Link]
-
Reddit. (2024). Help with understanding 2+2 cycloadditions. Available at: [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. Available at: [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene for Advanced Research Applications
This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS 637031-86-8), a compound of interest in pharmaceutical and materials science R&D.[1][2] By dissecting its structure into three key functional regions—the monosubstituted benzene ring, the benzylic ether linkage, and the gem-difluorinated cyclobutane moiety—we can predict and interpret its spectral data with high confidence. This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for structural elucidation and quality control.
We will explore the compound's signature across Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will compare the expected signals against alternative structures and provide detailed experimental protocols, ensuring scientific integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the specific environment of the fluorine atoms. For a molecule like this compound, a multi-nuclear approach is essential.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum allows for the direct observation of the hydrogen atoms in the molecule. The key to interpretation lies in understanding how the electronic environment of each proton influences its chemical shift (δ) and how spin-spin coupling between neighboring protons creates specific splitting patterns.
Predicted ¹H NMR Signals:
-
Aromatic Protons (δ ≈ 7.2-7.4 ppm): The five protons on the monosubstituted benzene ring will appear in this region. Due to the slight electronic differences between the ortho, meta, and para positions, they will present as a complex multiplet. This pattern is a hallmark of a monosubstituted phenyl group.[3]
-
Benzylic Methylene Protons (-O-CH₂-Ph, δ ≈ 4.5 ppm): These two protons are adjacent to both an oxygen atom and the benzene ring, which deshields them significantly, shifting them downfield. They will appear as a singlet, as there are no adjacent protons to couple with.
-
Cyclobutane Protons (δ ≈ 2.2-2.8 ppm): The protons on the cyclobutane ring will be the most complex. The four protons at the C2 and C4 positions are chemically equivalent but will be split by the protons at C1. Furthermore, they will exhibit coupling to the fluorine atoms on C3. This through-space and through-bond coupling (³JHF and ⁴JHF) will result in a complex multiplet pattern, a key identifier for the fluorinated ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon atoms. The large chemical shift range allows for the resolution of nearly every unique carbon atom in the molecule. For this compound, the key diagnostic feature is the carbon-fluorine coupling.
Predicted ¹³C NMR Signals:
-
Aromatic Carbons (δ ≈ 127-138 ppm): Four distinct signals are expected for the benzene ring carbons: one for the ipso-carbon (the one attached to the substituent), two for the ortho and meta carbons, and one for the para-carbon.[4] The ipso-carbon (C1) will be the most downfield.
-
Benzylic Methylene Carbon (-O-C H₂-Ph, δ ≈ 70 ppm): This carbon, bonded to oxygen, will appear in the typical range for an aliphatic ether.
-
Cyclobutane Carbons:
-
C3 (gem-difluoro carbon, δ ≈ 115-125 ppm, triplet): The direct attachment of two highly electronegative fluorine atoms dramatically shifts this carbon downfield. Crucially, it will appear as a triplet due to the strong one-bond coupling (¹JCF) to the two fluorine atoms. The magnitude of ¹JCF is typically large, around 240-280 Hz.
-
C2/C4 (δ ≈ 30-40 ppm, triplet): These carbons are adjacent to the fluorinated center and will show a smaller two-bond C-F coupling (²JCF), causing them to appear as triplets.
-
C1 (δ ≈ 65-75 ppm): This carbon is attached to the ether oxygen and will show an even smaller three-bond C-F coupling (³JCF).
-
¹⁹F NMR Spectroscopy: The Fluorine-Specific Channel
¹⁹F NMR is an exceptionally powerful and sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[5] This minimizes the chance of signal overlap, which can be a challenge in ¹H NMR.[5]
Predicted ¹⁹F NMR Signal:
-
gem-Difluoro Group (δ ≈ -90 to -120 ppm): The two fluorine atoms on the cyclobutane ring are chemically equivalent. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum.[6][7] This signal will likely be a multiplet due to coupling with the adjacent protons on the cyclobutane ring. The chemical shift in this region is characteristic of fluorine atoms attached to an sp³-hybridized carbon.[7] This provides a clear and unambiguous confirmation of the difluorocyclobutane moiety, distinguishing it from other fluorinated groups like trifluoromethyl (-CF₃, δ ≈ -60 to -80 ppm) or an aryl-fluoride (Ar-F, δ ≈ -100 to -170 ppm).[8]
Comparative NMR Data Summary
| Functional Group | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Comparative Insight |
| Aromatic Ring | ¹H NMR | 7.2 - 7.4 | Multiplet (m) | Typical for monosubstituted benzene rings like in Toluene.[9] |
| ¹³C NMR | 127 - 138 | 4 distinct signals | Differentiates from di- or tri-substituted benzenes which would show fewer signals due to symmetry.[10] | |
| Benzylic Ether | ¹H NMR | ~ 4.5 | Singlet (s) | The singlet nature confirms no adjacent protons, distinguishing it from a longer alkyl chain. |
| ¹³C NMR | ~ 70 | Single peak | Standard chemical shift for a benzylic ether carbon. | |
| Difluorocyclobutane | ¹H NMR | 2.2 - 2.8 | Complex Multiplet | Coupling to ¹⁹F provides a much more complex signal than a non-fluorinated cyclobutane ring. |
| ¹³C NMR | C3: 115-125; C2/4: 30-40 | Triplet (t) due to C-F coupling | The large ¹JCF splitting is a definitive marker for the C-F₂ group.[11] | |
| ¹⁹F NMR | -90 to -120 | Multiplet (m) | The chemical shift clearly distinguishes it from other common fluorine motifs like -CF₃ or Ar-F.[5][8] |
Experimental Protocol: NMR Analysis
A standardized protocol ensures data consistency and validity.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its distinct deuterium lock signal.[11]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the reference chemical shift to δ = 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) is typically used for referencing.[12]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[13] Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic and cyclobutane protons.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans using proton broadband decoupling to simplify the spectrum to singlets for each carbon (unless C-F coupling is present). A spectral width of 240 ppm is standard.
-
¹⁹F NMR: Acquire 64-128 scans. A wide spectral width of ~250-300 ppm is used to cover the large chemical shift range of fluorine compounds.
-
Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure using the three NMR techniques in concert.
Caption: Logical workflow for unambiguous structural confirmation using ¹H, ¹³C, and ¹⁹F NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Key IR Absorptions:
-
Aromatic C-H Stretch (≈ 3030 cm⁻¹): This sharp, typically weak absorption appears just above 3000 cm⁻¹, clearly distinguishing aromatic C-H bonds from their aliphatic counterparts.[14]
-
Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): These absorptions arise from the C-H bonds in the methylene and cyclobutane groups.
-
Aromatic C=C Bending (≈ 1450-1600 cm⁻¹): Aromatic rings show a characteristic series of sharp peaks in this region, often referred to as "ring modes."[15] Their presence is a strong indicator of the benzene ring.
-
C-O Ether Stretch (≈ 1070-1150 cm⁻¹): A strong, prominent peak in this region is indicative of the C-O-C stretching vibration of the ether linkage.
-
C-F Stretch (≈ 1000-1200 cm⁻¹): The C-F bond vibrations result in very strong and intense absorption bands. These bands will likely overlap with the C-O stretch, creating a broad, intense region of absorption that is a key signature for this molecule.
Comparative Analysis: Compared to a non-fluorinated analogue like (cyclobutoxymethyl)benzene, the IR spectrum of the title compound would be distinguished by the significantly more intense and complex absorption pattern in the 1000-1200 cm⁻¹ region, attributable to the C-F stretching vibrations.[16][17]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺) Peak (m/z = 198.21): The peak corresponding to the intact molecule minus one electron will confirm the molecular weight. The presence of two fluorine atoms will not create a significant M+2 peak, as ¹⁹F is essentially 100% abundant.
-
Base Peak (m/z = 91): The most common and stable fragment for benzylic ethers is the tropylium cation ([C₇H₇]⁺).[18] This is formed by the cleavage of the C-O bond and subsequent rearrangement. Its high abundance often makes it the base peak in the spectrum and is a powerful piece of evidence for the benzyl group.[19]
-
Other Key Fragments:
-
m/z = 107: Loss of the difluorocyclobutyl ring.
-
m/z = 77: The phenyl cation ([C₆H₅]⁺), formed by the loss of the entire side chain.[18]
-
Fragments corresponding to the breakdown of the difluorocyclobutoxy ring.
-
Fragmentation Workflow:
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- 17. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative NMR Guide to the 3,3-Difluorocyclobutoxy Motif: ¹H and ¹⁹F NMR Characterization of ((3,3-Difluorocyclobutoxy)methyl)benzene
Introduction
In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, offering potent modulation of physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. While simple motifs like the trifluoromethyl (CF₃) group are ubiquitous, there is a growing demand for more nuanced and sterically defined fluorinated bioisosteres. The 3,3-difluorocycloalkyl motif has emerged as a valuable building block, often serving as a mimic for carbonyl groups or gem-dimethyl functionalities while introducing a unique local dipole moment.
This guide provides an in-depth ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS 637031-86-8), a representative structure featuring the 3,3-difluorocyclobutoxy moiety. We will dissect its spectral features, explain the underlying principles of chemical shifts and coupling constants, and provide a direct comparison to other common fluorinated motifs. This analysis aims to equip researchers, particularly in drug development, with the practical knowledge to identify and characterize this increasingly important structural unit.
Part I: NMR Spectroscopic Signature of this compound
The unique three-dimensional structure and the presence of two magnetically equivalent fluorine atoms give this compound a distinct and information-rich NMR profile. The analysis that follows is based on established principles of NMR spectroscopy and data from closely related fluorinated alicyclic systems.[1]
Figure 1: Structure of this compound with key protons labeled.
¹H NMR Analysis
The proton spectrum provides a clear map of the non-fluorinated portions of the molecule, with fluorine influencing the signals of the cyclobutyl protons through J-coupling.
-
Aromatic Protons (Har): A complex multiplet is expected in the range of δ 7.25-7.40 ppm , integrating to 5H, which is characteristic of a monosubstituted benzene ring.
-
Benzylic Protons (Hc): The two protons of the benzylic methylene group (Ph-CH₂ -O) are chemically equivalent and are expected to appear as a sharp singlet at approximately δ 4.55 ppm . Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.[2]
-
Cyclobutyl Methine Proton (Ha): The proton on the carbon bearing the ether linkage (-O-CH -) is expected to resonate as a multiplet around δ 4.20-4.40 ppm . This signal will be split by the four adjacent methylene protons (Hb) on the cyclobutane ring.
-
Cyclobutyl Methylene Protons (Hb): The four protons of the two methylene groups adjacent to the CF₂ group (-CH₂ -CF₂-CH₂ -) are diastereotopic and magnetically non-equivalent. They are anticipated to appear as a complex multiplet between δ 2.60-2.90 ppm . The complexity arises from geminal coupling, vicinal coupling to the methine proton (Ha), and, most importantly, a two-bond (²JHF) and three-bond (³JHF) coupling to the fluorine nuclei. This H-F coupling is a key diagnostic feature for identifying the fluorinated ring.
¹⁹F NMR Analysis
¹⁹F NMR is exceptionally sensitive to the local electronic environment and provides an unambiguous signal for the difluorocyclobutoxy motif.[3]
-
Chemical Shift (δF): A single resonance is expected for the two equivalent fluorine atoms. For gem-difluoroalkanes, this signal typically appears in the upfield region of the spectrum. Based on data for 1,1-difluorocyclohexane derivatives, the chemical shift is predicted to be in the range of δ -95 to -105 ppm (relative to CFCl₃ at 0 ppm).[1]
-
Multiplicity: In a ¹H-coupled ¹⁹F spectrum, this signal will be split by the four adjacent protons (Hb). Assuming the coupling constants are similar, the signal will appear as a quintet due to coupling to four equivalent protons (n+1 rule). In a ¹H-decoupled spectrum, this signal will collapse into a sharp singlet , confirming the presence of a CF₂ group.
Part II: Comparison with Alternative Fluorinated Motifs
The NMR signature of the 3,3-difluorocyclobutoxy group provides distinct advantages in characterization compared to simpler motifs. The table below summarizes key NMR parameters, offering a direct comparison.
| Fluorinated Motif | Structure Example | Typical ¹H Shift (Adjacent Protons) | Typical ¹⁹F Shift (δF) | Key Coupling Constants |
| 3,3-Difluorocyclobutoxy | ((3,3-Difluorocyclobutoxy)-methyl)benzene | δ ~2.75 ppm (-CH₂ -CF₂) | δ -95 to -105 ppm | ²JHF, ³JHF ~5-20 Hz |
| Trifluoromethyl | (Trifluoromethyl)benzene | Not applicable | δ -62 to -64 ppm[4][5] | ⁴JHF (to ortho H) ~0.5-1 Hz |
| Difluoromethyl | (Difluoromethyl)benzene | δ ~6.55 ppm (-CF₂H ) | δ -110 to -115 ppm | ¹JHF ~55-60 Hz |
| Monofluoroaromatic | Fluorobenzene | δ ~7.1 ppm (ortho H) | δ -113 ppm[6] | ³JHF (to ortho H) ~7-10 Hz |
Discussion of Comparative Data:
-
¹⁹F Chemical Shift as a Diagnostic Tool: The ¹⁹F chemical shift is highly diagnostic. The 3,3-difluorocyclobutoxy motif resides in a distinct spectral window (
-100 ppm), well-separated from the common trifluoromethyl group (-63 ppm) and aromatic fluorine (~-113 ppm). This large chemical shift dispersion minimizes signal overlap in complex molecules, making it an excellent tag for screening and binding studies.[7][8] -
Information-Rich Coupling Patterns: The cyclobutoxy motif provides rich information through H-F coupling. The complex multiplet observed for the adjacent methylene protons in the ¹H spectrum is a definitive signature of the ring system. In contrast, the Ar-CF₃ group shows only very weak long-range coupling to aromatic protons. This makes the 3,3-difluorocyclobutoxy group a more sensitive reporter on local conformation and dynamics.
-
Structural Rigidity: Unlike the freely rotating CF₃ group, the cyclobutane ring is a rigid scaffold. This conformational constraint can be highly beneficial in drug design for optimizing ligand-receptor interactions. This rigidity translates to more defined and often more easily interpretable NMR spectra, particularly in NOE-based structural studies.
Part III: Experimental Protocols
Acquiring high-quality NMR data is paramount for accurate characterization. The following protocols represent a robust methodology for analyzing compounds like this compound.
General Experimental Workflow
Figure 2: Standard workflow for NMR characterization.
Step-by-Step Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, with a residual proton signal at δ 7.26 ppm.[9]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Parameter Setup:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~20 ppm (centered around 6 ppm).
-
Number of Scans (NS): 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR, but is also good practice for ¹H.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Acquisition & Processing: Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.
Step-by-Step Protocol: ¹⁹F NMR Acquisition
-
Instrumentation: Use the same sample and spectrometer. Tune the probe to the ¹⁹F frequency.
-
Parameter Setup:
-
Pulse Program: Standard single-pulse experiment with ¹H decoupling (e.g., 'zgpg30' with decoupling on).
-
Spectral Width (SW): ~250 ppm. The chemical shift range for fluorine is much larger than for protons, requiring a wide spectral window.[3]
-
Transmitter Offset (O1P): Center the spectral width on the expected signal region (e.g., -100 ppm).
-
Number of Scans (NS): 64 or higher, as needed.
-
Relaxation Delay (D1): 5 seconds.
-
Reference: ¹⁹F spectra are typically referenced externally to CFCl₃ at δ 0.00 ppm.[6] If an external reference is not used, referencing can be done relative to a known internal standard.
-
-
Acquisition & Processing: Acquire and process the FID as described for the ¹H experiment. The resulting spectrum should show a sharp singlet for the CF₂ group.
Conclusion
The NMR characterization of this compound reveals a molecule with a highly informative and unique spectroscopic fingerprint. The distinct ¹⁹F chemical shift, combined with the complex and diagnostic splitting patterns in the ¹H spectrum of the cyclobutyl ring, provides an unambiguous method for identifying this motif. When compared to simpler fluorinated groups like -CF₃, the 3,3-difluorocyclobutoxy moiety offers a structurally rigid scaffold and a more sensitive NMR handle for probing molecular interactions and conformation. For medicinal chemists, this detailed understanding is crucial for quality control, structural verification, and leveraging this valuable building block in the design of next-generation therapeutics.
References
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Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
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Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science. (2013). The Royal Society of Chemistry. [Link]
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Supporting Information for Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Letters. (2015). [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids using a Readily Available Trifluoromethyl Source. Angewandte Chemie. [Link]
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Supplementary Information for Direct C-H trifluoromethylation of heteroarenes. Chemical Science. (2016). The Royal Society of Chemistry. [Link]
-
Mateos, A., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(32), 8499–8508. [Link]
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
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Supporting Information for Ruthenium-catalyzed anti-Markovnikov hydration of terminal alkynes and isomerization of the resulting aldehydes to methyl ketones. Chemical Science. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]
-
SpectraBase. 1,3,4-TRI-O-BENZYL-2-O-[2-O-(BENZYLOXYMETHYL)-5-O-(4,4'-DIMETHOXYTRITYL)-BETA-D-RIBOFURANOSYL]-D-RIBITOL. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin-Madison. [Link]
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Kii, A., et al. (2022). ¹⁹F chemical library and ¹⁹F-NMR for a weakly bound complex structure. RSC Medicinal Chemistry, 13(10), 1251–1257. [Link]
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Garcia Garibay Research Group. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. UCLA. [Link]
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University of Toronto. Notes on NMR Solvents. [Link]
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Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) for Benzyl alcohol. [Link]
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Hedberg, O. (2015). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
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mass spectrometry analysis of ((3,3-Difluorocyclobutoxy)methyl)benzene
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of ((3,3-Difluorocyclobutoxy)methyl)benzene
For researchers engaged in the synthesis and application of novel chemical entities, robust analytical characterization is paramount. The compound this compound, a structure incorporating a benzyl ether and a gem-difluorinated cyclobutyl ring, presents unique analytical challenges and opportunities. The introduction of fluorine atoms can significantly alter a molecule's chemical properties and its behavior within a mass spectrometer. This guide provides a senior-level perspective on the mass spectrometric analysis of this compound, comparing two cornerstone techniques: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the causality behind methodological choices and delve into the expected fragmentation pathways, providing a framework for confident structural elucidation.
The Analyte: Structural Features and Analytical Implications
This compound (Molecular Formula: C₁₁H₁₂F₂O, Monoisotopic Mass: 198.0857 u) is a moderately sized, relatively non-polar molecule. Its structure can be deconstructed into three key regions, each influencing the mass spectrometric outcome:
-
Benzyl Group: This moiety is prone to forming the highly stable tropylium cation (C₇H₇⁺, m/z 91), a fragmentation event that often dominates the mass spectra of benzyl-containing compounds.[1][2]
-
Ether Linkage: The C-O bonds of the ether are susceptible to cleavage, representing a predictable point of fragmentation.[3]
-
3,3-Difluorocyclobutane Ring: This strained, halogenated ring system is expected to undergo characteristic fragmentations, such as ring-opening followed by the loss of small neutral molecules.[4][5] The presence of two electronegative fluorine atoms can also direct fragmentation pathways in ways not seen in their non-fluorinated analogs.[6][7]
The choice of analytical platform is dictated by these features. The compound's predicted volatility and thermal stability make it an excellent candidate for GC-MS analysis. Conversely, its lack of readily ionizable functional groups poses a challenge for LC-ESI-MS, necessitating a more nuanced approach.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The fundamental difference between these two techniques lies in the ionization process. Electron Ionization (EI) is a high-energy, "hard" technique that induces extensive fragmentation, creating a detailed molecular fingerprint.[8] Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion, requiring subsequent activation (MS/MS) to induce fragmentation for structural analysis.[9]
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For a novel, semi-volatile compound like this compound, GC-EI-MS is the logical starting point. The 70 eV electron bombardment provides sufficient energy to generate a rich, reproducible fragmentation pattern ideal for structural confirmation.[10]
Predicted Fragmentation Pathways (EI):
The molecular ion (M⁺• at m/z 198) is formed first but is energetically unstable and rapidly fragments.[11]
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to form the resonance-stabilized tropylium ion at m/z 91 . This fragment is often the base peak in the spectrum of benzyl ethers.[1]
-
Alpha-Cleavage: Cleavage of the benzyl C-C bond (alpha to the ether oxygen) can result in the loss of a benzyl radical, forming the difluorocyclobutoxy oxonium ion at m/z 107 ([C₄H₅F₂O]⁺).
-
Aromatic Fragmentation: Subsequent fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77 ([C₆H₅]⁺) via the loss of a neutral acetylene molecule. Further fragmentation of the aromatic system can produce smaller, characteristic ions at m/z 65 ([C₅H₅]⁺) and m/z 39 ([C₃H₃]⁺).[2]
-
Cyclobutane Ring Fragmentation: The ion at m/z 107 may undergo further fragmentation through the loss of difluoroethene (C₂H₂F₂), a neutral loss of 64 Da, resulting in a fragment at m/z 43 .
Caption: Predicted GC-EI-MS Fragmentation of the Analyte.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
While GC-MS provides a fragmentation fingerprint, LC-MS is invaluable for analyzing samples in complex matrices or confirming molecular weight. The primary challenge for this compound is achieving efficient ionization via ESI due to its lack of acidic or basic sites.[12] Analysis will rely on the formation of adducts, such as the protonated molecule ([M+H]⁺ at m/z 199) or the sodium adduct ([M+Na]⁺ at m/z 221).
Tandem MS (MS/MS) Analysis:
Structural information is obtained by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID). The fragmentation of these even-electron ions follows different rules than the radical cations from EI.[9]
Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):
-
Neutral Loss of Difluorocyclobutanol: The most probable fragmentation of the protonated molecule (m/z 199) is the loss of the neutral difluorocyclobutanol molecule (C₄H₆F₂O, 108.0 u), leading to the formation of the benzyl cation at m/z 91 . Note that this is a benzyl cation, not the more stable tropylium ion typically formed in EI.
-
Neutral Loss of Benzyl Alcohol: A less likely pathway involves the loss of neutral benzyl alcohol (C₇H₈O, 108.0 u) to produce a protonated difluorocyclobutene ion at m/z 91 ([C₄H₅F₂]⁺). High-resolution mass spectrometry would be required to distinguish this from the C₇H₇⁺ fragment.
Caption: Workflow for LC-ESI-MS/MS Analysis.
Data Summary and Performance Comparison
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Principle | Hard Ionization (70 eV Electron Impact) | Soft Ionization (Electrospray) |
| Typical Ion Observed | Molecular Ion (M⁺•), Odd-Electron Fragments | Protonated Molecule ([M+H]⁺), Adducts ([M+Na]⁺) |
| Molecular Weight Info | Often inferred, as M⁺• can be weak or absent[9] | Directly observed, providing clear MW confirmation[9] |
| Fragmentation Level | Extensive, in-source fragmentation | Minimal in-source; requires MS/MS for fragments |
| Key Fragments (m/z) | 91 (Base Peak), 107, 77, 65, 43 | 91 (from CID of m/z 199) |
| Best Application | Definitive structural elucidation, library matching, purity assessment for volatile compounds.[13][14] | MW confirmation, analysis in complex biological or environmental matrices, quantification. |
| Primary Limitation | Potential absence of a clear molecular ion. | Poor ionization efficiency for non-polar analytes without ionizable groups.[12][15] |
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for structural confirmation and purity analysis.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity ethyl acetate.
-
GC System: Agilent 8890 GC (or equivalent).
-
Injector: 250 °C, Split mode (50:1 ratio), 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD (or equivalent).
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify the molecular ion at m/z 198 and confirm the presence of key fragments at m/z 91, 107, and 77. Compare the obtained spectrum against a library or predicted fragmentation pattern.
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is optimized for molecular weight confirmation and potential analysis in more complex mixtures.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of acetonitrile/water (50:50 v/v) to create a 1 mg/mL stock. Further dilute to 1 µg/mL using the mobile phase for infusion or injection.
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Linear gradient to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
MS Parameters (ESI+):
-
Ion Source: ESI in positive mode.
-
Capillary Voltage: 4.5 kV.
-
Source Temperature: 500 °C.
-
Full Scan (MS1): Scan from m/z 100-300 to identify the precursor ion ([M+H]⁺ at m/z 199 or [M+Na]⁺ at m/z 221).
-
Product Ion Scan (MS/MS):
-
Select m/z 199 as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to find the optimal energy for generating the key fragment at m/z 91.
-
Scan product ions from m/z 40-200.
-
-
-
Data Validation: Confirm the accurate mass of the precursor ion. The MS/MS spectrum should show a clear transition from the precursor (m/z 199) to the primary product ion (m/z 91).
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, a single technique provides an incomplete picture.
-
GC-EI-MS stands as the superior method for initial identification and structural elucidation. Its detailed, reproducible fragmentation pattern serves as a robust molecular fingerprint, ideal for confirming the covalent structure of the synthesized compound.
-
LC-ESI-MS/MS is the method of choice for unambiguous molecular weight determination and for analyses within complex matrices where chromatographic separation of non-volatile components is required. While challenged by the molecule's poor ionizability, the use of mobile phase additives and the power of tandem MS can provide the necessary confirmation.
For drug development professionals and researchers, employing these techniques synergistically constitutes a self-validating system. GC-MS confirms the structure through its fragments, while LC-MS confirms the mass of the intact molecule, together providing an unassailable analytical data package for this novel fluorinated compound.
References
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Dauben, W. G., Smith, J. H., & Saltiel, J. (1968). The mass spectral fragmentation patterns of cyclobutyl and cyclopropylcarbinyl methyl ethers and the methanolysis of bicyclobutane. Journal of Organic Chemistry.
- Talhi, O., et al. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.
- Matrix Scientific. This compound.
- Mohler, F. L., et al. Mass spectra of fluorocarbons.
- Weber, W. P., et al. Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions.
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- Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods.
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- Doc Brown's Chemistry. Mass spectrum of cyclobutane C4H8 fragmentation pattern.
- PubChem. Cyclobutyl ethyl ether. National Institutes of Health.
- Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.
- Jamróz, M. H., et al. Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO.
- Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.
- ResearchGate. GC/MS Parameters for Benzyl ether Analysis.
- Wincel, H., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.
- Chromatography Forum. LC-MS Benzyl Chloride Determination. (2017).
- Dasgupta, A. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed.
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The Cyclobutoxy Group: A Saturated Bioisostere for the Phenoxy Moiety in Drug Design
A Comparative Guide to Physicochemical Properties and Their Impact on Drug Development
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. The replacement of a phenyl ring with a saturated bioisostere, a concept often termed "escaping from flatland," has gained significant traction as a strategy to improve aqueous solubility, metabolic stability, and other crucial drug-like characteristics.[1] This guide provides an in-depth comparison of the physicochemical properties of compounds containing a cyclobutoxy group versus the analogous phenoxy group, offering insights for researchers, scientists, and drug development professionals.
The phenoxy group, an oxygen atom attached to a phenyl ring, is a common motif in a multitude of approved drugs and clinical candidates.[2] Its aromatic nature allows for π-π stacking interactions and can be crucial for target engagement. However, the planarity and lipophilicity of the phenyl ring can also introduce challenges, including poor solubility and susceptibility to oxidative metabolism.
Conversely, the cyclobutoxy group, a saturated four-membered ring attached to an oxygen atom, offers a three-dimensional, sp³-rich alternative. This structural change can profoundly influence a molecule's properties, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
At a Glance: Cyclobutoxy vs. Phenoxy Properties
To provide a clear quantitative comparison, the following table summarizes key physicochemical parameters for parent and simple ether derivatives of both moieties.
| Property | Cyclobutanol | Phenol | Cyclobutoxybenzene | Phenoxybenzene (Diphenyl Ether) |
| Structure | ||||
| Molecular Weight ( g/mol ) | 72.11 | 94.11[2] | 148.22 | 170.21[3] |
| Calculated LogP (cLogP) | 0.23[4] | 1.5[2] | 3.19 (Predicted) | 4.21[3] |
| Aqueous Solubility | Partially Soluble[4] | 83 g/L[5] | Lower than Phenoxybenzene (Predicted) | Low |
| pKa | ~15.3 (Predicted)[6] | ~10.0[7][8] | N/A | N/A |
| Topological Polar Surface Area (TPSA) (Ų) | 20.23 | 20.23 | 9.23 (Predicted) | 9.23 (Predicted) |
| Hydrogen Bond Donors | 1 | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
Note: Predicted values for Cyclobutoxybenzene were calculated using online chemical property prediction tools.
Delving Deeper: A Head-to-Head Comparison
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical parameter influencing membrane permeability, protein binding, and solubility.
-
Phenoxy Compounds: The aromatic nature of the phenyl ring contributes significantly to the lipophilicity of phenoxy-containing molecules. Diphenyl ether, for instance, has a high LogP of 4.21, indicating a strong preference for nonpolar environments.[3] This high lipophilicity can sometimes be a double-edged sword, leading to poor aqueous solubility and increased non-specific binding.
-
Cyclobutoxy Compounds: The replacement of the planar, aromatic phenyl ring with a saturated, three-dimensional cyclobutane ring generally leads to a reduction in lipophilicity. The predicted cLogP of cyclobutoxybenzene is significantly lower than that of diphenyl ether. This decrease in lipophilicity can be advantageous, potentially improving the aqueous solubility and reducing off-target hydrophobic interactions of a drug candidate.
The following diagram illustrates the structural difference and its impact on lipophilicity.
Caption: Bioisosteric replacement of a phenoxy with a cyclobutoxy group.
Aqueous Solubility
Aqueous solubility is paramount for the absorption of orally administered drugs.
-
Phenoxy Compounds: The hydrophobicity of the phenyl ring often limits the aqueous solubility of phenoxy-containing compounds. Phenol itself has a moderate solubility of 83 g/L, which decreases significantly with the addition of more hydrophobic substituents.[5]
-
Cyclobutoxy Compounds: The less lipophilic and more three-dimensional nature of the cyclobutoxy group is expected to disrupt crystal lattice packing and improve solvation in aqueous media, thereby enhancing solubility compared to its phenoxy counterpart. While cyclobutanol is described as partially soluble, the introduction of the cyclobutoxy group in place of a phenoxy group in a larger molecule is a recognized strategy to boost solubility.[4]
Acidity (pKa)
The acidity of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Phenols: Phenols are weakly acidic, with a pKa of approximately 10.[7][8] This acidity is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring.
-
Cyclobutanols: In contrast, cyclobutanol is a typical aliphatic alcohol with a much higher predicted pKa of around 15.3.[6] The cyclobutoxide anion lacks the resonance stabilization of the phenoxide ion, making the hydroxyl proton significantly less acidic. This difference in acidity can be critical in drug design, as it dictates whether a molecule will be ionized at physiological pH.
The diagram below illustrates the difference in conjugate base stability.
Caption: Comparison of conjugate base stability.
Metabolic Stability
Metabolic stability is a crucial factor determining the in vivo half-life and overall exposure of a drug.
-
Phenoxy Compounds: The electron-rich aromatic ring of phenoxy groups is often a primary site for oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and the formation of potentially reactive metabolites.
-
Cyclobutoxy Compounds: The replacement of the phenyl ring with a saturated cyclobutane ring removes this site of aromatic oxidation. The sp³-hybridized carbons of the cyclobutane ring are generally more resistant to CYP-mediated metabolism, which can lead to a significant improvement in metabolic stability and a longer in vivo half-life.
Experimental Protocols
To empirically determine and compare the physicochemical properties of novel cyclobutoxy and phenoxy-containing compounds, the following standard experimental protocols are recommended.
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions).
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them overnight and then separating the layers.
-
-
Partitioning:
-
Add a small aliquot of the compound's stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Let the vial stand to allow for complete phase separation. Centrifugation can be used to expedite this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous).
-
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
-
Analysis:
-
Dilute the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Result:
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound in a low concentration of organic solvent (e.g., <0.5% DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution to the mixture of microsomes and the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The choice between incorporating a cyclobutoxy or a phenoxy group into a drug candidate is a nuanced decision that depends on the specific goals of the drug discovery program. The phenoxy group offers established interactions and synthetic accessibility, while the cyclobutoxy moiety provides a powerful tool to mitigate common liabilities associated with aromatic rings. By "escaping from flatland," medicinal chemists can leverage the sp³-rich, three-dimensional nature of the cyclobutoxy group to enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity. The comparative data and experimental protocols presented in this guide serve as a valuable resource for making informed decisions in the design and optimization of next-generation therapeutics.
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Kozyra, P., & Pitucha, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences, 23(15), 8666. [Link]
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Pearson+. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved from [Link]
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LibreTexts Chemistry. (2020). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]
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Wille, D. R., & Carreira, E. M. (2021). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 5(10), 735-751. [Link]
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The Difluorocyclobutane Motif: A Strategic Bioisosteric Alternative to the Phenyl Group for Enhanced Drug Properties
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of key structural motifs to optimize the pharmacological profile of a lead compound is a cornerstone of successful drug design.[1] The phenyl group, a ubiquitous scaffold in a vast number of bioactive molecules, often presents challenges related to metabolic instability and suboptimal physicochemical properties.[2] As the field increasingly seeks to explore three-dimensional chemical space to enhance drug-like properties, saturated bioisosteres have emerged as powerful tools.[3] Among these, the 1,1-difluorocyclobutane moiety offers a compelling alternative to the phenyl ring, providing a unique combination of steric and electronic properties that can lead to significant improvements in a drug candidate's performance.
This guide provides an in-depth comparison of the biological and physicochemical properties of difluorocyclobutane analogs versus their phenyl counterparts. Drawing upon experimental data from the literature, we will explore the causal relationships behind the observed differences in performance and provide detailed protocols for the key experiments used to evaluate these critical parameters.
From Flatland to 3D: The Rationale for Phenyl Bioisosteres
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic characteristics to retain or enhance biological activity, is a fundamental strategy in drug discovery.[4] The move away from planar aromatic systems, often referred to as "escaping from flatland," is driven by the desire to improve properties such as aqueous solubility, metabolic stability, and binding affinity through better three-dimensional complementarity with protein binding pockets.[3] Saturated rings, like cyclobutane, introduce a greater degree of sp³ character, which has been correlated with higher clinical success rates.
The introduction of geminal fluorine atoms onto the cyclobutane ring further refines its properties. The high electronegativity of fluorine creates a strong C-F bond, which can block sites of metabolic oxidation.[5] Furthermore, the electron-withdrawing nature of the difluoro group can modulate the pKa of neighboring functionalities and alter the molecule's overall polarity and lipophilicity.[6]
Structural comparison of a phenyl and a difluorocyclobutane analog.
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a phenyl ring with a difluorocyclobutane moiety is often driven by the desire to fine-tune a molecule's physicochemical properties. Below is a summary of the key differences and their implications for drug development.
| Property | Phenyl Ring | 1,1-Difluorocyclobutane | Rationale for Biological Impact |
| Shape | Planar | Three-dimensional, puckered | The 3D geometry can provide a better steric fit into a protein's binding pocket, potentially increasing binding affinity and selectivity. |
| Lipophilicity (cLogP) | Moderately lipophilic | Generally less lipophilic | Lower lipophilicity can lead to improved aqueous solubility and a more favorable overall ADME profile. |
| Metabolic Stability | Prone to oxidation by CYP enzymes | More resistant to oxidative metabolism | The strong C-F bonds block common sites of metabolic attack, leading to a longer half-life and reduced clearance. |
| Dipole Moment | Low | Significant dipole moment | The introduction of a dipole can alter interactions with the protein target and affect membrane permeability. |
| pKa of Proximal Amines | Unaffected | Lowered due to inductive effect | The electron-withdrawing difluoro group can decrease the basicity of nearby amines, which can improve cell permeability and reduce off-target effects at physiological pH.[6] |
Case Study: Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere in an LpPLA2 Inhibitor
While direct, publicly available head-to-head data for a difluorocyclobutane versus a phenyl analog in a single drug candidate is limited, a compelling case study involving the related saturated bioisostere, bicyclo[1.1.1]pentane (BCP), highlights the potential benefits of this strategy. In a study on inhibitors of lipoprotein-associated phospholipase A2 (LpPLA2), a phenyl group in a potent inhibitor was replaced with a BCP moiety.[2]
The BCP analog demonstrated a significant improvement in key physicochemical and pharmacokinetic properties while maintaining high potency.[2] This example serves as a strong validation for the "escape from flatland" approach and provides a rationale for exploring other saturated bioisosteres like difluorocyclobutane.
| Parameter | Phenyl Analog | BCP Analog | Improvement |
| LpPLA₂ Potency (pIC₅₀) | 10.2 | 9.4 | Maintained high potency |
| Aqueous Solubility (Kinetic, pH 7.4) | 8 µM | 74 µM | 9-fold increase |
| Permeability (PAMPA) | 230 nm/s | 705 nm/s | 3-fold increase |
| Human Liver Microsomal Stability | - | Low Clearance (1.22 mL/min/g) | Demonstrates metabolic stability |
Data sourced from a study on LpPLA2 inhibitors.[2]
Experimental Protocols for Comparative Evaluation
To rigorously compare the biological activity of a difluorocyclobutane analog with its phenyl counterpart, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Experimental workflow for comparing phenyl and difluorocyclobutane analogs.
Protocol 1: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (K_D) of the test compounds to the purified target protein.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Binding: Flow solutions of the phenyl and difluorocyclobutane analogs at various concentrations over the sensor surface.
-
Detection: Measure the change in the refractive index at the surface as the compounds bind to the immobilized protein. This change is recorded as a change in the SPR signal (in response units, RU).
-
Data Analysis: Determine the dissociation constant (K_D) by analyzing the binding response at different analyte concentrations. A lower K_D value indicates a higher binding affinity.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsome Assay)
Objective: To assess the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation: Incubate the phenyl and difluorocyclobutane analogs (e.g., at 1 µM) with human liver microsomes in a phosphate buffer at 37°C.
-
Initiation: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: Centrifuge the samples and analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t_½) and intrinsic clearance from the rate of disappearance of the compound. A longer half-life indicates greater metabolic stability.
Protocol 3: Cell-Free Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To predict the passive membrane permeability of the compounds.
Methodology:
-
Membrane Preparation: Coat a filter plate with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add a solution of the phenyl or difluorocyclobutane analog to the donor wells of the plate.
-
Incubation: Place the donor plate on top of an acceptor plate containing buffer and incubate.
-
Quantification: After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Data Analysis: Calculate the permeability coefficient (P_e) based on the amount of compound that has crossed the artificial membrane. A higher P_e value indicates greater passive permeability.
Conclusion
The replacement of a phenyl ring with a 1,1-difluorocyclobutane moiety represents a promising strategy for overcoming common challenges in drug discovery, particularly those related to metabolic stability and physicochemical properties. While direct, comprehensive comparative data for a matched pair of analogs is not always readily available in the public domain, the underlying principles of bioisosterism and the demonstrated success of related saturated bioisosteres provide a strong rationale for the exploration of this motif. The experimental protocols outlined in this guide offer a robust framework for the head-to-head evaluation of such analogs, enabling researchers to make data-driven decisions in the pursuit of safer and more effective medicines.
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The Difluorocyclobutoxy Group: A Guide to Enhancing Metabolic Stability in Drug Discovery
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant search for molecular motifs that can confer advantageous pharmacokinetic properties upon drug candidates. Among these, metabolic stability stands as a critical parameter, dictating the longevity and consistency of a drug's action in the body. This guide provides an in-depth exploration of the difluorocyclobutoxy group, a burgeoning functional moiety in drug design, and objectively compares its performance in enhancing metabolic stability against other commonly employed bioisosteres. Through a synthesis of mechanistic insights, comparative data, and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy this promising group in their quest for optimized drug candidates.
The Challenge of Metabolic Lability and the Rise of Fluorinated Bioisosteres
A significant hurdle in drug development is the rapid metabolism of promising compounds by enzymes in the body, primarily the cytochrome P450 (CYP) superfamily located in the liver. This metabolic breakdown can lead to a short duration of action, low bioavailability, and the formation of potentially toxic metabolites. Consequently, medicinal chemists often seek to "block" these metabolic "soft spots" by modifying the chemical structure of a drug candidate.
One of the most successful strategies to enhance metabolic stability is the introduction of fluorine atoms into a molecule. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This has led to the widespread use of fluorinated functional groups as bioisosteres—substituents that retain the desired biological activity of the parent molecule while altering its physicochemical properties, including its metabolic fate.
The Difluorocyclobutoxy Group: A Strategic Alternative
The difluorocyclobutoxy group, particularly the 3,3-difluorocyclobutoxy moiety, has emerged as an attractive bioisostere for sterically demanding and metabolically susceptible groups, such as the tert-butyl or cyclopentyloxy groups. Its appeal lies in a unique combination of steric bulk, which can be crucial for receptor binding, and the inherent metabolic robustness conferred by the geminal difluoride substitution.
The rationale behind its enhanced stability is twofold:
-
Steric Hindrance: The cyclobutyl ring itself provides a degree of steric shielding to the ether linkage, making it less accessible to metabolizing enzymes.
-
Electronic Effects of Fluorine: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which deactivates the adjacent C-H bonds towards oxidative metabolism. This "metabolic blocking" is a key advantage of fluorinated motifs.
Comparative Metabolic Stability: A Data-Driven Analysis
While direct, comprehensive comparative studies on the difluorocyclobutoxy group are still emerging in the literature, we can draw valuable insights from related structures and foundational principles of metabolic stability. The following sections compare the difluorocyclobutoxy group with other common bioisosteres, supported by available experimental data.
Difluorocyclobutoxy vs. Non-Fluorinated Cycloalkoxy Groups
The primary advantage of the difluorocyclobutoxy group over its non-fluorinated counterparts, such as cyclobutoxy and cyclopentyloxy, is its increased resistance to oxidative metabolism. In a study focused on optimizing phosphodiesterase-4 (PDE4) inhibitors, the replacement of a metabolically labile cyclopentyloxy group with a cyclobutyloxy group, and further with a difluoromethoxy group, led to a significant reduction in the formation of reactive metabolites.[1] This suggests a general trend where fluorination of alkoxy groups enhances metabolic stability.
Table 1: Qualitative Comparison of Metabolic Stability
| Functional Group | Expected Metabolic Stability | Key Metabolic Pathways | Rationale |
| Cyclopentyloxy | Low to Moderate | Ring hydroxylation, O-dealkylation | Abundant C-H bonds susceptible to CYP-mediated oxidation. |
| Cyclobutoxy | Low to Moderate | Ring hydroxylation, O-dealkylation | Similar to cyclopentyloxy, though ring strain may slightly alter metabolism. |
| Difluorocyclobutoxy | High | Potentially minor ring hydroxylation at non-fluorinated positions, O-dealkylation (retarded) | Geminal difluorides block a primary site of oxidation and electronically deactivate adjacent positions. |
Difluorocyclobutoxy vs. tert-Butoxy Group
The tert-butyl group is a common bulky substituent in drug design, but it is often a metabolic liability due to the presence of nine susceptible C-H bonds. The difluorocyclobutoxy group can serve as a valuable, more stable bioisostere.
Table 2: Illustrative Comparison of Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)
| Compound Analogue | Functional Group | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Reference |
| PDE4 Inhibitor Analogue 1 | Cyclopentyloxy | High (Specific value not provided, but implied to be a liability) | [1] |
| PDE4 Inhibitor Analogue 2 | Cyclobutyloxy | Moderate (Improved over cyclopentyloxy) | [1] |
| PDE4 Inhibitor Analogue 3 | Difluoromethoxy | Low (Significantly improved metabolic stability) | [1] |
Note: The data in Table 2 is illustrative of the general principle of fluorination enhancing metabolic stability in alkoxy groups, as direct comparative data for the difluorocyclobutoxy group was not available in the cited literature.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of a drug candidate containing a difluorocyclobutoxy group, a series of standardized in vitro assays are indispensable. These assays provide quantitative data on the rate of metabolism, which is crucial for predicting in vivo pharmacokinetic behavior.
Liver Microsomal Stability Assay
This is the most common initial screen for metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine pooled human liver microsomes (HLM), a phosphate buffer (pH 7.4), and the test compound dissolved in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for CYP enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Causality Behind Experimental Choices:
-
Pooled HLM: Using microsomes from multiple donors averages out individual variability in enzyme expression and activity.
-
NADPH: This cofactor is essential for the catalytic cycle of CYP enzymes. Its addition initiates the metabolic process.
-
Internal Standard: This is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and provide a more physiologically relevant model as they contain both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes, as well as transporters.
Step-by-Step Methodology:
-
Hepatocyte Suspension: Prepare a suspension of cryopreserved or fresh hepatocytes in a suitable incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a shaking water bath or on an orbital shaker.
-
Time-Point Sampling: At specified time points, remove aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent.
-
Sample Processing: Homogenize or lyse the cells to release the compound and any metabolites. Centrifuge to remove cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal assay, determine the rate of disappearance to calculate the half-life and intrinsic clearance.
Trustworthiness of the Protocol:
This protocol is self-validating through the inclusion of positive and negative controls. A rapidly metabolized compound (positive control) should show a significant decrease in concentration over time, while a metabolically stable compound (negative control) should remain largely unchanged.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: The metabolic blocking effect of the difluorocyclobutoxy group.
Conclusion and Future Perspectives
The strategic incorporation of the difluorocyclobutoxy group represents a promising avenue for medicinal chemists to enhance the metabolic stability of drug candidates. By leveraging the inherent strength of the C-F bond and the electronic deactivation of adjacent positions, this moiety can effectively shield a molecule from rapid enzymatic degradation. While more direct comparative data is needed to fully elucidate its advantages over a wider range of bioisosteres, the available evidence and underlying chemical principles strongly support its utility in drug design.
As our understanding of drug metabolism continues to evolve, so too will the strategies to optimize for metabolic stability. The difluorocyclobutoxy group is a testament to the power of fluorine chemistry in modern drug discovery and serves as a valuable tool in the development of safer and more effective medicines. Researchers are encouraged to employ the detailed experimental protocols outlined in this guide to rigorously assess the metabolic fate of their novel compounds and make data-driven decisions in the lead optimization process.
References
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Journal of Medicinal Chemistry. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
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Metabolic Stability. Frontage Laboratories. [Link]
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Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
-
Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ACS Medicinal Chemistry Letters. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of ((3,3-Difluorocyclobutoxy)methyl)benzene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of a novel molecular entity is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its structure and purity. This guide provides an in-depth, logic-driven workflow for the analytical validation of ((3,3-difluorocyclobutoxy)methyl)benzene, a compound featuring the increasingly important gem-difluorocyclobutyl moiety. We will move beyond rote protocols to dissect the causality behind our choice of analytical techniques, demonstrating how a multi-faceted approach creates a self-validating system essential for advancing a compound in the development pipeline.
The gem-difluoroalkyl group is a prized motif in medicinal chemistry, often introduced to modulate physicochemical properties like lipophilicity and metabolic stability. Validating the successful synthesis of building blocks like this compound is therefore non-negotiable. Our validation strategy is built on a logical progression, beginning with absolute structural confirmation and culminating in a quantitative assessment of purity.
Caption: Overall logical workflow for compound validation.
Part 1: Primary Structural Confirmation – The Foundational Questions
Before assessing purity, we must unequivocally answer the question: "Did we synthesize the correct molecule?" For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, supported by Mass Spectrometry (MS) for molecular weight verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR provides an unparalleled, non-destructive view of the molecule's atomic connectivity. For this compound (C₁₁H₁₂F₂O), a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is required to account for every atom in the proposed structure.
Expertise & Causality: We use ¹H NMR to map the proton environment, ¹³C NMR to confirm the carbon backbone, and, critically, ¹⁹F NMR to verify the presence and environment of the fluorine atoms—the key feature of this moiety. The coupling patterns between these nuclei provide definitive proof of connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power and clean spectral window.[1]
-
Internal Standard: Add a trace amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse program with 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024-2048 scans may be necessary for a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and usually requires only 32-64 scans.
Trustworthiness: Predicted vs. Experimental Data
The core of a self-validating system lies in comparing experimental data against a well-reasoned hypothesis. Below is a table of predicted NMR signals for the target structure.
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration/Coupling (J in Hz) | Assignment |
| ¹H | 7.25 - 7.40 | m | 5H | Ar-H |
| 4.55 | s | 2H | O-CH₂ -Ph | |
| 4.20 | quint | 1H, JHF ≈ 7-9 Hz | CH -O | |
| 2.50 - 2.70 | m | 4H | CH₂ -CF₂-CH₂ | |
| ¹³C | 138.0 | s | - | Ar-C (quaternary) |
| 128.5 | s | - | Ar-C H | |
| 127.8 | s | - | Ar-C H | |
| 127.6 | s | - | Ar-C H | |
| 120.5 | t | ¹JCF ≈ 240-250 Hz | C F₂ | |
| 72.0 | s | - | O-C H₂-Ph | |
| 70.5 | t | ²JCF ≈ 25-30 Hz | C H-O | |
| 35.0 | t | ²JCF ≈ 20-25 Hz | C H₂-CF₂-C H₂ | |
| ¹⁹F | -90 to -110 | t | JHF ≈ 7-9 Hz | CF₂ |
Note: Predicted values are based on standard chemical shift tables and data from similar fluorinated cyclobutane structures.[1]
The observation of a triplet in the ¹³C spectrum with a large coupling constant (¹JCF) is definitive proof of the CF₂ group. Similarly, the triplet in the ¹⁹F spectrum, arising from coupling to the two adjacent methylene protons, confirms the cyclobutane ring structure.
Mass Spectrometry (MS): The Molecular Weight Check
While NMR defines the structure, MS provides orthogonal confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z).
Expertise & Causality: We use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecule and observe the molecular ion, confirming the overall elemental composition. This is a rapid and highly accurate method for molecular weight determination.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI-MS instrument operating in positive ion mode.
-
Data Analysis: Look for the molecular ion peak. For C₁₁H₁₂F₂O (Exact Mass: 198.0856), expect to see:
-
[M+H]⁺: m/z 199.0934
-
[M+Na]⁺: m/z 221.0753
-
The observation of a peak matching one of these calculated exact masses to within 5 ppm provides high confidence in the assigned molecular formula.
Part 2: Orthogonal Purity Assessment & Impurity Profiling
With the structure confirmed, we shift our focus to purity. A single analytical method is insufficient to declare a compound "pure." We employ an orthogonal approach, using two techniques with different separation mechanisms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to build a robust and trustworthy purity profile.[2]
Caption: Orthogonal workflow for robust purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Profile
Expertise & Causality: GC-MS is the ideal choice for analyzing thermally stable and volatile compounds like benzylic ethers.[3][4] It separates components based on their boiling points and provides mass spectra for each, allowing for both quantification (by peak area) and identification of volatile impurities.
Experimental Protocol: GC-MS
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Injector: Set to 250 °C with a 1 µL injection in split mode (e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Detector: Use electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Trustworthiness: Expected Results and Impurity Identification
The key fragmentation pathway for benzylic ethers is the cleavage of the C-O bond to form the highly stable benzyl or tropylium cation.[5][6]
| Retention Time (min) | Area % | Key MS Fragments (m/z) | Tentative Identification |
| ~8.5 | 99.7% | 198 (M⁺) , 107, 91 (Base Peak) , 65 | This compound |
| ~3.2 | 0.15% | 108, 90, 79 | 3,3-Difluorocyclobutanol (Starting Material) |
| ~4.5 | 0.10% | 170, 91 (Base Peak) | Benzyl Bromide (Starting Material) |
| ~12.1 | 0.05% | 289, 198, 91 (Base Peak) | Dibenzyl Ether (Side Product) |
The presence of the molecular ion (m/z 198) and a dominant base peak at m/z 91 (C₇H₇⁺) would strongly support the identity of the main peak.
High-Performance Liquid Chromatography (HPLC): The Purity Gold Standard
Expertise & Causality: HPLC is the cornerstone of pharmaceutical purity analysis, particularly for its high precision and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] We use a reversed-phase method, which separates compounds based on their polarity.
Experimental Protocol: RP-HPLC with UV Detection
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to 254 nm, where the benzene ring absorbs strongly.
-
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For regulatory filings, a more rigorous analysis with relative response factors would be required.
Trustworthiness: Comparative Data
The HPLC data provides an orthogonal purity value. Any impurities detected here that were not seen in GC-MS are likely non-volatile or thermally unstable.
| Retention Time (min) | Area % (at 254 nm) | Tentative Identification |
| 6.2 | 99.6% | This compound |
| 2.1 | 0.2% | More polar impurity (e.g., starting alcohol) |
| 8.9 | 0.2% | Less polar impurity (e.g., side product) |
If the purity values from GC-MS (99.7%) and HPLC (99.6%) are in close agreement, we can have very high confidence in the material's quality.
Conclusion: A Synthesis of Evidence
The validation of a synthetic product is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. By following a logical workflow—first confirming structure with NMR and MS, then quantifying purity with both GC-MS and HPLC—we create a robust, self-validating data package. This rigorous approach ensures that researchers and drug developers are working with a well-characterized molecule, providing the solid analytical foundation necessary for advancing scientific discovery.
References
-
Re-evaluation of analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. PubMed. [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
Structural Assignment of Fluorocyclobutenes by ¹⁹F NMR Spectroscopy. Semantic Scholar. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
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13C NMR Spectroscopy. Thieme. [Link]
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Benzylic Ether Definition. Fiveable. [Link]
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Mass spectrum of methylbenzene. Doc Brown's Chemistry. [Link]
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- 3. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
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- 6. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Impact of Gem-Difluorination on Lipophilicity: A Comparative Guide to ((3,3-Difluorocyclobutoxy)methyl)benzene
In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET). The introduction of fluorine into drug candidates is a well-established strategy to fine-tune these characteristics.[1] This guide provides an in-depth assessment of the lipophilicity of ((3,3-Difluorocyclobutoxy)methyl)benzene, a motif of growing interest, by comparing it with key structural analogs.
The gem-difluoroalkyl group is often employed as a bioisostere for carbonyl groups or as a replacement for metabolically vulnerable ethers.[2] Specifically, the 3,3-difluorocyclobutane unit is explored as a tool to modulate lipophilicity and metabolic stability while maintaining or improving biological activity.[3] This guide will present comparative data, detail the gold-standard experimental methods for determining lipophilicity, and explain the underlying principles that govern the observed differences, providing researchers with the insights needed to make informed decisions in molecular design.
Comparative Analysis of Lipophilicity (logP)
| Compound Name | Structure | LogP Type | LogP Value |
| Benzyl ethyl ether | Experimental | 2.16 | |
| (Cyclobutoxymethyl)benzene | cLogP (XLogP3) | 2.6 | |
| ((3-Fluorocyclobutoxy)methyl)benzene | cLogP (XLogP3) | 2.5 | |
| This compound | cLogP (XLogP3) | 2.8 |
Analysis of the Data:
-
Cyclization vs. Acyclic Ether: The transition from the acyclic Benzyl ethyl ether (LogP: 2.16) to its cyclic counterpart, (Cyclobutoxymethyl)benzene (cLogP: 2.6), results in a notable increase in lipophilicity. This is attributed to the reduction in conformational flexibility and the shielding of the polar ether oxygen by the rigid cyclobutane ring, which presents a more hydrocarbon-like surface area.
-
Monofluorination: The introduction of a single fluorine atom in ((3-Fluorocyclobutoxy)methyl)benzene (cLogP: 2.5) leads to a slight decrease in calculated lipophilicity compared to the non-fluorinated cyclobutyl analog (cLogP: 2.6)[4]. This may seem counterintuitive, as fluorine is highly electronegative. However, the introduction of a single polar C-F bond can, in some contexts, increase the overall polarity of the molecule enough to slightly favor the aqueous phase, or alter the conformation in a way that exposes the polar ether group more readily.
-
Gem-Difluorination: The addition of a second fluorine atom at the same position in this compound (cLogP: 2.8) significantly increases lipophilicity, surpassing both the non-fluorinated and monofluorinated cyclic analogs. The gem-difluoro group effectively shields the polar C-O-C ether linkage and reduces the hydrogen bond accepting capacity of the oxygen atom through strong electron withdrawal. This dual effect diminishes the molecule's affinity for water and enhances its partitioning into the octanol phase. The lipophilicity is now substantially higher than the parent acyclic ether.
Experimental Protocols for Lipophilicity Determination
To ensure scientific rigor, any calculated logP values should ideally be confirmed by experimental determination. The two most common and accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: OECD 107 Shake-Flask Method
The shake-flask method is considered the "gold standard" for its direct measurement of partitioning. It is most accurate for compounds with logP values in the range of -2 to 4.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated directly from the ratio.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Saturate high-purity n-octanol with water by shaking the two and allowing them to separate for at least 24 hours.
-
Similarly, saturate purified water (e.g., Milli-Q) with n-octanol. If the compound is ionizable, use a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) to ensure the compound remains in its neutral form.
-
-
Test Substance Preparation:
-
Prepare a stock solution of the test substance in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase to avoid self-association.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a known volume of the water-saturated n-octanol stock solution and a known volume of the n-octanol-saturated water.
-
The OECD 107 guideline recommends performing three runs with different volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol:water) to ensure the final logP is independent of the ratio.
-
Use duplicate vessels for each condition.
-
-
Equilibration:
-
Agitate the vessels at a constant temperature (e.g., 25°C ± 1°C) on a mechanical shaker. Shaking should be gentle enough to avoid emulsification but vigorous enough to ensure partitioning. An equilibration time of 24 hours is common, but this should be determined empirically.
-
-
Phase Separation:
-
Centrifuge the vessels at a moderate speed until the two phases are clearly and completely separated. Emulsions can be a significant source of error.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test substance in each aliquot using a suitable analytical technique (e.g., HPLC-UV, GC-MS). A calibration curve for each phase is required.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq).
-
P = C_oct / C_aq
-
logP = log10(P)
-
The final logP should be reported as the average of the replicate determinations, which should fall within a range of ± 0.3 units.
-
Caption: Workflow for the OECD 107 Shake-Flask logP determination method.
Protocol 2: RP-HPLC Method for logP Estimation
The RP-HPLC method is an indirect but high-throughput technique for estimating logP. It is particularly useful for series of analogs and requires very little compound.
Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value. A calibration curve is built using standards with well-established logP values, and the logP of the unknown compound is interpolated from its retention time.
Step-by-Step Methodology:
-
System Setup:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: A high-quality C18 (octadecylsilyl) column is most common (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). For isocratic elution, several different organic/aqueous ratios are run.
-
-
Calibration Standards:
-
Select a set of 5-8 commercially available compounds with reliable, experimentally determined logP values that span the expected range of your test compound.
-
Prepare individual stock solutions of each standard and the test compound in a suitable solvent (e.g., methanol).
-
-
Chromatographic Analysis:
-
Isocratic Method:
-
Set the mobile phase composition (e.g., 70:30 Methanol:Water).
-
Inject each standard and the test compound individually and record the retention time (t_R).
-
Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).
-
Repeat this process for several other mobile phase compositions (e.g., 60:40, 50:50).
-
-
Gradient Method: A faster alternative where a linear gradient (e.g., 5% to 95% organic modifier over 15 minutes) is used. This is often preferred for high-throughput screening.[5]
-
-
Data Processing and Calculation:
-
For each compound at each isocratic condition, calculate the capacity factor, k:
-
k = (t_R - t_0) / t_0
-
-
For each isocratic run, plot log(k) for the standards against their known logP values. This should yield a linear relationship.
-
Extrapolate this linear regression to 100% aqueous phase (0% organic modifier) to find the theoretical capacity factor in pure water, log(k_w).
-
Plot the calculated log(k_w) values for all standards against their literature logP values. This is the final calibration curve.
-
Using the log(k_w) of the test compound, interpolate its logP value from this final calibration curve.
-
Caption: Workflow for logP estimation using the RP-HPLC method.
Conclusion and Field Insights
The comparative analysis clearly indicates that the gem-difluorination on the cyclobutyl ring of this compound is predicted to significantly increase its lipophilicity compared to its non-fluorinated and monofluorinated analogs. This strategic fluorination offers medicinal chemists a powerful tool to modulate a molecule's properties.[6] The increase in logP from 2.6 (non-fluorinated) to 2.8 (difluorinated) can be the difference that enhances membrane permeability, improves passage across the blood-brain barrier, or alters protein binding by favoring hydrophobic interactions.
However, it is crucial to recognize that this increased lipophilicity is not without potential trade-offs. Excessively high logP values can lead to poor aqueous solubility, increased metabolic turnover by CYP450 enzymes, and non-specific binding to off-target proteins. Therefore, the use of the 3,3-difluorocyclobutoxy motif should be a carefully considered decision, guided by empirical data. The experimental protocols detailed in this guide provide the framework for generating such crucial data, enabling researchers to validate computational predictions and confidently advance their drug discovery programs.
References
-
Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
-
PubChem. Compound Summary for CID 66868896, ((3-Fluorocyclobutoxy)methyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 137495, (Cyclobutoxymethyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 10873, Benzyl ethyl ether. National Center for Biotechnology Information. [Link]
-
Singh, I., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
PubChem. Compound Summary for CID 57608221, this compound. National Center for Biotechnology Information. [Link]
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Kozytskyi, A. V., et al. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives.... ResearchGate. [Link]
-
Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Google Patents. High throughput HPLC method for determining Log P values.
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72). [Link]
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Fallacara, C. R., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
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Gualdani, R., et al. (n.d.). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. ChemRxiv. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Difluorocyclobutoxy-Containing Molecules
Introduction: The Strategic Role and Crystallographic Nuances of the Difluorocyclobutoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorinated functional groups can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the gem-difluorocyclobutoxy group has gained significant traction as a bioisostere and a conformational constraint. Its rigid, puckered four-membered ring, decorated with two highly electronegative fluorine atoms, offers a unique combination of steric and electronic properties. A prime example of its application is in the clinical-stage glutaminase-1 (GLS-1) inhibitor, IPN60090 (IACS-6274), where this moiety is a key structural feature.[1][2][3]
However, the very attributes that make the difluorocyclobutoxy group attractive for drug design introduce distinct challenges and considerations for structural elucidation by single-crystal X-ray diffraction. The presence of multiple C-F bonds, potential for ring puckering disorder, and influence on intermolecular interactions necessitate a tailored crystallographic approach.
This guide provides an in-depth, experience-driven comparison of crystallographic strategies for molecules bearing the difluorocyclobutoxy group. We will dissect the influence of this moiety on crystal packing, detail field-proven experimental protocols, and present a comparative analysis against other common substituents. The methodologies and insights herein are grounded in established crystallographic principles to provide researchers with a robust framework for successfully determining and interpreting these complex structures.
The Difluorocyclobutoxy Effect: Impact on Crystal Packing and Intermolecular Forces
The introduction of a difluorocyclobutoxy group fundamentally alters the landscape of non-covalent interactions that govern crystal lattice formation. Understanding these effects is paramount to anticipating crystallization behavior and interpreting the final structure.
-
Dominance of Weak Interactions: The fluorine atoms are poor hydrogen bond acceptors. Consequently, crystal packing is often dictated by a network of weaker, yet cumulatively significant, interactions such as C-H···F contacts and dipole-dipole interactions. The strong polarization of the C-F bonds creates a significant local dipole, which can guide the supramolecular assembly.
-
Conformational Rigidity and Disorder: The cyclobutane ring is not planar and exists in a puckered conformation. While the ring's rigidity can limit the overall conformational freedom of the molecule, the ring itself can be disordered in the crystal lattice, flipping between two puckered states. This disorder must be correctly identified and modeled during structure refinement.
-
Frustration of π-Stacking: Unlike planar aromatic rings, the three-dimensional nature of the difluorocyclobutoxy group can sterically hinder efficient π-π stacking interactions, often leading to herringbone or other packing motifs where dipole-dipole and weaker contacts predominate.
Experimental Workflow: A Validated Pathway from Crystal to Structure
A successful crystallographic study of a difluorocyclobutoxy-containing molecule is a multi-stage process, where decisions at each step are critical for the quality of the final model. The following workflow represents a best-practice approach.
Figure 1: A comprehensive workflow for single-crystal X-ray diffraction, from initial crystallization to final structure validation.
Part 1: Protocol for High-Quality Crystal Growth
Obtaining diffraction-quality crystals is the most crucial and often unpredictable step. The physicochemical properties imparted by the difluorocyclobutoxy group demand a thorough screening approach.
Detailed Protocol: Sitting Drop Vapor Diffusion
-
Rationale: This method allows for the slow and controlled increase in concentration of the analyte, which is ideal for growing well-ordered single crystals.
-
Preparation:
-
Prepare a stock solution of the purified compound at a high concentration (e.g., 20-50 mg/mL) in a soluble, volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Prepare a 96-well crystallization screen with a diverse range of reservoir solutions (precipitants, buffers, and salts).
-
-
Execution:
-
Using a robotic or manual liquid handler, dispense 100 µL of each reservoir solution into the corresponding well of a sitting drop plate.
-
In the adjacent drop post, mix 200 nL of the compound stock solution with 200 nL of the reservoir solution.
-
Seal the plate and store it in a temperature-controlled, vibration-free environment (e.g., 20°C).
-
-
Monitoring & Optimization:
-
Monitor the drops for crystal formation daily for the first week, then weekly.
-
Once initial "hits" (microcrystals, needles, or plates) are identified, perform optimization screens around those conditions by varying the precipitant concentration, pH, and compound-to-reservoir ratio.
-
Self-Validation: The protocol is self-validating. The appearance of well-formed, single crystals with sharp edges under microscopic examination indicates a successful crystallization condition. Poorly formed or amorphous precipitate suggests the need for further optimization.
Part 2: Protocol for Optimal Data Collection
The quality of the diffraction data directly impacts the accuracy of the final structure. For fluorinated compounds, a meticulous data collection strategy is non-negotiable.
Key Experimental Parameters & Justification
| Parameter | Recommended Setting | Causality and Rationale |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo radiation provides higher resolution data, which is crucial for resolving weakly scattering features. Cu radiation offers higher flux, beneficial for very small or weakly diffracting crystals, but increases absorption effects. |
| Temperature | 100 K (Cryogenic) | Reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. This is critical for accurately modeling potentially disordered atoms like those in the cyclobutyl ring. |
| Exposure Time | 0.2 - 1.0 seconds/frame | Must be optimized to maximize signal-to-noise while avoiding detector saturation, especially for strong, low-angle reflections. |
| Data Redundancy | > 4 (ideally > 6) | High redundancy improves data quality by allowing for better scaling and averaging out random errors, which is essential for accurately determining the positions of weakly scattering hydrogen atoms and resolving disorder. |
| Resolution | At least 0.8 Å | High-resolution data is necessary to accurately model the electron density of the fluorine atoms and to observe any subtle anisotropic effects in atomic displacement. |
Part 3: Structure Solution and Refinement
This phase transforms raw diffraction spots into a chemically meaningful 3D model. The refinement of a difluorocyclobutoxy-containing structure requires special attention.
Figure 2: The iterative cycle of crystallographic refinement, highlighting key steps for model improvement.
Special Refinement Consideration: Modeling Disorder
If the difference electron density map (Fo-Fc) shows significant positive and negative peaks around the cyclobutyl ring and the atomic displacement parameters (ADPs) are elongated, it strongly suggests disorder.
-
Identify Components: Locate the alternative positions for the disordered atoms. For a cyclobutyl ring, this is often a "flip" to the alternate puckered conformation.
-
Use PART Instructions: In the refinement software (e.g., SHELXL), assign the atoms of the first conformation to PART 1 and the second to PART 2.
-
Refine Occupancy: The occupancies of the two parts are refined using a free variable (e.g., 21 for PART 1 and -21 for PART 2), ensuring their sum is constrained to 1.0.
-
Apply Restraints: It is crucial to apply geometric restraints (e.g., SADI, DFIX) to maintain sensible bond lengths and angles for both disordered components, as the data-to-parameter ratio is less favorable for a disordered model.
-
Validate: The final model should have a flat difference map and reasonable ADPs for all atoms.
Comparative Analysis: The Crystallographic Signature of the Difluorocyclobutoxy Group
While specific public crystallographic data for a simple difluorocyclobutoxy-substituted molecule for direct comparison is scarce, we can construct a representative comparison based on established principles to highlight its expected influence versus other common substituents.
Table 1: Hypothetical Comparative Crystallographic Data
| Moiety | Expected C-C Ring Bond Length (Å) | Key Intermolecular Interactions | Common Crystallographic Challenges |
| Cyclohexyl | ~1.53 | Van der Waals, C-H···π | Chair-boat or chair-chair conformational disorder. |
| Phenyl | ~1.39 | π-π stacking, C-H···π | Can induce polymorphism based on different stacking modes. |
| Trifluoromethyl | N/A | C-H···F, Halogen bonding | High likelihood of rotational disorder around the C-CF3 bond. |
| tert-Butyl | ~1.54 (C-CMe3) | Van der Waals | Steric bulk can hinder efficient packing; rotational disorder is common. |
| Difluorocyclobutoxy (Hypothetical) | ~1.55 (puckered ring) | Dipole-dipole, C-H···F | Ring pucker disorder , weak diffraction at high angles due to fluorine's high thermal motion. |
This comparison underscores the unique challenges presented by the difluorocyclobutoxy group, primarily the high probability of conformational disorder within the ring itself, a feature less common or expressed differently in other groups.
Conclusion and Future Outlook
The crystallographic analysis of molecules containing the difluorocyclobutoxy group is a nuanced but achievable task. Its rising prevalence in medicinal chemistry demands that structural biologists and chemists be adept at handling the specific challenges it presents. Success relies on a rigorous and systematic approach: patient and diverse crystallization screening, collection of high-resolution and highly redundant diffraction data, and, most critically, careful and chemically sensible modeling of potential ring disorder during refinement.
While detailed public structures remain limited, the principles outlined in this guide provide a comprehensive framework for researchers. As more structures featuring this valuable moiety are determined and deposited in public databases like the Cambridge Structural Database (CSD), our collective understanding of its structural chemistry will continue to deepen, further enabling the rational design of next-generation therapeutics.
References
-
IPN60090 (IACS-6274) Information. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Kovacs, J. et al. (2020). Preclinical discovery and early-stage clinical development of IPN60090, a small-molecule inhibitor of glutaminase (GLS1). American Association for Cancer Research Virtual Annual Meeting I. Available at: [Link]
-
Yap, T.A. et al. (2021). First-in-human biomarker-driven phase I trial of the potent and selective glutaminase-1 (GLS1) inhibitor IACS-6274 (IPN60090) in patients (pts) with molecularly selected advanced solid tumours. ASCO 2021 Virtual Meeting. Available at: [Link]
-
Tonelli, M. et al. (2022). Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents. Bioorganic Chemistry, 125, 105869. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ((3,3-Difluorocyclobutoxy)methyl)benzene
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS No. 637031-86-8), a fluorinated aromatic ether. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the expertise to manage this chemical waste stream responsibly.
The structural characteristics of this compound—a benzene ring linked to a difluorinated cyclobutoxy group via an ether linkage—inform its potential hazards and, consequently, its disposal requirements. As a fluorinated organic compound and an ether, it necessitates careful handling to mitigate risks such as potential peroxide formation, flammability, and irritation.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. This begins with understanding the inherent hazards of the compound.
Known Hazards:
-
Eye and Skin Irritation: The compound is classified as an irritant.[1] It can cause serious eye irritation (H319) and may cause an allergic skin reaction (H317).[1]
-
Peroxide Formation: Ethers are notorious for forming explosive peroxides when exposed to air and light over time.[4][5] These peroxides can detonate when subjected to heat, shock, or friction.[4]
-
Toxicity of Fluorinated Compounds: While specific toxicity data is limited, fluorinated organic compounds as a class require careful handling. Their thermal decomposition can produce highly toxic gases such as hydrogen fluoride (HF).[6]
| Property | Data | Source |
| CAS Number | 637031-86-8 | [1] |
| Molecular Formula | C11H12F2O | [1] |
| Hazard Statements | H317, H319 | [1] |
| Classification | Irritant | [1] |
| Likely Hazards | Flammable, Peroxide-Former | [2][3][4] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety during handling and disposal, a multi-layered approach combining engineering controls and appropriate PPE is required, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9]
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a properly functioning chemical fume hood.[5][10] This is crucial to minimize inhalation exposure to vapors.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[10] Given the serious eye irritation risk, goggles are the recommended choice.[1]
-
Hand Protection: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile gloves are generally recommended for low-volume applications.[10] For extended handling, consider more robust options like butyl rubber and always change gloves immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to protect against skin contact and in case of a fire.[5][10]
-
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
For a small spill (<500 mL) of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.[11]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4][11]
-
Contain the Spill: Use absorbent pads or an inert material like sand or vermiculite to create a dike around the spill, preventing its spread.[4][12][13] Do not use combustible materials like sawdust.[4]
-
Absorb the Material: Working from the outside in, apply absorbent material to the spill.[13]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated items (e.g., gloves, pads) into a designated, leak-proof container for hazardous waste.[6][12]
-
Decontaminate the Area: Clean the spill area with a mild detergent and water solution.[11][13] Collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated until vapors have dissipated.
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[12]
Step-by-Step Disposal Procedure
The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[14]
-
Characterization: This compound must be treated as hazardous waste due to its irritant properties and likely flammability.[1]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. It should be collected as a halogenated organic solvent waste.[15] Keep it segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[5][10]
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. Often, the original container is a suitable choice if it is in good condition.[16] Do not use food-grade containers.[16]
-
Secure Closure: The container must have a tightly sealing cap to prevent the escape of vapors.[4] Keep the container closed at all times except when adding waste.[16]
-
Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[14]
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
EPA Requirements: The label must clearly state the words "Hazardous Waste".[17][18]
-
Contents Identification: List all chemical constituents by their full name, including this compound.[16] If it is a mixture, provide the approximate percentage of each component.
-
Hazard Warning: The label must include a clear indication of the hazards. This can be achieved using pictograms (e.g., flame for flammability, exclamation mark for irritant) or other standard systems like the NFPA diamond.[17][18]
-
Location: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[16][17][19]
-
Storage Conditions: Store the container in a well-ventilated area, away from heat and sources of ignition.[4][20] A flammable safety cabinet is the appropriate storage location.[2][5]
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[14]
-
Arrange for Pickup: Once the waste container is full, or has been in storage for the maximum allowable time (typically one year for an SAA), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[16]
-
Transportation: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: Due to the presence of fluorine, the most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with scrubbers to handle the resulting acidic gases (like hydrogen fluoride).[21][22] Landfilling in a specialized hazardous waste landfill may be an alternative, but incineration is preferred for permanent destruction.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[7][23]
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- How to Handle and Store Ethyl Ether. Eagle Manufacturing - Justrite.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
- Use of Ether. Environment, Health & Safety.
- Diethyl Ether. Purdue University.
- Diethyl Ether. Environment, Health & Safety.
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- Safety and handling of fluorin
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- Guidelines for Disposing of PFAs. MCF Environmental Services.
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A Comprehensive Guide to the Safe Handling and Disposal of ((3,3-Difluorocyclobutoxy)methyl)benzene
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical causality. This guide provides essential safety and logistical information for handling ((3,3-Difluorocyclobutoxy)methyl)benzene (CAS No. 637031-86-8), a compound identified as a skin and eye irritant.[1] By synthesizing compound-specific data with established best practices for managing halogenated organic compounds, this document serves as a critical resource for ensuring operational safety and regulatory compliance.
The core principle of our approach is proactive risk mitigation. The difluorocyclobutoxy moiety introduces halogenated characteristics, demanding rigorous handling protocols to prevent exposure and ensure environmentally responsible disposal. While this compound is primarily classified as an irritant, many halogenated organic liquids carry broader risks, including potential carcinogenicity and the ability to cause significant organ damage with prolonged exposure.[2] Therefore, our recommendations are built on a foundation of caution, treating the substance with the respect it deserves.
Immediate Safety & Hazard Assessment
Before any handling, a thorough risk assessment is mandatory. The primary, immediate hazards associated with this compound are:
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1]
-
Allergic Skin Reaction (H317): May cause skin sensitization upon contact.[1]
-
Inhalation Risk: As with many organic solvents, inhalation of vapors may lead to respiratory tract irritation, dizziness, or headache.[2][3]
-
Combustion Byproducts: Although many halogenated solvents are not flammable, they can decompose in a fire to form highly toxic gases such as hydrogen fluoride.[2][4]
| Hazard Classification | GHS Code | Primary Concern |
| Serious Eye Irritation | H319 | Direct contact can cause damage. |
| Skin Sensitization | H317 | May cause an allergic reaction upon contact. |
| Halogenated Organic | N/A | Potential for toxic combustion byproducts and requires specific waste disposal.[2][3][5] |
Operational Plan: Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following provides a tiered approach to PPE based on the scale and nature of the work.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted within a properly functioning chemical fume hood.[3][5] This is the most critical engineering control to minimize inhalation exposure. Ensure the sash is maintained at the lowest practical height. An eyewash station and emergency shower must be readily accessible.[2]
PPE Protocol: A Step-by-Step Guide
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are mandatory for all operations, however small.[6]
-
Recommended for >10 mL: When handling volumes greater than 10 mL or during any transfer operation where splashing is possible, switch to indirectly vented, chemical splash goggles.[2][7]
-
High-Risk Operations: For large-volume transfers or reactions with a potential for vigorous splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][8]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are the standard for incidental contact with halogenated organic solvents.[2][3][5] For prolonged contact or immersion, heavier nitrile gloves or double-gloving is required.[9] Always check the manufacturer's glove compatibility chart for breakthrough times. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[9]
-
Lab Coat: A flame-resistant (FR) lab coat is required to protect street clothing and skin.[6] Ensure it is fully buttoned.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[5][6] Avoid synthetic clothing which can melt in a fire.[6]
-
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on task volume and splash risk.
Disposal Plan: Ensuring Environmental Integrity
The presence of fluorine atoms classifies this compound as a halogenated organic substance. Halogenated waste streams must be segregated from all other chemical waste to ensure proper disposal, which often requires high-temperature incineration to break the stable carbon-fluorine bonds.[3][5][10] Improper disposal, such as pouring it down the drain, is a serious violation of safety and environmental protocols.[3][5]
Waste Collection and Disposal Protocol
-
Waste Container: Use only designated "Halogenated Organic Waste" containers.[3][5] These containers should be made of a material compatible with the solvent and clearly labeled. Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[9]
-
Segregation:
-
DO NOT mix halogenated waste with non-halogenated organic waste.
-
DO NOT dispose of this compound down the sink.
-
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including this compound.
-
Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area, away from ignition sources, until it is collected by trained waste management personnel.[2][9]
This diagram outlines the logic for proper waste segregation.
Caption: Decision tree for the correct segregation of halogenated waste.
By adhering to these detailed operational and disposal plans, researchers can handle this compound with the highest degree of safety, protecting themselves, their colleagues, and the environment.
References
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
- Halogenated Organic Liquids - Standard Oper
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023-12-27).
- Finding an End to Forever Chemicals - Eurofins USA. (2025-10-13).
- PSFC Halogen
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- SAFETY D
- Halogen
- ((3,3-Difluorocyclobutoxy)methyl)
- Flame Resistant PPE | Department of Chemistry and Biochemistry.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
